Tiropramide hydrochloride
Description
Properties
IUPAC Name |
N-[3-[4-[2-(diethylamino)ethoxy]phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N3O3.ClH/c1-5-18-31(19-6-2)28(33)26(29-27(32)24-12-10-9-11-13-24)22-23-14-16-25(17-15-23)34-21-20-30(7-3)8-4;/h9-17,26H,5-8,18-22H2,1-4H3,(H,29,32);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCQSEFEZWMYSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCN(CC)CC)NC(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70972684 | |
| Record name | N-[3-{4-[2-(Diethylamino)ethoxy]phenyl}-1-(dipropylamino)-1-oxopropan-2-yl]benzenecarboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70972684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57227-16-4, 53567-47-8 | |
| Record name | Benzenepropanamide, α-(benzoylamino)-4-[2-(diethylamino)ethoxy]-N,N-dipropyl-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57227-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiropramide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053567478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiropramide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057227164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[3-{4-[2-(Diethylamino)ethoxy]phenyl}-1-(dipropylamino)-1-oxopropan-2-yl]benzenecarboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70972684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-2-benzamido-3-[p-[2-(diethylamino)ethoxy]phenyl]-N,N-dipropylpropionamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIROPRAMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9523013Y6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tiropramide Hydrochloride: A Technical Guide to its Mechanism of Action on Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiropramide (B1683179) hydrochloride is a potent antispasmodic agent utilized in the management of smooth muscle spasms. Its efficacy stems from a multi-faceted mechanism of action that primarily involves the modulation of intracellular calcium levels and cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning tiropramide's effects on smooth muscle, supported by available quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. While the core mechanisms involving calcium influx inhibition and cAMP elevation are well-documented, further research is required to elucidate the precise quantitative contributions of phosphodiesterase subtype inhibition and potential muscarinic receptor interactions.
Core Mechanism of Action
Tiropramide hydrochloride exerts its spasmolytic effects on smooth muscle through two primary, interconnected pathways: the inhibition of calcium influx and the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3]
Inhibition of Calcium Influx
Smooth muscle contraction is fundamentally dependent on an increase in cytosolic calcium (Ca²⁺) concentration, which leads to the activation of calmodulin and subsequently myosin light-chain kinase (MLCK).[1] MLCK phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.[1] Tiropramide directly counteracts this process by inhibiting the influx of extracellular calcium into the smooth muscle cells.[1][4] This reduction in intracellular Ca²⁺ availability is a predominant factor in its spasmolytic activity.[5]
Elevation of Intracellular cAMP
Tiropramide also mediates smooth muscle relaxation by increasing the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[2][3][4][6] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates MLCK, leading to a decrease in the phosphorylation of the myosin light chain and subsequent muscle relaxation.[1] The increase in cAMP is primarily attributed to the inhibition of phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation.[1][2][3] However, it has been noted that tiropramide's inhibition of PDE activity occurs at concentrations approximately ten times higher than those required to induce smooth muscle relaxation and increase cAMP levels, suggesting that PDE inhibition may be a secondary or contributing mechanism rather than the primary mode of action.[2]
The rise in intracellular cAMP also promotes the sequestration of Ca²⁺ into the sarcoplasmic reticulum, further reducing its cytosolic concentration and contributing to the overall relaxant effect.[2][6]
Role of Muscarinic Receptors
Quantitative Data
The following tables summarize the available quantitative data on the pharmacological effects of this compound. It is important to note the absence of specific IC50 values for the inhibition of phosphodiesterase subtypes and Ki values for muscarinic receptor binding in the available literature.
| Parameter | Value | Species/Tissue | Condition | Reference |
| Inhibition of Ca²⁺-Induced Contraction | ||||
| IC50 | 3.3 x 10⁻⁶ M | Rat (isolated detrusor) | K⁺-depolarized, Ca²⁺-free medium | [5] |
| Antispasmodic Activity | ||||
| Effective Concentration | 5 - 60 µmol/L | Various isolated smooth muscle preparations | Electrically or chemically stimulated contractions | |
| In Vivo Effective Dose (Intraperitoneal/Intravenous) | 4 - 40 mg/kg | Mouse, Rabbit, Rat, Guinea Pig | Various models of spasm | |
| In Vivo Effective Dose (Oral) | 50 - 90 mg/kg | Mouse, Rat | Various models of spasm |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for tiropramide's mechanism of action on smooth muscle cells.
Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the effect of tiropramide on smooth muscle contractility using an isolated organ bath setup.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Mechanism of smooth muscle relaxation by tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Pharmacological properties of tiropramide, an antispasmodic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Population Pharmacokinetic Analysis of Tiropramide in Healthy Korean Subjects - PMC [pmc.ncbi.nlm.nih.gov]
The Antispasmodic Profile of Tiropramide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiropramide (B1683179) is a potent antispasmodic agent utilized in the management of smooth muscle spasms, particularly in the gastrointestinal, biliary, and urogenital tracts.[1][2][3] Its therapeutic efficacy stems from a multifaceted pharmacological profile characterized by a direct myotropic effect on smooth muscle cells.[1] This technical guide provides an in-depth analysis of the pharmacological properties of Tiropramide, focusing on its mechanism of action, quantitative efficacy data, and the experimental methodologies used to elucidate its profile. The primary mechanisms of action of Tiropramide include the inhibition of calcium ion influx and the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels through the inhibition of phosphodiesterase (PDE).[1][4][5] This dual action synergistically promotes smooth muscle relaxation, offering relief from spastic conditions.
Mechanism of Action
Tiropramide exerts its antispasmodic effects through two primary signaling pathways within the smooth muscle cell:
-
Inhibition of Calcium Influx: Tiropramide directly inhibits the influx of extracellular calcium ions (Ca2+) into smooth muscle cells.[1][6] This is a critical step in preventing the initiation and maintenance of muscle contraction. By blocking calcium channels, Tiropramide reduces the intracellular concentration of free Ca2+, thereby preventing the activation of calmodulin and myosin light-chain kinase (MLCK), a key enzyme responsible for phosphorylating myosin and enabling the cross-bridge cycling that leads to muscle contraction.[1]
-
Modulation of Intracellular cAMP Levels: Tiropramide inhibits the enzyme phosphodiesterase (PDE), which is responsible for the degradation of cAMP.[4][5] This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates MLCK.[5] This PKA-mediated inactivation of MLCK further contributes to smooth muscle relaxation. Additionally, increased cAMP can promote the sequestration of intracellular calcium into the sarcoplasmic reticulum, further reducing cytosolic calcium levels available for contraction.[2][4]
Some studies also suggest that Tiropramide may possess mild anticholinergic properties, contributing to its spasmolytic activity by antagonizing muscarinic receptors and diminishing the excitatory effects of acetylcholine (B1216132) on smooth muscle.[1][5]
Signaling Pathway Diagrams
Quantitative Pharmacological Data
The antispasmodic efficacy of Tiropramide has been quantified in various in vitro models. The following table summarizes the key inhibitory concentration (IC50) values obtained from studies on isolated rat detrusor smooth muscle.
| Experimental Condition | Parameter Measured | IC50 Value (M) | Reference |
| Ca2+ (3 mM)-induced contraction in Ca2+-free, depolarized medium | Contraction Inhibition | 3.3 x 10-6 | [6] |
| K+ (60 mM)-induced sustained contraction | Contraction Inhibition | 1.9 x 10-5 | [6] |
| K+ (60 mM)-induced sustained contraction | Increased Fluorescence (Intracellular Ca2+) | 1.64 x 10-4 | [6] |
| Pretreatment before K+ (60 mM)-induced contraction | Contraction Inhibition | 2.1 x 10-5 | [6] |
| Pretreatment before K+ (60 mM)-induced contraction | Increased Fluorescence (Intracellular Ca2+) | 2.6 x 10-5 | [6] |
Experimental Protocols
The following sections detail the methodologies employed in key experiments to characterize the pharmacological profile of Tiropramide.
Isolated Organ Bath for Smooth Muscle Contraction
This protocol is designed to assess the effect of Tiropramide on smooth muscle contractility in an ex vivo setting.
Methodology:
-
Tissue Preparation: Adult female Sprague-Dawley rats are euthanized, and the urinary bladder is excised.[7] The bladder body is dissected into smooth muscle strips (e.g., 1 x 0.5 cm).[7]
-
Mounting: The muscle strip is vertically mounted in a temperature-controlled (37°C) organ bath containing Tyrode's solution, continuously aerated with a 95% O2 and 5% CO2 gas mixture.[7][8] One end of the strip is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with the bathing solution being replaced every 15-20 minutes.[9]
-
Induction of Contraction: A stable contraction is induced by adding a contractile agent to the bath. Common agents include:
-
Tiropramide Administration: Once a stable contraction plateau is achieved, Tiropramide is added to the bath in a cumulative manner, with each concentration allowed to reach a steady-state effect before the next addition.
-
Data Acquisition and Analysis: Changes in isometric tension are continuously recorded. The inhibitory effect of Tiropramide is expressed as a percentage of the maximal contraction induced by the agonist. Concentration-response curves are plotted, and the IC50 value is calculated using non-linear regression analysis.
Intracellular Calcium Measurement
This protocol utilizes the fluorescent Ca2+ indicator Fura-2 AM to measure changes in intracellular calcium concentration in smooth muscle cells.
Methodology:
-
Cell Culture and Loading: Vascular smooth muscle cells (e.g., A7r5 cell line) are cultured on coverslips.[6] The cells are then loaded with Fura-2 acetoxymethyl ester (Fura-2 AM) by incubation in a physiological salt solution containing the dye for a specified period (e.g., 20 minutes at room temperature).[11]
-
De-esterification: After loading, the cells are washed and incubated to allow for the de-esterification of Fura-2 AM to its active, Ca2+-sensitive form, Fura-2.[11]
-
Fluorescence Microscopy: The coverslip is mounted on the stage of an inverted fluorescence microscope equipped with a digital imaging system.
-
Ratiometric Imaging: The cells are alternately excited at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2), and the fluorescence emission is captured at 510 nm.[12] The ratio of the fluorescence intensities (F340/F380) is calculated, which is proportional to the intracellular free Ca2+ concentration.
-
Experimental Procedure: A baseline fluorescence ratio is established. Contractile agonists and Tiropramide are then added to the perfusion solution, and the changes in the fluorescence ratio are recorded over time.
-
Calibration and Data Analysis: At the end of each experiment, the system is calibrated to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios. The intracellular Ca2+ concentration is then calculated using the Grynkiewicz equation.[11]
Phosphodiesterase (PDE) Activity Assay
This radioassay protocol measures the ability of Tiropramide to inhibit the activity of cAMP-degrading phosphodiesterases.
Methodology:
-
Enzyme Preparation: A homogenate of smooth muscle tissue (e.g., rabbit colon) is prepared, which serves as the source of PDE enzymes.[4]
-
Reaction Mixture: The assay is conducted in a reaction mixture containing:
-
Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 10 minutes) to allow for the enzymatic conversion of [3H]-cAMP to [3H]-AMP.[1][13]
-
Reaction Termination: The reaction is stopped by boiling the mixture for a short duration (e.g., 2 minutes).[1][13]
-
Conversion of AMP to Adenosine: Snake venom (containing 5'-nucleotidase) is added to the mixture to convert the [3H]-AMP to [3H]-adenosine.[1][13]
-
Separation: The unreacted [3H]-cAMP is separated from the [3H]-adenosine product using an anion-exchange resin (e.g., Dowex). The resin binds the negatively charged [3H]-cAMP, while the neutral [3H]-adenosine remains in the supernatant.[1][13]
-
Scintillation Counting: An aliquot of the supernatant is mixed with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter. The amount of radioactivity is directly proportional to the PDE activity.
-
Data Analysis: The inhibitory effect of Tiropramide is calculated as the percentage reduction in PDE activity compared to the vehicle control. The IC50 value is determined from the concentration-inhibition curve.
Conclusion
Tiropramide is a well-characterized antispasmodic agent with a robust, dual mechanism of action that involves the inhibition of calcium influx and the elevation of intracellular cAMP levels. This multifaceted pharmacological profile allows for effective and broad-spectrum relaxation of smooth muscle in various organs. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the study of antispasmodic agents and the underlying physiological mechanisms of smooth muscle function. The established in vitro models are crucial for the continued investigation and development of novel therapeutics targeting smooth muscle spasticity.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 3. cAMP Phosphodiesterase Activity Assay Kit (Fluorometric) (ab273342) is not available | Abcam [abcam.com]
- 4. Mechanism of smooth muscle relaxation by tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Tiropramide Hydrochloride? [synapse.patsnap.com]
- 6. Measurement of intracellular Ca2+ in cultured arterial smooth muscle cells using Fura-2 and digital imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KoreaMed [koreamed.org]
- 8. dmt.dk [dmt.dk]
- 9. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological characterisation of the smooth muscle antispasmodic agent tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Role of Tiropramide in cAMP Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiropramide (B1683179) is a potent antispasmodic agent recognized for its efficacy in alleviating smooth muscle spasms, particularly in the gastrointestinal tract. Its mechanism of action is multifaceted, primarily revolving around the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways and calcium ion (Ca2+) homeostasis. This technical guide provides a comprehensive overview of the role of Tiropramide in cAMP signaling, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of smooth muscle physiology and the development of novel antispasmodic therapies.
Introduction: The Role of cAMP in Smooth Muscle Relaxation
Cyclic AMP is a critical second messenger that plays a pivotal role in mediating smooth muscle relaxation.[1][2] The canonical pathway involves the activation of adenylyl cyclase, leading to the synthesis of cAMP from ATP. Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA), a key enzyme that phosphorylates several downstream targets to promote relaxation.[3] One of the primary targets of PKA is the Myosin Light-Chain Kinase (MLCK). Phosphorylation of MLCK by PKA reduces its activity, leading to a decrease in the phosphorylation of the myosin light chain (MLC20).[3][4] This, in turn, inhibits the actin-myosin cross-bridge cycling required for muscle contraction, ultimately resulting in smooth muscle relaxation.[4] The intracellular concentration of cAMP is tightly regulated by the activity of phosphodiesterases (PDEs), enzymes that catalyze the hydrolysis of cAMP to AMP.[3] Inhibition of PDEs, therefore, represents a key therapeutic strategy for increasing intracellular cAMP levels and promoting smooth muscle relaxation.
Tiropramide: A Modulator of cAMP Signaling
Tiropramide exerts its antispasmodic effects through a combination of mechanisms that converge on the cAMP signaling pathway and intracellular calcium regulation.[3][5] Evidence suggests that Tiropramide's primary modes of action include:
-
Inhibition of Phosphodiesterase (PDE): Tiropramide has been shown to inhibit PDE activity, leading to an accumulation of intracellular cAMP.[3][5] This effect is considered a significant contributor to its smooth muscle relaxant properties. However, studies have indicated that the concentration of Tiropramide required to inhibit PDE is approximately ten times higher than that needed to induce muscle relaxation and increase cAMP levels, suggesting that other mechanisms may also be at play.[5]
-
Inhibition of Calcium Influx: Tiropramide directly inhibits the influx of extracellular calcium ions (Ca2+) into smooth muscle cells.[6][7] Since Ca2+ is essential for the activation of MLCK and subsequent muscle contraction, this action contributes significantly to its relaxant effects.
-
Enhanced Calcium Sequestration: In addition to inhibiting its influx, Tiropramide has been observed to promote the binding of Ca2+ to the sarcoplasmic reticulum, effectively reducing the cytosolic Ca2+ concentration available for contraction.[5]
The synergistic effect of increased cAMP levels and reduced intracellular Ca2+ concentration positions Tiropramide as an effective agent for the relaxation of smooth muscle.
Quantitative Data on Tiropramide's Activity
The following tables summarize the available quantitative data on the pharmacological effects of Tiropramide.
| Parameter | Value | Cell/Tissue Type | Condition | Reference |
| IC50 | 3.3 x 10-6 M | Isolated rat detrusor | Ca2+ (3 mM)-induced contraction | [7] |
| IC50 | 1.9 x 10-5 M | Isolated rat detrusor | K+ (60 mM)-induced contraction (added during sustained phase) | [7] |
| IC50 | 2.1 x 10-5 M | Isolated rat detrusor | K+ (60 mM)-induced contraction (pretreatment) | [7] |
| Effective Concentration | 10-6 to 10-4 M | Various isolated smooth muscles | Spontaneous and stimulant-induced contractions | [6] |
| Effective Concentration | 5-60 µmol/l | Various isolated smooth muscles | Antispasmodic effect | [8] |
Table 1: Inhibitory Concentrations of Tiropramide on Smooth Muscle Contraction
| Parameter | Observation | Cell/Tissue Type | Condition | Reference |
| cAMP Levels | Significantly increased | Isolated rat detrusor | 1 min after addition of 10-5 M Tiropramide | [7] |
| cAMP Levels | Increased | Rabbit isolated colon | Within the same dose range that produces smooth muscle relaxation | [5] |
| PDE Inhibition | Inhibited phosphodiesterase activity | Rabbit colon homogenates | At doses approximately ten times higher than those producing relaxation | [5] |
Table 2: Effects of Tiropramide on cAMP Signaling Components
Signaling Pathways and Experimental Workflows
Tiropramide's Mechanism of Action in Smooth Muscle Relaxation
The following diagram illustrates the proposed signaling pathway through which Tiropramide induces smooth muscle relaxation.
Caption: Tiropramide's dual action on cAMP levels and calcium homeostasis.
Experimental Workflow for Investigating Tiropramide's Effects
The following diagram outlines a typical experimental workflow to assess the impact of Tiropramide on smooth muscle cells.
Caption: A generalized workflow for studying Tiropramide's effects.
Detailed Experimental Protocols
The following protocols provide a framework for investigating the effects of Tiropramide on cAMP signaling and smooth muscle function. These are generalized methods and may require optimization for specific cell types and experimental conditions.
Measurement of Intracellular cAMP Levels
This protocol describes a competitive immunoassay for the quantification of intracellular cAMP.
Materials:
-
Smooth muscle cells or isolated smooth muscle tissue
-
Tiropramide
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA-based or HTRF-based)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX, to prevent cAMP degradation during sample preparation)
-
Plate reader
Procedure:
-
Cell/Tissue Preparation:
-
For cultured cells: Seed cells in appropriate culture plates and grow to desired confluency.
-
For isolated tissue: Prepare fresh smooth muscle strips as described in the literature.[9]
-
-
Treatment:
-
Pre-incubate cells/tissues with a PDE inhibitor (e.g., 0.5 mM IBMX) for 10-15 minutes to stabilize cAMP levels.
-
Treat cells/tissues with varying concentrations of Tiropramide or vehicle control for a specified time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Aspirate the treatment medium and wash the cells/tissues with ice-cold PBS.
-
Add cell lysis buffer to each well/tube and incubate on ice for 10-20 minutes.
-
-
cAMP Measurement:
-
Perform the cAMP assay according to the manufacturer's instructions. This typically involves the incubation of the cell lysate with a cAMP-specific antibody and a labeled cAMP conjugate.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample by interpolating from the standard curve.
-
Normalize cAMP levels to total protein concentration for each sample.
-
Phosphodiesterase (PDE) Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of Tiropramide on PDE activity.
Materials:
-
Recombinant phosphodiesterase isoforms (e.g., PDE4, PDE5)
-
Tiropramide
-
[3H]-cAMP (radiolabeled substrate)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Snake venom nucleotidase
-
Anion-exchange resin
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, varying concentrations of Tiropramide (or vehicle control), and the recombinant PDE enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding [3H]-cAMP to each tube.
-
Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by boiling the tubes for 1-2 minutes.
-
-
Conversion to Adenosine:
-
Add snake venom nucleotidase to convert the [3H]-AMP product to [3H]-adenosine. Incubate at 30°C for 10-15 minutes.
-
-
Separation of Substrate and Product:
-
Add an anion-exchange resin slurry to each tube. The resin will bind the unreacted [3H]-cAMP, while the [3H]-adenosine remains in the supernatant.
-
Centrifuge the tubes to pellet the resin.
-
-
Quantification:
-
Transfer an aliquot of the supernatant to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition for each Tiropramide concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the Tiropramide concentration and fitting the data to a dose-response curve.
-
Measurement of Intracellular Calcium (Ca2+) Concentration
This protocol describes the use of a fluorescent Ca2+ indicator to measure changes in intracellular Ca2+ levels.
Materials:
-
Smooth muscle cells
-
Tiropramide
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
HEPES-buffered saline or other appropriate physiological buffer
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating:
-
Seed smooth muscle cells on glass-bottom dishes or in black-walled, clear-bottom microplates suitable for fluorescence imaging. Allow cells to adhere overnight.
-
-
Dye Loading:
-
Wash the cells with physiological buffer.
-
Load the cells with the fluorescent Ca2+ indicator dye (e.g., 2-5 µM Fura-2 AM) in the buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes.
-
-
Baseline Measurement:
-
Acquire a baseline fluorescence reading for a few minutes before adding any stimulants.
-
-
Treatment and Measurement:
-
Add varying concentrations of Tiropramide or a known Ca2+ channel agonist/antagonist as a control.
-
Continuously record the fluorescence intensity over time to monitor changes in intracellular Ca2+ concentration.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm).
-
For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio over the baseline fluorescence (F/F0).
-
Plot the change in Ca2+ levels over time and determine the peak response and the area under the curve.
-
Conclusion
Tiropramide is a valuable therapeutic agent for the management of smooth muscle spasms, with a mechanism of action that is intricately linked to the cAMP signaling pathway and intracellular calcium modulation. Its ability to increase cAMP levels, likely through PDE inhibition, and to reduce cytosolic Ca2+ concentration through both influx inhibition and enhanced sequestration, provides a powerful and multifaceted approach to inducing smooth muscle relaxation. The experimental protocols and data presented in this guide offer a solid foundation for further investigation into the precise molecular interactions of Tiropramide and for the development of next-generation antispasmodic drugs. Further research is warranted to elucidate the specific PDE isoforms targeted by Tiropramide and to fully quantify its impact on the various components of the cAMP signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tiropramide Hydrochloride? [synapse.patsnap.com]
- 4. Inhibition of MLC20 phosphorylation downstream of Ca2+ and RhoA: a novel mechanism involving phosphorylation of myosin phosphatase interacting protein (M-RIP) by PKG and stimulation of MLC phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of smooth muscle relaxation by tiropramide [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological properties of tiropramide, an antispasmodic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Possible mechanisms of action of the antispasmodic agent tiropramide in the isolated detrusor from rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological characterisation of the smooth muscle antispasmodic agent tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KoreaMed [koreamed.org]
Tiropramide Hydrochloride: A Theoretical Exploration of its Potential Neuroprotective Properties
A Technical Guide for Researchers and Drug Development Professionals
Disclaimers: This document explores the potential neuroprotective properties of tiropramide (B1683179) hydrochloride based on its known mechanisms of action. There is currently no direct clinical or preclinical evidence to support its use as a neuroprotective agent. This guide is intended for research and informational purposes only and should not be construed as a recommendation for clinical use in neurodegenerative diseases.
Introduction
Tiropramide hydrochloride is a potent spasmolytic agent widely used for the treatment of smooth muscle spasms in the gastrointestinal, biliary, and urogenital tracts.[1][2] Its clinical efficacy is attributed to a multi-faceted mechanism of action that includes the inhibition of calcium ion influx, antagonism of muscarinic acetylcholine (B1216132) receptors, and the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] While its therapeutic applications have been confined to peripheral smooth muscle disorders, these core mechanisms of action intersect with critical pathways implicated in neuronal survival and death, suggesting a theoretical potential for neuroprotection.
This technical guide provides an in-depth analysis of the potential neuroprotective properties of this compound. It is designed for researchers, scientists, and drug development professionals interested in exploring novel therapeutic applications for existing pharmacological compounds. This document will dissect the known mechanisms of tiropramide, extrapolate their potential relevance to neuronal function, and propose experimental frameworks for future investigation.
Core Mechanisms of Action and Potential for Neuroprotection
This compound's established pharmacological profile in smooth muscle relaxation provides a foundation for exploring its potential neuroprotective effects. The following sections detail these mechanisms and their theoretical implications in the central nervous system (CNS).
Calcium Channel Modulation
In smooth muscle cells, tiropramide inhibits the influx of calcium ions, a critical step in preventing muscle contraction.[3] Dysregulation of intracellular calcium homeostasis is a central and final common pathway in neuronal cell death associated with a wide range of neurological disorders, including ischemic stroke and neurodegenerative diseases. An excessive influx of calcium into neurons triggers a cascade of detrimental events, including the activation of proteases and phospholipases, mitochondrial dysfunction, and the generation of reactive oxygen species, ultimately leading to apoptosis or necrosis.
The potential for calcium channel blockers to be neuroprotective has been a subject of extensive research.[4][5] While early clinical trials with systemic calcium channel blockers in acute ischemic stroke yielded mixed results, more targeted approaches are still considered a promising therapeutic strategy.[6] Although direct evidence of tiropramide's effect on neuronal calcium channels is lacking, its known ability to modulate calcium influx in other excitable cells warrants investigation into its potential to mitigate excitotoxicity in neurons.
Muscarinic Acetylcholine Receptor Antagonism
Tiropramide possesses anticholinergic properties, acting as an antagonist at muscarinic acetylcholine receptors in smooth muscle.[3] Muscarinic receptors are also widely distributed throughout the CNS and are involved in regulating neuronal excitability, synaptic plasticity, and cognitive functions. The role of muscarinic receptor subtypes in neurodegeneration is complex. For instance, selective antagonism of the M1 muscarinic acetylcholine receptor has been shown to be neuroprotective in models of peripheral neuropathy by enhancing mitochondrial function.[7][8] Conversely, long-term use of anticholinergic medications has been associated with an increased risk of dementia, suggesting that indiscriminate blockade of muscarinic receptors could be detrimental.[9]
The specific subtypes of muscarinic receptors that tiropramide interacts with in the CNS are unknown. Identifying its binding affinities for M1-M5 receptors would be a critical first step in determining its potential for neuroprotection or neurotoxicity.
Elevation of Intracellular Cyclic Adenosine Monophosphate (cAMP)
Tiropramide increases intracellular cAMP levels, likely through the inhibition of phosphodiesterase (PDE), the enzyme responsible for cAMP degradation.[10] The cAMP signaling pathway is a crucial regulator of neuronal survival, axonal regeneration, and synaptic plasticity.[11][12] Elevation of neuronal cAMP has been shown to exert neuroprotective effects in various injury models, including spinal cord injury, by activating anti-apoptotic pathways and potentiating the effects of neurotrophic factors.[11]
Agents that elevate cAMP levels have been shown to suppress the neuronal uptake and toxicity of amyloid-beta oligomers, a key pathological hallmark of Alzheimer's disease.[13] The combination of L-type calcium channel blockers and cAMP-enhancing compounds has been proposed as a novel neuroprotective strategy.[14] Tiropramide's ability to increase cAMP levels presents a compelling, albeit theoretical, avenue for neuroprotection.
Pharmacokinetics: The Blood-Brain Barrier Challenge
A critical consideration for any CNS-acting drug is its ability to cross the blood-brain barrier (BBB). While some reported side effects of tiropramide, such as dizziness and drowsiness, suggest some CNS penetration, detailed pharmacokinetic studies on its brain distribution are limited.[15][16] A study on the distribution of radiolabeled tiropramide in rats indicated its presence in various tissues, but specific data on brain concentrations were not detailed in the available abstract.[4] Future research must unequivocally determine the extent to which tiropramide can penetrate the BBB and reach therapeutic concentrations within the CNS.
Proposed Experimental Protocols for Investigating Neuroprotective Properties
To empirically evaluate the theoretical neuroprotective potential of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key experiments.
In Vitro Neuroprotection Assays
1. Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
-
Objective: To determine if tiropramide can protect neurons from cell death induced by excessive glutamate (B1630785) stimulation.
-
Methodology:
-
Primary cortical neurons are isolated from embryonic day 18 (E18) rat or mouse brains and cultured for 10-14 days.
-
Neurons are pre-incubated with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 24 hours.
-
Excitotoxicity is induced by exposing the neurons to a high concentration of L-glutamate (e.g., 50-100 µM) for 15-30 minutes.
-
After 24 hours post-insult, cell viability is assessed using multiple endpoints:
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.
-
MTT Assay: Quantifies mitochondrial metabolic activity as an indicator of cell viability.
-
Live/Dead Staining: Utilizes calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red) for fluorescent microscopy imaging and quantification.
-
-
-
Hypothetical Data Presentation:
| Tiropramide Conc. (µM) | % Neuronal Viability (MTT Assay) | % LDH Release |
| 0 (Glutamate only) | 52.3 ± 4.5 | 85.2 ± 6.1 |
| 1 | 61.8 ± 5.2 | 72.4 ± 5.5 |
| 10 | 75.4 ± 6.1 | 55.9 ± 4.8 |
| 100 | 88.2 ± 7.3 | 38.7 ± 3.9 |
| Control (No Glutamate) | 100 | 15.1 ± 2.3 |
2. Assessment of Neuronal Apoptosis
-
Objective: To determine if any observed neuroprotection by tiropramide is due to the inhibition of apoptotic pathways.
-
Methodology:
-
Following the glutamate excitotoxicity protocol, cells are fixed and stained for markers of apoptosis.
-
TUNEL Staining: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Caspase-3/7 Activity Assay: Measures the activity of executioner caspases involved in the apoptotic cascade.
-
Western Blot Analysis: Quantifies the expression levels of pro-apoptotic (e.g., Bax, cleaved caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.
-
-
Hypothetical Data Presentation:
| Treatment | % TUNEL-Positive Cells | Caspase-3/7 Activity (RFU) | Bcl-2/Bax Ratio |
| Control | 2.1 ± 0.5 | 1500 ± 210 | 3.5 ± 0.4 |
| Glutamate only | 45.8 ± 3.9 | 8900 ± 650 | 0.8 ± 0.1 |
| Glutamate + Tiropramide (10 µM) | 22.3 ± 2.1 | 4200 ± 380 | 2.1 ± 0.3 |
Mechanistic In Vitro Assays
1. Neuronal Intracellular Calcium Imaging
-
Objective: To directly measure the effect of tiropramide on glutamate-induced calcium influx in neurons.
-
Methodology:
-
Cultured primary neurons are loaded with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline fluorescence is recorded using a fluorescence microscope equipped with a live-cell imaging system.
-
Neurons are perfused with a solution containing glutamate, with or without pre-incubation with tiropramide.
-
Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity.
-
2. Neuronal cAMP Level Measurement
-
Objective: To confirm that tiropramide increases cAMP levels in neuronal cells.
-
Methodology:
-
Cultured neurons or a neuronal cell line (e.g., SH-SY5Y) are treated with tiropramide for various time points.
-
Cells are lysed, and intracellular cAMP concentrations are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
In Vitro Blood-Brain Barrier Permeability Assay
-
Objective: To determine the ability of tiropramide to cross the BBB.
-
Methodology:
-
An in vitro BBB model is established using a co-culture of human brain microvascular endothelial cells (hBMECs) and astrocytes in a Transwell system.
-
The integrity of the barrier is confirmed by measuring transendothelial electrical resistance (TEER).
-
Tiropramide is added to the apical (blood) side of the Transwell, and its concentration in the basolateral (brain) side is measured over time using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated to quantify its ability to cross the barrier.
-
In Vivo Models of Neurodegeneration
1. Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke in Rodents
-
Objective: To evaluate the neuroprotective efficacy of tiropramide in an in vivo model of focal cerebral ischemia.
-
Methodology:
-
Rats or mice undergo transient MCAO for 60-90 minutes, followed by reperfusion.
-
Tiropramide is administered intravenously or intraperitoneally at different doses and time points (pre- or post-ischemia).
-
At 24-72 hours post-MCAO, neurological deficit scores are assessed.
-
Brains are harvested, and infarct volume is quantified using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Histological analysis is performed to assess neuronal death and inflammation in the peri-infarct region.
-
Visualizations of Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Potential Neuroprotective Mechanisms of Tiropramide.
Experimental Workflow
References
- 1. Transient cAMP production drives rapid and sustained spiking in brainstem parabrachial neurons to suppress feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal L-Type Calcium Channels Open Quickly and Are Inhibited Slowly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Distribution of tiropramide and metabolites after single intravenous or peroral administration of 14C-tiropramide to the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and Safety of Tiropramide in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Human Blood-Brain Barrier Model for Drug Permeability Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tardive neurotoxicity of anticholinergic drugs: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of smooth muscle relaxation by tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Efficacy and Safety of Tiropramide in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium | Semantic Scholar [semanticscholar.org]
- 14. cAMP initiates early phase neuron-like morphology changes and late phase neural differentiation in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiropramide in Non-Gastrointestinal Smooth Muscle Disorders: A Technical Guide to Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiropramide (B1683179), a derivative of tyrosine, is a smooth muscle antispasmodic agent. While its clinical applications have predominantly been in gastrointestinal disorders, a growing body of early-stage research indicates its potential therapeutic utility in a range of non-gastrointestinal conditions characterized by smooth muscle spasms, including urological and gynecological disorders. This technical guide provides an in-depth overview of the foundational research on Tiropramide's mechanism of action and its effects on non-gastrointestinal smooth muscle. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further investigation and drug development efforts in this area.
Introduction
Smooth muscle contractility is a fundamental physiological process, and its dysregulation is implicated in numerous pathologies outside of the gastrointestinal tract. These include, but are not limited to, overactive bladder, ureteral spasms, and primary dysmenorrhea. Tiropramide has emerged as a compound of interest due to its multifaceted mechanism of action on smooth muscle relaxation.[1] This document synthesizes the early-stage research that forms the basis for exploring Tiropramide's therapeutic potential in these non-gastrointestinal disorders.
Mechanism of Action
Tiropramide exerts its spasmolytic effects on smooth muscle through two primary, interconnected pathways: modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and regulation of calcium ion (Ca2+) homeostasis.
Cyclic AMP-Mediated Pathway
Tiropramide inhibits the enzyme phosphodiesterase (PDE), which is responsible for the degradation of cAMP.[2] This inhibition leads to an accumulation of intracellular cAMP.[2][3] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). The inactivation of MLCK prevents the phosphorylation of myosin light chains, a critical step for the interaction of actin and myosin filaments, ultimately leading to smooth muscle relaxation.
Calcium Ion Modulation Pathway
Tiropramide also directly influences intracellular calcium concentrations. It has been shown to inhibit the influx of extracellular calcium ions into smooth muscle cells.[4] Furthermore, it promotes the binding of calcium ions to the sarcoplasmic reticulum, effectively sequestering free cytosolic calcium.[3][5] By reducing the availability of intracellular calcium, Tiropramide limits the activation of calmodulin and subsequently MLCK, further contributing to its relaxant effect on smooth muscle.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early-stage in vitro and in vivo studies on Tiropramide in non-gastrointestinal smooth muscle models.
Table 1: In Vitro Efficacy of Tiropramide on Urological Smooth Muscle
| Tissue/Cell Type | Species | Parameter Measured | Agonist | Tiropramide Concentration/IC50 | Reference |
| Isolated Detrusor | Rat | Inhibition of Ca2+-induced contraction | Ca2+ (3 mM) | IC50: 3.3 x 10-6 M | [6] |
| Isolated Detrusor | Rat | Inhibition of K+-induced contraction | K+ (60 mM) | IC50: 1.9 x 10-5 M | [6] |
| Isolated Detrusor | Rat | Inhibition of K+-induced fluorescence increase | K+ (60 mM) | IC50: 16.4 x 10-5 M | [6] |
| Isolated Urinary Bladder | Rat | Inhibition of field-stimulated contraction | Electrical Field Stimulation | >98% inhibition at 10-4 M | [7] |
Table 2: In Vivo Urodynamic Effects of Tiropramide
| Subject | Condition | Dosage | Key Findings | Reference |
| Healthy Volunteers (n=5) | - | 300 mg/day for 2 weeks | No significant changes in urodynamic parameters. | [2] |
| Patients with Neurogenic Bladder (n=5) | Neurogenic Bladder Dysfunction | 300 mg/day for 2 weeks | Significant increase in urine volume at first desire to void and maximum bladder capacity. No significant increase in residual urine. | [2] |
| Anesthetized Dogs | - | Intravenous injection | Markedly delayed initiation of voiding contraction. | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for assessing the effects of Tiropramide.
References
- 1. Efficacy and Safety of Tiropramide in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Experimental studies of urinary incontinence. Effect of tiropramide on the urinary stage and evacuation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intracellular Calcium Changes in Rat Aortic Smooth Muscle Cells in Response to Fluid Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. Possible mechanisms of action of the antispasmodic agent tiropramide in the isolated detrusor from rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KoreaMed [koreamed.org]
- 8. [Effects of tiropramide on the activity of lower urinary tract in dogs and its interpretation] - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Molecular Targets of Tiropramide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiropramide (B1683179) hydrochloride is a potent antispasmodic agent recognized for its efficacy in treating smooth muscle spasms, particularly in the gastrointestinal and urinary tracts. Its therapeutic action stems from a direct, musculotropic effect on smooth muscle cells, leading to relaxation and alleviation of spasmodic conditions. This technical guide provides an in-depth overview of the in vitro molecular targets of Tiropramide, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways. The primary mechanisms of action involve the modulation of intracellular calcium levels and the inhibition of phosphodiesterase activity.
Primary Molecular Targets
In vitro studies have identified two principal molecular pathways through which Tiropramide exerts its spasmolytic effects:
-
Regulation of Intracellular Calcium (Ca²⁺) Concentration: Tiropramide directly impacts the availability of intracellular Ca²⁺, a critical second messenger in smooth muscle contraction. It achieves this by inhibiting the influx of extracellular calcium and promoting its sequestration into the sarcoplasmic reticulum.[1][2][3][4]
-
Inhibition of Phosphodiesterase (PDE): Tiropramide inhibits the enzymatic activity of phosphodiesterases, leading to an accumulation of cyclic adenosine (B11128) monophosphate (cAMP).[4] This increase in cAMP activates downstream signaling cascades that promote muscle relaxation.[1]
While some reports have suggested potential anticholinergic properties through antagonism of muscarinic receptors[1], other pharmacological studies assert that Tiropramide's action is purely musculotropic, without significant interaction with autonomic receptors.[3]
Quantitative Data Summary
The following tables summarize the key quantitative metrics reported for Tiropramide hydrochloride's in vitro activity. These data provide a comparative basis for understanding its potency against its primary molecular targets.
Table 1: Inhibition of Calcium-Mediated Contractions
| Parameter | Experimental Model | Agonist | Tiropramide IC₅₀ (M) | Tissue Source | Reference |
| Inhibition of Contraction | Depolarized Bladder Strips | Ca²⁺ (3 mM) | 3.3 x 10⁻⁶ | Isolated Rat Detrusor | [2] |
| Inhibition of K⁺-Contracture | Depolarized Bladder Strips | K⁺ (60 mM) | 1.9 x 10⁻⁵ | Isolated Rat Detrusor | [2] |
| Inhibition of Ca²⁺ Fluorescence | Depolarized Bladder Strips | K⁺ (60 mM) | 2.6 x 10⁻⁵ | Isolated Rat Detrusor | [2] |
Table 2: Phosphodiesterase Inhibition
| Parameter | Experimental Model | Finding | Tissue Source | Reference |
| PDE Activity | Enzyme Activity Assay | Tiropramide inhibited phosphodiesterase activity. | Rabbit Colon Homogenates | [4] |
Note: A specific IC₅₀ value for direct PDE enzyme inhibition has not been quantitatively reported in the reviewed literature, but inhibition was observed at concentrations approximately ten times higher than those required for smooth muscle relaxation.[4]
Signaling Pathways and Mechanisms of Action
The spasmolytic effect of Tiropramide is a result of its convergence on the final steps of the smooth muscle contraction cascade. The following diagrams illustrate the key signaling pathways affected by the drug.
cAMP-Mediated Relaxation Pathway
Tiropramide inhibits phosphodiesterase (PDE), the enzyme responsible for the breakdown of cAMP. The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates and inactivates Myosin Light Chain Kinase (MLCK), reducing the phosphorylation of myosin and causing smooth muscle relaxation.
Caption: Tiropramide's inhibition of PDE increases cAMP, leading to smooth muscle relaxation.
Calcium Regulation Pathway
Smooth muscle contraction is triggered by an increase in cytosolic Ca²⁺, which binds to calmodulin (CaM), activating MLCK. Tiropramide counters this by inhibiting Ca²⁺ influx from the extracellular space and enhancing the pumping of Ca²⁺ into the sarcoplasmic reticulum (SR), thereby reducing the free cytosolic Ca²⁺ available for contraction.
Caption: Tiropramide reduces cytosolic Ca²⁺ by blocking influx and promoting SR uptake.
Detailed Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments used to characterize the molecular targets of Tiropramide.
Measurement of Intracellular Calcium Levels
This protocol is based on the methodology used to determine Tiropramide's effect on Ca²⁺-dependent smooth muscle contraction.[2]
-
Objective: To quantify the inhibitory effect of Tiropramide on intracellular calcium concentration in smooth muscle cells.
-
Materials:
-
Isolated smooth muscle tissue (e.g., rat detrusor).
-
Krebs solution (Ca²⁺-free).
-
High-potassium (K⁺) depolarizing solution (e.g., 60 mM KCl).
-
Calcium chloride (CaCl₂) solution.
-
This compound stock solution.
-
Fura-2 AM (calcium-sensitive fluorescent dye).
-
Organ bath setup with isometric force transducer.
-
Fluorometer or fluorescence microscope.
-
-
Workflow Diagram:
Caption: Workflow for measuring Tiropramide's effect on intracellular calcium.
-
Procedure:
-
Tissue Preparation: Isolate smooth muscle strips and mount them in an organ bath containing physiological saline solution under a resting tension.
-
Dye Loading: Incubate the tissue strips with the membrane-permeant fluorescent Ca²⁺ indicator, Fura-2 AM, allowing it to enter the cells. Cellular esterases will cleave the AM group, trapping the Fura-2 inside.
-
Depolarization: Replace the bathing solution with a Ca²⁺-free, high-K⁺ solution to depolarize the cell membranes and open voltage-gated Ca²⁺ channels without inducing contraction.
-
Tiropramide Incubation: Expose the tissues to various concentrations of this compound for a defined pre-incubation period.
-
Ca²⁺-Induced Contraction: Initiate contraction by adding a known concentration of CaCl₂ to the bath.
-
Data Acquisition: Simultaneously record the isometric tension generated by the muscle strip and the change in Fura-2 fluorescence. The ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm is proportional to the intracellular Ca²⁺ concentration.
-
Analysis: Construct concentration-response curves for Tiropramide's inhibition of both the contractile response and the fluorescence signal. Calculate the IC₅₀ values from these curves.
-
Phosphodiesterase (PDE) Activity Assay
This protocol describes a general method to determine the inhibitory activity of Tiropramide on PDE, based on standard radioenzymatic techniques.[4]
-
Objective: To measure the inhibitory potency of Tiropramide against cAMP-degrading phosphodiesterase activity.
-
Materials:
-
Tissue homogenate (e.g., from rabbit colon smooth muscle) as a source of PDE.
-
[³H]-cAMP (radiolabeled substrate).
-
Snake venom (source of 5'-nucleotidase).
-
Anion-exchange resin (e.g., Dowex).
-
This compound stock solution.
-
Assay buffer (e.g., Tris-HCl with Mg²⁺).
-
Scintillation counter.
-
-
Workflow Diagram:
Caption: Radioenzymatic assay workflow for determining PDE inhibition by Tiropramide.
-
Procedure:
-
Reaction Initiation: In a reaction tube, combine the tissue homogenate containing PDE, assay buffer, and a known concentration of [³H]-cAMP. Add varying concentrations of Tiropramide or vehicle control.
-
Enzymatic Reaction: Incubate the mixture at 37°C for a specified time, during which PDE will hydrolyze the [³H]-cAMP to [³H]-5'-AMP.
-
Termination: Stop the reaction by placing the tubes in a boiling water bath, which denatures the PDE enzyme.
-
Conversion to Adenosine: Cool the tubes and add snake venom, which contains 5'-nucleotidase. Incubate again to allow the conversion of [³H]-5'-AMP to [³H]-adenosine.
-
Separation: Add a slurry of an anion-exchange resin. The resin will bind the negatively charged, unreacted [³H]-cAMP, while the neutral [³H]-adenosine remains in the solution.
-
Quantification: Centrifuge the tubes to pellet the resin. Transfer an aliquot of the supernatant to a scintillation vial and measure the radioactivity. The amount of radioactivity is directly proportional to the PDE activity.
-
Analysis: Calculate the percentage of PDE inhibition at each Tiropramide concentration relative to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
The in vitro spasmolytic activity of this compound is primarily driven by a dual mechanism: inhibition of calcium influx and potentiation of the cAMP signaling pathway via phosphodiesterase inhibition. Quantitative data confirm its potent inhibitory effect on calcium-dependent smooth muscle contraction in the micromolar range. These targeted actions on fundamental components of the excitation-contraction coupling in smooth muscle cells underscore its efficacy as a musculotropic relaxant, providing a solid molecular basis for its therapeutic application in conditions characterized by visceral muscle spasms.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Possible mechanisms of action of the antispasmodic agent tiropramide in the isolated detrusor from rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of tiropramide, an antispasmodic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of smooth muscle relaxation by tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiropramide Hydrochloride: A Deep Dive into Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tiropramide (B1683179) hydrochloride is a potent smooth muscle relaxant used in the management of visceral spasms. Its therapeutic efficacy is attributed to a multifaceted mechanism of action, primarily centered on increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and modulating calcium ion influx. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of tiropramide and its derivatives. Through a systematic review of available quantitative data, experimental protocols, and signaling pathways, this document aims to furnish researchers and drug development professionals with a foundational understanding of the chemical features essential for its pharmacological activity.
Introduction
Tiropramide, chemically known as (±)-α-(Benzoylamino)-4-[2-(diethylamino)ethoxy]-N,N-dipropylbenzenepropanamide hydrochloride, is a synthetic antispasmodic agent.[1][2] Its primary clinical application is in the treatment of smooth muscle spasms associated with the gastrointestinal, biliary, and urinary tracts.[3] The relaxant effect of tiropramide is not mediated by a single mechanism but rather a combination of actions, including inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cAMP, and a direct inhibitory effect on calcium ion influx into smooth muscle cells.[3][4] Understanding the relationship between the molecular structure of tiropramide and its biological activity is crucial for the design of novel, more potent, and selective antispasmodic agents. This guide summarizes the key SAR findings, details the experimental methodologies used for its evaluation, and visualizes the involved signaling pathways.
Structure-Activity Relationship (SAR) Studies
The core structure of tiropramide, a substituted tyrosine derivative, offers several points for chemical modification to probe the SAR. Key regions of the molecule include the benzoylamino group, the dipropylamide moiety, the diethylaminoethoxy side chain, and the chiral center at the α-carbon. Studies on tiropramide's enantiomers and metabolites have provided valuable insights into the structural requirements for its antispasmodic activity.
Core Molecular Structure
The fundamental structure of tiropramide consists of a central tyrosine scaffold. The presence of both hydrogen bond donor (amide N-H) and acceptor (amide and ether oxygens) functionalities, along with lipophilic aromatic and aliphatic groups, allows for complex interactions with its biological targets.
Chirality
Tiropramide possesses a single chiral center. While detailed comparative studies on the individual enantiomers are limited in publicly available literature, it is noted that the toxicity of the chiral forms does not significantly differ from the racemic mixture.[5] Further investigation into the stereospecificity of its interaction with target enzymes or channels could be a valuable area for future research.
Metabolites of Tiropramide
Metabolism of tiropramide primarily involves modifications of the N-alkyl groups. The identified metabolites generally exhibit reduced antispasmodic potency compared to the parent compound, highlighting the importance of the specific N,N-dipropyl and N,N-diethyl substitutions for optimal activity.[2][5]
-
Hydroxytiropramide: Introduction of a hydroxyl group.
-
N-despropyltiropramide: Removal of one propyl group from the dipropylamide moiety.
-
N-desethyltiropramide: Removal of one ethyl group from the diethylaminoethoxy side chain.
-
N-desethyl-N-despropyltiropramide: Removal of one ethyl and one propyl group.
-
CR 1098: Identified as (±)-α-benzoylamino-4-(2-ethylamino-ethoxy)-N,N-dipropyl-benzenepropanamide, indicating de-ethylation of the diethylamino group.[6]
The reduced activity of these metabolites suggests that the size and lipophilicity of the N-alkyl substituents are critical for effective binding to its target(s).
Quantitative Data
The following tables summarize the available quantitative data on the antispasmodic activity of tiropramide.
Table 1: In Vitro Spasmolytic Activity of Tiropramide
| Preparation | Spasmogen | IC50 (M) | Reference |
| Isolated Rat Detrusor | Ca2+ (3 mM) | 3.3 x 10-6 | [6] |
| Isolated Rat Detrusor (K+ contracture - pretreatment) | K+ (60 mM) | 2.1 x 10-5 | [6] |
| Isolated Rat Detrusor (K+ contracture - during sustained phase) | K+ (60 mM) | 1.9 x 10-5 | [6] |
Table 2: In Vivo Antispasmodic Activity of Tiropramide
| Model | Route of Administration | Effective Dose Range | Reference |
| Various in vivo models | i.p. or i.v. | 4-40 mg/kg | [5] |
| Various in vivo models | Oral | 50-90 mg/kg | [5] |
Note: The potency of tiropramide's metabolites (CR 1034, CR 1098, and CR 1166) was found to be lower than that of the parent compound in in vivo studies, though specific ED50 values were not provided in the abstract.[5]
Experimental Protocols
The evaluation of tiropramide's SAR relies on robust and reproducible experimental assays. The following are detailed methodologies for key experiments.
Isolated Smooth Muscle Contraction Assay
This ex vivo method assesses the direct relaxant effect of a compound on smooth muscle tissue.
Objective: To determine the concentration-response relationship of tiropramide and its analogs in inhibiting smooth muscle contraction induced by various spasmogens.
Materials:
-
Animal tissue (e.g., guinea pig ileum, rat colon, or urinary bladder).
-
Organ bath system with temperature control and aeration.
-
Isotonic transducers and data acquisition system.
-
Krebs-Henseleit or Tyrode's physiological salt solution.
-
Spasmogens (e.g., acetylcholine (B1216132), histamine, BaCl₂, KCl).
-
Tiropramide hydrochloride and test analogs.
Procedure:
-
Tissue Preparation: Euthanize the animal according to approved ethical guidelines. Dissect the desired smooth muscle tissue (e.g., a segment of ileum) and place it in cold, aerated physiological salt solution.
-
Mounting: Mount the tissue segment in an organ bath containing physiological salt solution maintained at 37°C and aerated with 95% O₂ / 5% CO₂. Attach one end of the tissue to a fixed hook and the other to an isotonic transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with solution changes every 15-20 minutes.
-
Contraction Induction: Induce a sustained contraction by adding a spasmogen to the organ bath at a concentration that produces approximately 80% of the maximal response (e.g., acetylcholine 10⁻⁶ M).
-
Compound Addition: Once the contraction has stabilized, add the test compound (tiropramide or analog) cumulatively to the bath to obtain a concentration-response curve.
-
Data Analysis: Measure the percentage of relaxation at each concentration relative to the maximal contraction induced by the spasmogen. Calculate the IC50 value (the concentration of the compound that produces 50% inhibition of the contraction) using non-linear regression analysis.
cAMP Phosphodiesterase (PDE) Activity Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic degradation of cAMP.
Objective: To determine the inhibitory potency of tiropramide and its analogs on PDE activity.
Materials:
-
Partially purified PDE from a relevant tissue source (e.g., bovine heart or rat brain).
-
[³H]-cAMP (radiolabeled substrate).
-
Snake venom (containing 5'-nucleotidase).
-
Anion-exchange resin (e.g., Dowex).
-
Scintillation cocktail and counter.
-
This compound and test analogs.
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, PDE enzyme preparation, and the test compound (tiropramide or analog) at various concentrations.
-
Initiation of Reaction: Start the reaction by adding a known amount of [³H]-cAMP to the reaction mixture.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes).
-
Termination of Reaction: Stop the PDE reaction by boiling the tubes for 1-2 minutes.
-
Conversion to Adenosine: Cool the tubes and add snake venom to convert the resulting [³H]-AMP to [³H]-adenosine. Incubate for a further period.
-
Separation: Add an anion-exchange resin slurry to the tubes to bind the unreacted [³H]-cAMP. Centrifuge the tubes to pellet the resin.
-
Quantification: Transfer an aliquot of the supernatant (containing [³H]-adenosine) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in tiropramide's mechanism of action and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway for tiropramide-induced smooth muscle relaxation.
Caption: General experimental workflow for tiropramide SAR studies.
Conclusion
The structure-activity relationship of this compound reveals that its antispasmodic activity is finely tuned by the chemical features of its molecular structure. The integrity of the N,N-dipropylamide and N,N-diethylaminoethoxy moieties appears to be critical for potent smooth muscle relaxation, as evidenced by the reduced activity of its N-dealkylated metabolites. While the current understanding of tiropramide's SAR provides a solid foundation, further studies involving systematic modifications of the benzoyl group, the aromatic ring, and a more detailed investigation into the stereochemical requirements for activity are warranted. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for future research aimed at the discovery and development of next-generation antispasmodic agents with improved pharmacological profiles.
References
- 1. tiropramide | Semantic Scholar [semanticscholar.org]
- 2. Population Pharmacokinetic Analysis of Tiropramide in Healthy Korean Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatographic separation of this compound and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of tiropramide, an antispasmodic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antispasmodic activity of tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Pharmacokinetic and Metabolic Profile of Tiropramide in Animal Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the pharmacokinetics and metabolism of Tiropramide (B1683179), a potent antispasmodic agent, in various animal models. The information presented herein is curated from a range of preclinical studies to support further research and development efforts. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding of Tiropramide's disposition in biological systems.
Pharmacokinetic Profile of Tiropramide in Rats
Studies in rats have provided a foundational understanding of the absorption, distribution, metabolism, and excretion (ADME) of Tiropramide. The data consistently demonstrates that the drug is well-absorbed and extensively metabolized, with excretion occurring through both renal and fecal routes.
Plasma Pharmacokinetics
Following both intravenous (IV) and peroral (p.o.) administration, Tiropramide is readily detected in the plasma of rats. The parent drug is most abundant in the initial hour post-administration, after which metabolites become more prevalent. A significant first-pass effect is observed after oral administration, leading to a more intense biotransformation compared to intravenous delivery.[1]
Table 1: Plasma Pharmacokinetic Parameters of Tiropramide in Rats
| Administration Route | Dose (mg/kg) | Cmax (nmol/l) | Tmax (h) | AUC (% of total radioactivity) | Absolute Bioavailability |
| Intravenous (IV) | 4 | - | - | 51% | - |
| Peroral (p.o.) | 10 | 1183 | 0.5 | 19% | 0.23 |
Data sourced from studies on 14C-Tiropramide hydrochloride in rats.[1]
Excretion Profile
The primary routes of elimination for Tiropramide and its metabolites in rats are through the urine and feces. Studies utilizing 14C-labeled Tiropramide have quantified the extent of excretion via these pathways.
Table 2: Excretion of Radioactivity after Administration of 14C-Tiropramide to Rats
| Administration Route | Dose (mg/kg) | Urinary Excretion (48h) | Fecal Excretion (120h) |
| Intravenous (IV) | 4 | 37% | 60% |
| Peroral (p.o.) | 10 | 31% | 56% |
Percentages represent the proportion of administered radioactivity recovered.[2]
Metabolism of Tiropramide in Animal Models
Tiropramide undergoes extensive metabolism in rats, resulting in the formation of several metabolites. The biotransformation process appears to be more pronounced following oral administration, indicative of significant first-pass metabolism.[1]
Identified Metabolites in Rats
A number of metabolites have been identified in the urine of rats following the administration of Tiropramide. These metabolites are generally less potent in their antispasmodic activity compared to the parent compound.[3]
The identified basic metabolites in rat urine, in order of decreasing abundance, are:
-
CR 1166
-
CR 1098 ((±)α-benzoylamino-4-(2-ethylamino-ethoxy)-N,N-dipropyl-benzenepropanamide)
-
Tiropramide (parent drug)
-
CR 1034
-
CR 1919
-
CR 1938 [2]
In plasma, after oral administration, the metabolite CR 1098 becomes the prevailing substance after the first hour.[1] Human studies have also identified metabolites such as hydroxytiropramide, N-despropyltiropramide, N-desethyltiropramide, and N-desethyl-N-despropyltiropramide.[4]
Metabolic Pathways
The metabolic transformations of Tiropramide primarily involve modifications of the side chains. The following diagram illustrates the proposed metabolic pathway leading to the identified metabolites.
Pharmacokinetics in Other Animal Models
While extensive data exists for rats, information on the pharmacokinetics of Tiropramide in other animal models, such as dogs, is limited in the publicly available literature.
Dogs
Pharmacodynamic studies have been conducted in dogs to evaluate the antispasmodic effects of Tiropramide. For instance, intravenous administration has been shown to affect the urinary bladder.[5] Additionally, its antispasmodic activity has been noted at various doses.[3] However, specific pharmacokinetic parameters like Cmax, Tmax, and AUC in dogs have not been detailed in the reviewed literature.
Experimental Protocols
The following section outlines the methodologies employed in the key pharmacokinetic and metabolism studies of Tiropramide in rats.
Animal Models
-
Species: Rats (specific strains not always detailed)
-
Sex: Both male and female rats were used in the studies.[1][2]
Drug Administration
-
Formulation: 14C-Tiropramide hydrochloride with a specific activity of 466.16 µCi/mmol was used for quantitative studies.[1][2]
-
Routes and Doses:
Sample Collection and Analysis
-
Sample Types: Blood, plasma, urine, feces, and bile were collected.[1][2]
-
Analytical Techniques:
-
Radioactivity Measurement: Scintillometry was used to measure radioactivity in samples.[1][2]
-
Metabolite Separation: Thin-layer chromatography (TLC) was employed to separate Tiropramide from its metabolites.[1][2]
-
Metabolite Identification: Identification was achieved by comparing the Rf values of the separated radioactive substances with those of known putative metabolites.[1][2]
-
The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of Tiropramide.
Conclusion
The pharmacokinetic and metabolic profiles of Tiropramide have been well-characterized in rat models. The drug is readily absorbed, extensively metabolized, and excreted through both renal and fecal pathways. A significant first-pass effect is evident following oral administration. While several metabolites have been identified in rats, further research is required to elucidate the complete pharmacokinetic profile and metabolic fate of Tiropramide in other animal species, particularly in dogs, to support its broader preclinical and clinical development. The detailed experimental protocols provided herein offer a solid foundation for designing future studies to address these knowledge gaps.
References
- 1. Population Pharmacokinetic Analysis of Tiropramide in Healthy Korean Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and excretion of 14C-tiropramide after single intravenous or peroral administration to the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antispasmodic activity of tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Pharmacokinetics of dirlotapide in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
The Initial Synthesis and Chemical Characterization of Tiropramide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial synthesis and chemical characterization of Tiropramide (B1683179) hydrochloride (CAS Number: 53567-47-8), a potent smooth muscle antispasmodic agent. This document details the synthetic pathway, experimental protocols, and the analytical methods used to verify the compound's identity and purity.
Introduction
Tiropramide is a derivative of tyrosine with effective spasmolytic properties on smooth muscle. It is primarily used in the management of painful spasms in the gastrointestinal, biliary, and urinary tracts.[1] The hydrochloride salt of Tiropramide is the common pharmaceutical formulation. This guide focuses on the foundational chemistry of Tiropramide hydrochloride, providing a technical framework for researchers and drug development professionals.
Chemical Properties and Characterization
This compound is a white to almost white crystalline powder.[2] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | N-[3-[4-[2-(diethylamino)ethoxy]phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide;hydrochloride | [3] |
| Molecular Formula | C₂₈H₄₂ClN₃O₃ | [4] |
| Molecular Weight | 504.11 g/mol | [4] |
| CAS Number | 53567-47-8 | [4] |
| Melting Point | 180 - 184 °C | [2] |
| Purity | ≥ 99% (by titration, HPLC) | [2] |
Spectroscopic Data
Mass Spectrometry: The mass spectrometric fragmentation pattern of Tiropramide has been studied to elucidate its structure.[5] While a detailed fragmentation spectrum is not publicly available, such analysis is crucial for confirming the molecular structure and identifying impurities.
Synthesis of this compound
The synthesis of Tiropramide is a multi-step process that begins with the amino acid tyrosine. The general synthetic route involves four key transformations:
-
N,O-Dibenzoylation of Tyrosine: The synthesis starts with the protection of both the amino and hydroxyl groups of racemic tyrosine using benzoyl chloride.[6]
-
Amide Formation: The resulting N,O-dibenzoyl-tyrosine is then coupled with di-n-propylamine to form the corresponding amide.[6]
-
Selective Hydrolysis: The O-benzoyl group is selectively removed by hydrolysis to free the phenolic hydroxyl group.[6]
-
O-Alkylation and Salt Formation: The final step involves the alkylation of the phenolic hydroxyl group with 2-(diethylamino)ethyl chloride, followed by conversion to the hydrochloride salt.[6][7]
The overall synthetic workflow is depicted in the following diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. N-Benzoyl-DL-tyrosil-di-n-propylamide | CAS#:57227-09-5 | Chemsrc [chemsrc.com]
- 3. This compound | C28H42ClN3O3 | CID 134448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Chromatographic separation of this compound and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tiropramide - Wikipedia [en.wikipedia.org]
- 7. Tiropramide CAS#: 55837-29-1 [m.chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Tiropramide Hydrochloride in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tiropramide (B1683179) hydrochloride in isolated organ bath experiments. This document outlines the pharmacological background, detailed experimental protocols for commonly used tissues, and expected quantitative data.
Introduction to Tiropramide Hydrochloride
This compound is a smooth muscle antispasmodic agent.[1] Its mechanism of action is multifaceted, targeting several pathways involved in smooth muscle contraction.[2] This makes it a valuable tool for in vitro pharmacological studies. The primary mechanisms of this compound include:
-
Inhibition of Calcium Ion Influx: It directly inhibits the entry of calcium ions into smooth muscle cells, a critical step for muscle contraction.[2]
-
Phosphodiesterase (PDE) Inhibition: By inhibiting PDE, this compound increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3] Elevated cAMP activates Protein Kinase A (PKA), which leads to the inactivation of Myosin Light-Chain Kinase (MLCK) and subsequent muscle relaxation.[2]
-
Anticholinergic Properties: It exhibits antagonistic effects at muscarinic receptors, thereby reducing the contractile response to acetylcholine (B1216132).[2]
Isolated organ bath experiments are classical and robust models for characterizing the effects of spasmolytic agents like this compound on smooth muscle contractility.[4][5] Commonly used preparations include the guinea pig ileum, which is rich in cholinergic receptors, and the rat vas deferens, which is primarily regulated by adrenergic signaling.[6][7]
Data Presentation: Spasmolytic Activity of this compound
The following tables summarize the quantitative data for the effects of this compound on smooth muscle preparations.
Table 1: Inhibitory Effects of this compound on Smooth Muscle Contractions
| Tissue Preparation | Agonist | Parameter | Value | Reference |
| Isolated Rat Detrusor | Ca²⁺ (3 mM) | IC₅₀ | 3.3 x 10⁻⁶ M | [8] |
| Isolated Rat Detrusor | K⁺ (60 mM) | IC₅₀ | 1.9 x 10⁻⁵ M | [8] |
| Various Isolated Smooth Muscles | Electrical/Chemical Stimuli | Effective Concentration | 5 - 60 µmol/L | [1] |
Experimental Protocols
General Laboratory Requirements
-
Isolated Organ Bath System (with temperature control and aeration)
-
Isotonic or Isometric Transducer and Data Acquisition System
-
Physiological Salt Solution (Tyrode's or Krebs-Henseleit Solution)
-
Carbogen (B8564812) Gas (95% O₂ / 5% CO₂)
-
Standard laboratory glassware and surgical instruments
-
This compound and agonist stock solutions
Protocol for Isolated Guinea Pig Ileum Preparation
This protocol is designed to assess the spasmolytic effect of this compound on acetylcholine-induced contractions in the guinea pig ileum.
3.2.1. Preparation of Physiological Salt Solution
-
Tyrode's Solution (Composition in mM): NaCl 136.9, KCl 2.7, CaCl₂ 1.3, NaHCO₃ 11.9, MgCl₂ 1.1, NaH₂PO₄ 0.4, and Glucose 5.6.[9]
-
Prepare fresh and aerate continuously with carbogen gas.
3.2.2. Tissue Dissection and Mounting
-
Humanely euthanize a guinea pig (250-350 g) following institutional guidelines.
-
Open the abdominal cavity and locate the ileocecal junction.
-
Carefully dissect a segment of the ileum (10-15 cm) proximal to the cecum.[4]
-
Place the isolated ileum in a petri dish containing fresh, oxygenated Tyrode's solution.
-
Gently flush the lumen with Tyrode's solution to remove any contents.[4]
-
Cut the ileum into segments of 2-3 cm in length.[4]
-
Tie one end of a segment to a tissue holder and the other end to an isotonic transducer using surgical thread.[4]
-
Mount the tissue in the organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas.[4]
3.2.3. Experimental Procedure
-
Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for at least 30-60 minutes, with washes every 15 minutes.[4]
-
Baseline Response: Record a stable baseline.
-
Cumulative Acetylcholine Concentration-Response Curve (CRC):
-
After obtaining the maximal response, wash the tissue with fresh Tyrode's solution until it returns to the baseline tension.[4]
-
Incubation with this compound:
-
Introduce a known concentration of this compound (e.g., within the 5-60 µmol/L range) into the organ bath.
-
Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 20-30 minutes) to ensure equilibrium.[4]
-
-
Second Cumulative Acetylcholine CRC:
-
Repeat the cumulative addition of acetylcholine in the presence of this compound.
-
Record the contractile responses.
-
-
Repeat the procedure with different concentrations of this compound to determine the IC₅₀ or pA₂ value.
Protocol for Isolated Rat Vas Deferens Preparation
This protocol is designed to evaluate the effect of this compound on noradrenaline-induced contractions in the rat vas deferens.
3.3.1. Preparation of Physiological Salt Solution
-
Krebs-Henseleit Solution (Composition in mM): NaCl 118.0, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25.0, Glucose 11.1.
-
Prepare fresh and aerate continuously with carbogen gas.
3.3.2. Tissue Dissection and Mounting
-
Humanely euthanize an adult male rat following institutional guidelines.
-
Dissect out the vasa deferentia and place them in a petri dish containing oxygenated Krebs-Henseleit solution.
-
Carefully clean the tissues of adhering connective and fatty tissues.
-
Tie both ends of the vas deferens with surgical thread.
-
Mount the tissue in an organ bath containing Krebs-Henseleit solution at 37°C, aerated with carbogen gas.
-
Connect one end to a tissue holder and the other to an isometric force transducer.
3.3.3. Experimental Procedure
-
Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.[10]
-
Baseline Response: Record a stable baseline.
-
Cumulative Noradrenaline Concentration-Response Curve (CRC):
-
Add increasing concentrations of noradrenaline (e.g., 10⁻⁸ M to 10⁻⁴ M) to the organ bath cumulatively.
-
Record the contractile response at each concentration.
-
-
Wash the tissue thoroughly with fresh Krebs-Henseleit solution until the baseline is re-established.
-
Incubation with this compound:
-
Add a known concentration of this compound to the bath and incubate for 20-30 minutes.
-
-
Second Cumulative Noradrenaline CRC:
-
Generate a second noradrenaline CRC in the presence of this compound.
-
-
Analyze the data to determine the inhibitory effect of this compound.
Visualizations
Signaling Pathway of this compound in Smooth Muscle Relaxation
Caption: Signaling pathway of this compound leading to smooth muscle relaxation.
Experimental Workflow for Isolated Organ Bath Studies
Caption: General experimental workflow for studying this compound in isolated organ baths.
References
- 1. Pharmacological characterisation of the smooth muscle antispasmodic agent tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Mechanism of smooth muscle relaxation by tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Isolated organ/tissue test – organ bath [panlab.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. scialert.net [scialert.net]
- 8. Possible mechanisms of action of the antispasmodic agent tiropramide in the isolated detrusor from rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spasmolytic effect of traditional herbal formulation on guinea pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Tiropramide in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative determination of Tiropramide (B1683179) in human plasma samples. The described protocol offers a reliable and reproducible approach for pharmacokinetic studies, bioequivalence trials, and routine therapeutic drug monitoring. The method involves a straightforward liquid-liquid extraction for sample preparation and utilizes diphenhydramine (B27) hydrochloride as a suitable internal standard to ensure accuracy and precision.
Introduction
Tiropramide is a potent antispasmodic agent used for the treatment of various smooth muscle spasms. Accurate and reliable quantification of Tiropramide in biological matrices is crucial for clinical and pharmacological research. This document provides a comprehensive protocol for a validated HPLC-UV method, designed for ease of implementation in a laboratory setting.
Experimental
Chromatographic Conditions
A reversed-phase HPLC system is employed for the separation and quantification of Tiropramide and the internal standard. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile and Water mixture |
| Detector | UV at 230 nm[1] |
| Flow Rate | 1.00 mL/min[2] |
| Internal Standard | Diphenhydramine Hydrochloride[1] |
Sample Preparation
A liquid-liquid extraction procedure is utilized to isolate Tiropramide and the internal standard from the plasma matrix.
Protocol:
-
To 1.0 mL of human plasma in a centrifuge tube, add a known concentration of the internal standard, diphenhydramine hydrochloride.
-
Add n-hexane as the extraction solvent.[1]
-
Vortex the mixture for a sufficient amount of time to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the organic layer (n-hexane) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an appropriate volume of the reconstituted sample into the HPLC system.
Method Validation
The analytical method was validated according to established guidelines to ensure its reliability and accuracy for the intended purpose. The key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity Range | 10 - 200 ng/mL[1] |
| Intra-day Precision (CV%) | < 12.8%[1] |
| Inter-day Precision (CV%) | < 12.8%[1] |
| Mean Recovery | 89%[1] |
| Limit of Quantification (LOQ) | 2.0 ng/mL (for a similar LC-MS/MS method)[3][4] |
Retention Times:
Experimental Workflow
The following diagram illustrates the complete experimental workflow from sample collection to data analysis.
References
- 1. A simple sample preparation with HPLC-UV method for estimation of tiropramide from plasma: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of tiropramide in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy Testing of Tiropramide in IBS Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits.[1] One of the key underlying mechanisms is visceral hypersensitivity, an increased pain perception from the gut.[2] Tiropramide (B1683179) is an antispasmodic agent that alleviates smooth muscle spasms, making it a candidate for treating IBS symptoms.[3][4] Its primary mechanism involves relaxing the intestinal smooth muscle by inhibiting calcium influx and increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5][6] These application notes provide a detailed experimental design and protocols for evaluating the efficacy of Tiropramide in preclinical rodent models of IBS.
Mechanism of Action of Tiropramide
Tiropramide exerts its spasmolytic effect directly on smooth muscle cells. It inhibits the influx of extracellular Ca²⁺, a critical step for muscle contraction.[6] Additionally, it has been shown to increase intracellular cAMP levels, which further promotes muscle relaxation.[3][5] This dual action effectively reduces the intensity and frequency of muscle spasms, addressing a key source of pain in IBS.[4]
Caption: Tiropramide's dual mechanism of action on a smooth muscle cell.
In Vivo Experimental Design
A robust in vivo study design is crucial for evaluating the therapeutic potential of Tiropramide. This involves selecting appropriate animal models that replicate key IBS pathologies, defining clear experimental groups, and establishing a logical workflow.
1. Selection of Animal Models
To comprehensively assess efficacy, it is recommended to use models representing different aspects of IBS pathophysiology.
-
Water Avoidance Stress (WAS) Model: This model induces psychological stress, a known trigger for IBS symptoms, leading to visceral hypersensitivity and altered colonic motility.[7][8] It is particularly relevant for modeling diarrhea-predominant IBS (IBS-D).[9] Male Wistar rats are often used as they show high responsiveness.[8]
-
Post-Inflammatory Model (Acetic Acid): Transient, mild colonic inflammation induced by acetic acid can lead to long-lasting visceral hypersensitivity even after the inflammation has resolved, mimicking post-infectious IBS (PI-IBS).[9][10]
2. Experimental Groups
A minimum of four groups are recommended for a robust study:
| Group ID | Group Name | Description |
| G1 | Naive Control | Healthy animals receiving vehicle; no IBS induction. |
| G2 | IBS Model + Vehicle | Animals subjected to IBS induction protocol and receiving vehicle. |
| G3 | IBS Model + Tiropramide | Animals subjected to IBS induction and receiving a therapeutic dose of Tiropramide (e.g., 50-90 mg/kg, p.o.).[11] |
| G4 | IBS Model + Positive Control | Animals subjected to IBS induction and receiving a known effective drug (e.g., Octylonium Bromide).[5] |
3. Experimental Workflow
The following diagram outlines a typical experimental timeline. The duration of each phase may vary depending on the specific model and endpoints.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. New insights into visceral hypersensitivity —clinical implications in IBS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Tiropramide Hydrochloride used for? [synapse.patsnap.com]
- 4. Tiropramide: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 5. Efficacy and Safety of Tiropramide in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Experimental Models of Irritable Bowel Syndrome and the Role of the Enteric Neurotransmission [mdpi.com]
- 8. Experimental Models of Irritable Bowel Syndrome and the Role of the Enteric Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Stress-Related Alterations of Visceral Sensation: Animal Models for Irritable Bowel Syndrome Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antispasmodic activity of tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tiropramide in Gastrointestinal Motility Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tiropramide (B1683179), a smooth muscle relaxant, for the investigation of gastrointestinal (GI) motility. This document outlines the mechanism of action, presents key quantitative data, and offers detailed experimental protocols for both in vitro and in vivo studies.
Introduction
Tiropramide is a tyrosine derivative with potent antispasmodic properties, making it a valuable tool for studying the physiological and pathophysiological mechanisms of GI motility.[1] Its primary application lies in its ability to induce smooth muscle relaxation, thereby alleviating spasms and modulating gut transit. These notes are intended to facilitate the effective use of Tiropramide in a research setting.
Mechanism of Action
Tiropramide exerts its effects on gastrointestinal smooth muscle through a multi-faceted mechanism primarily involving the modulation of intracellular second messengers and ion fluxes. The key pathways are:
-
Inhibition of Phosphodiesterase (PDE): Tiropramide inhibits the phosphodiesterase enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[2][3] This leads to an accumulation of intracellular cAMP.
-
Increase in cAMP Levels: Elevated cAMP levels activate Protein Kinase A (PKA).[3]
-
Modulation of Calcium (Ca²⁺) Homeostasis:
-
PKA-mediated phosphorylation is believed to influence calcium channels and pumps.
-
Tiropramide has been shown to inhibit the influx of extracellular Ca²⁺ into smooth muscle cells.[4]
-
It also promotes the binding of Ca²⁺ to the sarcoplasmic reticulum, effectively reducing cytosolic free Ca²⁺ concentration.[1]
-
-
Smooth Muscle Relaxation: The reduction in intracellular Ca²⁺ levels prevents the activation of calmodulin and myosin light-chain kinase (MLCK), leading to the dephosphorylation of myosin light chains and subsequent smooth muscle relaxation.[3]
Quantitative Data Summary
The following tables summarize the effective concentrations and doses of Tiropramide from various experimental models.
Table 1: In Vitro Efficacy of Tiropramide
| Parameter | Tissue/Cell Type | Species | Value | Reference(s) |
| IC₅₀ (Ca²⁺-induced contraction) | Detrusor Smooth Muscle | Rat | 3.3 x 10⁻⁶ M | [4] |
| IC₅₀ (K⁺-induced contraction) | Detrusor Smooth Muscle | Rat | 1.9 x 10⁻⁵ M | [4] |
| IC₅₀ (K⁺-induced fluorescence increase) | Detrusor Smooth Muscle | Rat | 16.4 x 10⁻⁵ M | [4] |
| Effective Concentration Range (Antispasmodic effect) | Various Smooth Muscles | Guinea Pig, Rabbit, Rat | 5 - 60 µmol/L | [5] |
| Effective Concentration Range (Relaxation) | Various Smooth Muscles | Not Specified | 10⁻⁶ to 10⁻⁴ M | [6] |
Table 2: In Vivo Efficacy of Tiropramide
| Route of Administration | Animal Model | Effect | Dose Range | Reference(s) |
| Intraperitoneal (i.p.) | Mouse, Rabbit, Rat, Guinea Pig | Antispasmodic activity | 4 - 40 mg/kg | [7] |
| Intravenous (i.v.) | Mouse, Rabbit, Rat, Guinea Pig | Antispasmodic activity | 4 - 40 mg/kg | [7] |
| Oral (p.o.) | Mouse, Rabbit, Rat, Guinea Pig | Antispasmodic activity | 50 - 90 mg/kg | [7] |
Table 3: Clinical Dosage in Humans
| Indication | Patient Population | Dosage | Reference(s) |
| Irritable Bowel Syndrome (IBS) | Adult | 100 mg, three times a day | [8] |
| Irritable Bowel Syndrome (IBS) | Adult | 300 mg daily for 30 days | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
4.1. In Vitro Assessment of Tiropramide on Intestinal Smooth Muscle Contraction
This protocol is adapted from studies on isolated guinea pig ileum, a standard preparation for evaluating the effects of spasmolytic agents.[10][11][12]
Objective: To determine the dose-response relationship of Tiropramide on induced contractions of isolated intestinal segments.
Materials:
-
Guinea pig
-
Tyrode's solution (Composition in g/L: NaCl 8.0, KCl 0.2, CaCl₂ 0.2, MgCl₂ 0.1, NaH₂PO₄ 0.05, NaHCO₃ 1.0, Glucose 1.0)
-
Carbachol (B1668302) or other contractile agents (e.g., histamine, BaCl₂)
-
Tiropramide hydrochloride
-
Organ bath with aeration (95% O₂ / 5% CO₂) and temperature control (37°C)
-
Isotonic transducer and data acquisition system
Procedure:
-
Humanely euthanize a guinea pig and exsanguinate.
-
Open the abdominal cavity and carefully excise a segment of the terminal ileum.
-
Place the ileum segment in a petri dish containing warm, aerated Tyrode's solution.
-
Gently flush the lumen of the ileum segment with Tyrode's solution to remove contents.
-
Cut the ileum into 2-3 cm segments.
-
Mount a segment in a 10-20 mL organ bath containing continuously aerated Tyrode's solution at 37°C. One end is attached to a fixed hook and the other to an isotonic transducer.
-
Apply a resting tension of approximately 0.5-1.0 g and allow the tissue to equilibrate for at least 30 minutes, with washes every 10 minutes.
-
Induce a stable submaximal contraction using a suitable agonist (e.g., carbachol 1 µM).
-
Once a stable contraction plateau is reached, add increasing cumulative concentrations of Tiropramide to the organ bath.
-
Record the relaxation response for each concentration until a maximal effect is observed.
-
Wash the tissue extensively and allow it to return to baseline before the next determination.
Data Analysis:
-
Express the relaxation at each Tiropramide concentration as a percentage of the initial induced contraction.
-
Plot the concentration-response curve and calculate the IC₅₀ value (the concentration of Tiropramide that causes 50% of the maximal relaxation).
4.2. In Vivo Measurement of Gastric Emptying in Mice
This protocol utilizes the phenol (B47542) red meal method to assess the effect of Tiropramide on the rate of gastric emptying.[13][14][15]
Objective: To evaluate the in vivo effect of Tiropramide on gastric emptying in a mouse model.
Materials:
-
Mice
-
This compound
-
Phenol red solution (0.5 mg/mL in 1.5% methylcellulose)
-
0.1 N NaOH
-
20% Trichloroacetic acid (TCA)
-
Spectrophotometer
Procedure:
-
Fast mice for 18-24 hours with free access to water.
-
Administer Tiropramide or vehicle control via the desired route (e.g., oral gavage, i.p. injection).
-
After a specified pretreatment time, administer 0.5 mL of the phenol red solution to each mouse by oral gavage.
-
A control group of mice is sacrificed immediately after administration of the phenol red meal (t=0) to determine the initial amount of phenol red in the stomach.
-
At a predetermined time point after the phenol red meal (e.g., 20 minutes), humanely euthanize the experimental animals.
-
Immediately ligate the pyloric and cardiac ends of the stomach and carefully excise the organ.
-
Homogenize the entire stomach in a known volume of 0.1 N NaOH.
-
Allow the homogenate to settle for 1 hour at room temperature.
-
Add 20% TCA to a sample of the supernatant to precipitate proteins.
-
Centrifuge the sample and measure the absorbance of the supernatant at 560 nm.
-
Create a standard curve of phenol red to determine the concentration in the stomach samples.
Data Analysis:
-
Calculate the amount of phenol red remaining in the stomach for each animal.
-
Gastric emptying (%) is calculated using the formula: Gastric Emptying (%) = (1 - (Amount of phenol red in stomach at time t / Average amount of phenol red in stomach at time 0)) * 100
-
Compare the percentage of gastric emptying between the Tiropramide-treated group and the vehicle control group.
Visualizations
Signaling Pathway of Tiropramide in Gastrointestinal Smooth Muscle Relaxation
Caption: Tiropramide's signaling pathway in smooth muscle relaxation.
Experimental Workflow for In Vitro Analysis of Tiropramide
References
- 1. Mechanism of smooth muscle relaxation by tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Possible mechanisms of action of the antispasmodic agent tiropramide in the isolated detrusor from rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterisation of the smooth muscle antispasmodic agent tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological properties of tiropramide, an antispasmodic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antispasmodic activity of tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Tiropramide in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Controlled clinical study on the efficacy of this compound in the treatment of irritable colon: comparison with octylonium bromide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
- 11. Guinea Pig Ileum [sheffbp.co.uk]
- 12. Effects of probiotic bacteria on gastrointestinal motility in guinea-pig isolated tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4.10. Gastric Emptying and Intestinal Transit [bio-protocol.org]
- 14. Evaluation of gastric emptying [bio-protocol.org]
- 15. Gastric emptying, small intestinal transit and fecal output in dystrophic (mdx) mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Smooth Muscle Contractility Using Tiropramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiropramide (B1683179) is a potent antispasmodic agent widely utilized in pharmacological research to investigate the mechanisms of smooth muscle relaxation. Its multifaceted mode of action, which involves modulation of intracellular calcium levels, inhibition of phosphodiesterase, and potential anticholinergic effects, makes it a valuable tool for studying smooth muscle physiology and pathophysiology. These application notes provide detailed protocols and methodologies for utilizing Tiropramide in smooth muscle contractility assays, enabling researchers to effectively characterize its spasmolytic properties and elucidate its mechanism of action.
Tiropramide hydrochloride's primary mechanism of action is the relaxation of smooth muscles through a multi-faceted approach.[1] It exhibits a direct myotropic effect by inhibiting the influx of calcium ions into smooth muscle cells, a critical step in the contraction process.[1] By preventing calcium entry, Tiropramide reduces the phosphorylation of the myosin light chain, thereby inhibiting muscle contraction.[1] Additionally, it possesses anticholinergic properties, blocking the action of acetylcholine (B1216132) on muscarinic receptors in smooth muscles, further contributing to relaxation.[1] Another key aspect of its mechanism is the enhancement of cyclic adenosine (B11128) monophosphate (cAMP) levels within smooth muscle cells by inhibiting the phosphodiesterase (PDE) enzyme responsible for cAMP degradation.[1][2] Elevated cAMP levels activate protein kinase A (PKA), which inactivates myosin light-chain kinase (MLCK), leading to smooth muscle relaxation.[1] Some studies also suggest that Tiropramide has anti-inflammatory properties, which may complement its spasmolytic effects.[1]
Data Presentation
Table 1: Inhibitory Effects of Tiropramide on Smooth Muscle Contraction
| Tissue Preparation | Agonist (Concentration) | Tiropramide Concentration (M) | % Inhibition of Contraction | Reference |
| Guinea Pig Ileum | Electrical Stimulation | 1 x 10⁻⁵ | ~50% | [3] |
| Guinea Pig Ileum | BaCl₂ | 3 x 10⁻⁵ | ~50% | [3] |
| Guinea Pig Ileum | Acetylcholine | 3 x 10⁻⁵ | ~50% | [3] |
| Rat Urinary Bladder | Ca²⁺ (3 mM) | 3.3 x 10⁻⁶ (IC₅₀) | 50% | [4] |
| Rat Urinary Bladder (FS) | 1-32 Hz | 1 x 10⁻⁷ - 1 x 10⁻⁴ | >90% at 1 x 10⁻⁴ M | [5] |
FS: Field Stimulation
Table 2: Comparative Effects of Tiropramide and Other Spasmolytics
| Drug | Tissue Preparation | Agonist | Potency Comparison | Reference |
| Tiropramide | Various | Electrical/Chemical Stimuli | More potent than papaverine | [3][6] |
| Tiropramide | Various | Spontaneous/Physiological Contractions | Less potent or ineffective | [3][6] |
| Tiropramide | Rat Urinary Bladder | Field Stimulation (Low Conc.) | Less potent than oxybutynin (B1027) and propiverine | [5] |
| Tiropramide | Rat Urinary Bladder | Field Stimulation (High Conc.) | More potent than oxybutynin and propiverine | [5] |
Signaling Pathways
Caption: Mechanism of Tiropramide-induced smooth muscle relaxation.
Experimental Workflows
Caption: General workflow for ex vivo smooth muscle contractility assays.
Experimental Protocols
Protocol 1: Ex Vivo Smooth Muscle Contractility Assay Using Isolated Rat Bladder
1. Materials and Reagents:
-
This compound
-
Tyrode's Solution (or other suitable physiological salt solution)
-
Sprague-Dawley Rats (adult female)
-
Pentobarbital (B6593769) (for anesthesia)
-
Organ bath system with isometric force transducers
-
Physiograph or data acquisition system
-
95% O₂ / 5% CO₂ gas mixture
2. Tissue Preparation:
-
Euthanize a Sprague-Dawley rat via an approved method (e.g., pentobarbital overdose).
-
Perform a midline abdominal incision to expose the urinary bladder.
-
Carefully dissect the bladder, removing surrounding connective and adipose tissue.
-
Place the isolated bladder in a petri dish containing cold, oxygenated Tyrode's solution.
-
Cut the bladder body above the ureteral orifice and prepare smooth muscle strips of approximately 1 cm in length and 0.5 cm in width.[5]
3. Organ Bath Setup:
-
Mount the muscle strips vertically in an organ bath chamber filled with Tyrode's solution.
-
Maintain the bath temperature at 37°C and continuously aerate with 95% O₂ / 5% CO₂.
-
Connect one end of the muscle strip to a fixed hook and the other end to an isometric force transducer.
-
Apply an initial resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 30-60 minutes, with periodic washing every 15 minutes.
4. Experimental Procedure:
-
Control Contraction:
-
Induce smooth muscle contraction by either:
-
Record the maximal contraction response using the physiograph.
-
Wash the tissue extensively with fresh Tyrode's solution and allow it to return to baseline tension.
-
-
Tiropramide Incubation:
-
Add Tiropramide to the organ bath at the desired concentration (e.g., 10⁻⁷ M to 10⁻⁴ M).
-
Incubate the tissue with Tiropramide for a predetermined period (e.g., 30 minutes).[5]
-
-
Post-Tiropramide Contraction:
-
Re-stimulate the tissue with the same frequency of electrical stimulation or concentration of agonist used for the control contraction.
-
Record the maximal contraction response in the presence of Tiropramide.
-
-
Data Analysis:
-
Measure the amplitude of contraction before and after Tiropramide treatment.
-
Calculate the percentage inhibition of contraction for each concentration of Tiropramide.
-
If a dose-response curve is generated, calculate the IC₅₀ value for Tiropramide.
-
Protocol 2: Investigation of Tiropramide's Effect on Intracellular Calcium
1. Materials and Reagents:
-
This compound
-
Fura-2 AM (or other suitable calcium indicator dye)
-
Pluronic F-127
-
HEPES-buffered physiological salt solution
-
Contractile agonist (e.g., Carbachol)
-
Isolated smooth muscle cells or tissue strips
-
Fluorometer or fluorescence microscopy setup
2. Cell/Tissue Loading:
-
Isolate smooth muscle cells or prepare thin tissue strips as described in Protocol 1.
-
Incubate the cells/tissue in a solution containing Fura-2 AM and a small amount of Pluronic F-127 to aid in dye loading.
-
After the loading period, wash the cells/tissue to remove extracellular dye.
3. Measurement of Intracellular Calcium:
-
Place the loaded cells/tissue in a cuvette or on a microscope stage perfused with HEPES-buffered solution.
-
Record the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2).
-
Stimulate the cells/tissue with a contractile agonist and record the increase in the fluorescence ratio, which corresponds to an increase in intracellular calcium.
-
After washing and returning to baseline, incubate the cells/tissue with Tiropramide.
-
Re-stimulate with the agonist in the presence of Tiropramide and record the fluorescence ratio.
4. Data Analysis:
-
Compare the peak fluorescence ratio in the absence and presence of Tiropramide to determine its effect on agonist-induced calcium mobilization.
Conclusion
Tiropramide serves as a versatile pharmacological tool for the investigation of smooth muscle contractility. The protocols outlined in these application notes provide a framework for conducting robust and reproducible experiments to characterize its spasmolytic effects and underlying mechanisms. By employing these methodologies, researchers can gain valuable insights into the intricate signaling pathways that govern smooth muscle function and explore the therapeutic potential of agents that modulate these pathways.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Pharmacological characterisation of the smooth muscle antispasmodic agent tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Possible mechanisms of action of the antispasmodic agent tiropramide in the isolated detrusor from rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KoreaMed [koreamed.org]
- 6. Antispasmodic activity of tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of smooth muscle relaxation by tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of Sustained-Release Formulations of Tiropramide Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of sustained-release oral solid dosage forms of Tiropramide hydrochloride. This document outlines the physicochemical and pharmacokinetic properties of the drug, details pre-formulation and formulation strategies, and provides explicit protocols for manufacturing and quality control.
Introduction to this compound
This compound is a potent antispasmodic agent used for the treatment of smooth muscle spasms associated with gastrointestinal, biliary, and urinary tract disorders.[1][2] Its mechanism of action involves the relaxation of smooth muscles, which is achieved through multiple pathways, including the inhibition of calcium ion influx and the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4]
Conventional immediate-release formulations of this compound necessitate frequent administration due to a relatively short terminal half-life of 2.34 to 2.61 hours.[1][5] The development of a sustained-release formulation is a strategic approach to improve patient compliance, maintain therapeutic efficacy over an extended period, and potentially reduce side effects.
Pre-formulation Studies
Thorough pre-formulation studies are critical to understanding the physicochemical properties of this compound and its compatibility with various excipients, which is fundamental for designing a robust sustained-release formulation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | (±)-α-(benzoylamino)-4-[2-(diethylamino) ethoxy]-N,N-dipropyl-benzenepropanamide hydrochloride | [2][5] |
| Molecular Formula | C₂₈H₄₁N₃O₃·HCl | [6] |
| Molecular Weight | 504.11 g/mol | [6][7] |
| Appearance | White to almost white crystalline powder | [6] |
| Melting Point | 180 - 184 °C | [6] |
| Solubility | Water solubility: 620 mg/L | [8] |
| pKa | Not explicitly found in searches, but as a hydrochloride salt of a tertiary amine, it is expected to be a weak base. |
Pharmacokinetic Profile
The pharmacokinetic parameters of immediate-release this compound are crucial for defining the target release profile of a sustained-release formulation.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1.22 - 1.43 hours | [1] |
| Peak Plasma Concentration (Cmax) | 93.9 ± 54.3 ng/ml | [2][5] |
| Area Under the Curve (AUC₀→last) | 330.7 ± 193.9 ng·h/ml | [1][5] |
| Terminal Half-life (t½) | 2.34 - 2.61 hours | [1][5] |
Drug-Excipient Compatibility Studies
Protocol for Drug-Excipient Compatibility Studies:
-
Objective: To assess the physical and chemical compatibility of this compound with selected excipients for the sustained-release formulation.
-
Materials: this compound, candidate excipients (e.g., HPMC, Ethylcellulose, Lactose, Magnesium Stearate), deionized water.
-
Procedure:
-
Prepare physical mixtures of this compound and each excipient in a 1:1 ratio.
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
-
Analyze the samples at initial and subsequent time points using techniques such as:
-
Differential Scanning Calorimetry (DSC): To detect any changes in melting point or the appearance of new peaks, which could indicate an interaction.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify any changes in the functional groups of the drug and excipients.
-
High-Performance Liquid Chromatography (HPLC): To quantify the drug content and detect the formation of any degradation products.
-
-
-
Acceptance Criteria: No significant changes in the physical appearance, DSC thermograms, FTIR spectra, or drug content of the mixtures compared to the pure drug and excipients.
Formulation Development of Sustained-Release Tablets
A matrix-based system is a common and effective approach for achieving sustained drug release. Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) and hydrophobic polymers like Ethylcellulose are frequently used to control the rate of drug release.
Example Formulation: Sustained-Release Matrix Tablets
The following table provides an example of a formulation for this compound sustained-release matrix tablets. The quantities of the release-controlling polymers can be varied to achieve the desired release profile.
| Component | Function | Quantity per Tablet (mg) |
| This compound | Active Pharmaceutical Ingredient | 100 |
| HPMC K100M | Hydrophilic matrix-forming polymer | 100 - 200 |
| Ethylcellulose | Hydrophobic matrix-forming polymer | 50 - 100 |
| Lactose Monohydrate | Diluent/Filler | q.s. to 500 mg |
| PVP K30 | Binder | 2-5% of total weight |
| Magnesium Stearate | Lubricant | 0.5 - 1% of total weight |
| Talc | Glidant | 1-2% of total weight |
Manufacturing Protocol: Wet Granulation Method
-
Sifting: Sift this compound, HPMC, Ethylcellulose, and Lactose through a suitable mesh sieve.
-
Dry Mixing: Blend the sifted materials in a planetary mixer for 15 minutes.
-
Granulation: Prepare a binder solution by dissolving PVP K30 in purified water or isopropyl alcohol. Add the binder solution to the powder blend slowly and mix until a suitable granular mass is formed.
-
Wet Screening: Pass the wet mass through a #12 or #16 mesh sieve.
-
Drying: Dry the granules in a tray dryer or a fluid bed dryer at 50-60°C until the loss on drying (LOD) is within the specified limits (typically < 2%).
-
Dry Screening: Sift the dried granules through a #20 or #30 mesh sieve.
-
Lubrication: Add the sifted Magnesium Stearate and Talc to the dried granules and blend for 5 minutes.
-
Compression: Compress the lubricated granules into tablets using a rotary tablet press with appropriate tooling.
Experimental Workflow for Sustained-Release Tablet Development
Caption: Workflow for the development and quality control of sustained-release tablets.
Quality Control Protocols
Finished sustained-release tablets must undergo a series of quality control tests to ensure they meet the required specifications for safety, efficacy, and quality.
| Test | Protocol | Acceptance Criteria |
| Appearance | Visually inspect tablets for color, shape, and any physical defects. | Uniform in color and shape, free from cracks, chips, and other defects. |
| Hardness | Test the crushing strength of at least 10 tablets using a calibrated hardness tester. | Typically 8-12 kg/cm ² for sustained-release tablets.[9] |
| Friability | Weigh a sample of tablets, place them in a friabilator, and rotate for a specified number of revolutions (e.g., 100). Re-weigh the tablets and calculate the percentage of weight loss. | Less than 1%.[10] |
| Weight Variation | Individually weigh 20 tablets and calculate the average weight. Determine the percentage deviation of each tablet from the average. | USP/BP/IP standards for weight variation. |
| Content Uniformity | Assay the active ingredient content of 10 individual tablets using a validated HPLC method. | Within 85-115% of the label claim, with a relative standard deviation of ≤ 6.0%. |
| In Vitro Dissolution | Use USP Apparatus II (Paddle) at 50 rpm. The dissolution medium can be a two-stage medium (e.g., 0.1N HCl for the first 2 hours, followed by pH 6.8 phosphate (B84403) buffer for the remaining time) to simulate gastrointestinal transit. Collect samples at predetermined time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours) and analyze for drug content by HPLC. | A predefined release profile (e.g., NMT 30% in 1 hour, 40-60% in 6 hours, NLT 80% in 12 hours). |
| Stability Studies | Store the tablets in the proposed packaging at long-term (25°C/60% RH or 30°C/65% RH) and accelerated (40°C/75% RH) conditions as per ICH guidelines.[11][12] Test the tablets for critical quality attributes at specified time points. | No significant change in physical appearance, drug content, or dissolution profile throughout the study period. |
Mechanism of Action and Signaling Pathway
This compound exerts its spasmolytic effect primarily through two interconnected mechanisms: inhibition of calcium influx and an increase in intracellular cyclic AMP (cAMP).
Signaling Pathway of this compound in Smooth Muscle Relaxation
Caption: Tiropramide HCl promotes smooth muscle relaxation by inhibiting Ca²⁺ influx and increasing cAMP levels.
This integrated approach leads to a reduction in the phosphorylation of myosin light chains, ultimately resulting in smooth muscle relaxation and the alleviation of spasms.
Conclusion
The development of a sustained-release formulation of this compound is a viable strategy to enhance its therapeutic utility. By carefully selecting appropriate polymers and utilizing a controlled manufacturing process like wet granulation, it is possible to formulate tablets that provide prolonged drug release. Rigorous in-process and finished product quality control testing is essential to ensure the consistent performance and stability of the final dosage form. The protocols and application notes provided herein serve as a comprehensive guide for the successful development of such a formulation.
References
- 1. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of action and differences in calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 4. [Quality assessment for sustained release pharmaceutical preparations by dissolution test using microdialysis-HPLC method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation development and optimization of sustained release matrix tablet of Itopride HCl by response surface methodology and its evaluation of release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quality control tests of tablet | PPTX [slideshare.net]
- 10. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 11. database.ich.org [database.ich.org]
- 12. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]
Tiropramide Hydrochloride: A Versatile Tool for Probing Phosphodiesterase Inhibition and Smooth Muscle Relaxation
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tiropramide (B1683179) hydrochloride is a potent smooth muscle relaxant, primarily recognized for its therapeutic efficacy in treating gastrointestinal disorders such as irritable bowel syndrome (IBS).[1] Its mechanism of action, centered around the inhibition of phosphodiesterase (PDE) enzymes, makes it a valuable tool compound for researchers studying cyclic nucleotide signaling pathways and smooth muscle physiology. This document provides a comprehensive overview of tiropramide hydrochloride's pharmacological profile, detailed protocols for its application in relevant in vitro assays, and visual representations of its mechanism and experimental workflows.
Mechanism of Action
This compound exerts its spasmolytic effects through a multi-faceted mechanism primarily targeting the intracellular signaling cascades that govern smooth muscle contraction. The principal mechanism involves the inhibition of phosphodiesterase (PDE) enzymes, which are responsible for the degradation of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][2] By inhibiting PDE, tiropramide leads to an accumulation of intracellular cAMP.[2] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). The inhibition of MLCK prevents the phosphorylation of myosin light chains, a critical step for the interaction of actin and myosin filaments, ultimately leading to smooth muscle relaxation.[2]
Furthermore, tiropramide has been shown to influence intracellular calcium (Ca²⁺) levels. It has been reported to inhibit Ca²⁺ influx and also to promote the binding of Ca²⁺ to the sarcoplasmic reticulum, thereby reducing the cytosolic concentration of free Ca²⁺ available for contraction.[3][4] Some studies also suggest that tiropramide may possess mild anticholinergic properties, contributing to its overall spasmolytic effect by antagonizing muscarinic receptors.[2]
Signaling Pathway of Tiropramide-Induced Smooth Muscle Relaxation
Caption: this compound's mechanism of action in smooth muscle cells.
Applications in Research
This compound serves as a valuable pharmacological tool for:
-
Studying PDE-mediated signaling: Its inhibitory action on PDEs allows for the investigation of the downstream effects of cAMP accumulation in various cell types.
-
Investigating smooth muscle physiology: It can be used as a reference compound in studies of smooth muscle contraction and relaxation.
-
Screening for novel spasmolytic agents: Its well-characterized effects provide a benchmark for the evaluation of new compounds with potential smooth muscle relaxant properties.
Data Presentation
| Parameter | Species/Tissue | Effect | Concentration Range | Reference |
| Smooth Muscle Relaxation | Guinea Pig Urinary Bladder | Relaxation of spontaneous and stimulant-induced contractions | 1 µM - 100 µM | [4] |
| PDE Inhibition | Rabbit Colon Homogenate | Inhibition of phosphodiesterase activity | ~10-fold higher than concentrations causing relaxation | [5] |
| cAMP Increase | Rabbit Colon | Increased cAMP concentrations | Dose-range similar to that causing relaxation | [5] |
| Ca²⁺ Binding | Rabbit Colon Microsomes | Dose-dependent increase in Ca²⁺ binding | - | [5] |
| Antispasmodic Activity (in vivo) | Various animal models | Inhibition of pathological contractions and spasms | 4-40 mg/kg (i.p. or i.v.), 50-90 mg/kg (oral) | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound as a phosphodiesterase inhibitor and smooth muscle relaxant.
Experimental Workflow for Characterizing a PDE Inhibitor
Caption: A general experimental workflow for characterizing a phosphodiesterase inhibitor.
Protocol 1: In Vitro Phosphodiesterase (PDE) Activity Assay
This protocol describes a generic method to determine the inhibitory activity of this compound against various PDE isoforms.
Materials:
-
Recombinant human PDE enzymes (various isoforms)
-
This compound stock solution (in DMSO or appropriate solvent)
-
cAMP or cGMP substrate
-
Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Snake venom nucleotidase
-
Scintillation cocktail
-
96-well microplates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
This compound solution or vehicle control
-
Recombinant PDE enzyme
-
Initiate the reaction by adding the cAMP or cGMP substrate.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).
-
Conversion to Nucleoside: Add snake venom nucleotidase to convert the resulting 5'-AMP or 5'-GMP to adenosine or guanosine. Incubate at 30°C for 10-15 minutes.
-
Separation: Use an appropriate method to separate the product (adenosine/guanosine) from the unhydrolyzed substrate (cAMP/cGMP). This can be achieved using anion-exchange resin columns or beads.
-
Quantification: Elute the product and quantify the amount using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular cAMP Accumulation Assay
This protocol outlines a method to measure the effect of this compound on intracellular cAMP levels in a relevant cell line (e.g., smooth muscle cells or HEK293 cells).
Materials:
-
Cell line expressing the target PDE and a receptor that modulates adenylyl cyclase (e.g., a Gs-coupled GPCR)
-
Cell culture medium and supplements
-
This compound stock solution
-
Forskolin (an adenylyl cyclase activator) or a specific GPCR agonist
-
Phosphodiesterase inhibitor (e.g., IBMX, as a positive control)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere and grow to the desired confluency.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for a specific duration (e.g., 15-30 minutes).
-
Stimulation: Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) or a GPCR agonist to induce cAMP production.
-
Cell Lysis: After the stimulation period, lyse the cells using the provided lysis buffer from the cAMP assay kit.
-
cAMP Quantification: Measure the intracellular cAMP concentration in the cell lysates according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine the compound's effect on cAMP accumulation. Calculate the EC50 value if applicable.
Protocol 3: Isolated Smooth Muscle Tissue Contraction Assay
This protocol describes a classic organ bath experiment to assess the relaxant effect of this compound on pre-contracted smooth muscle tissue.
Materials:
-
Animal tissue (e.g., guinea pig ileum, rat aorta, or rabbit colon)
-
Krebs-Henseleit solution (or other appropriate physiological salt solution)
-
This compound stock solution
-
A contractile agent (e.g., carbachol, histamine, or high potassium solution)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Isolate the desired smooth muscle tissue from the animal and cut it into strips or rings of appropriate size.
-
Mounting: Mount the tissue strips in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with periodic washing.
-
Contraction: Induce a stable contraction of the smooth muscle tissue by adding a contractile agent to the organ bath.
-
Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath at regular intervals.
-
Measurement of Relaxation: Record the changes in isometric tension after each addition of the compound.
-
Data Analysis: Express the relaxation as a percentage of the initial contraction induced by the contractile agent. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Conclusion
This compound is a multifaceted compound with a primary mechanism involving the inhibition of phosphodiesterase and subsequent modulation of intracellular cAMP and calcium levels. This profile makes it an excellent tool for researchers investigating smooth muscle physiology and cyclic nucleotide signaling. The protocols provided herein offer a framework for the in vitro characterization of tiropramide and other potential PDE inhibitors. Further research to elucidate its specific PDE isoform selectivity will enhance its utility as a precise pharmacological probe.
References
- 1. Pharmacokinetics of tiropramide after single doses in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Pharmacological properties of tiropramide, an antispasmodic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Implications of PDE4 structure on inhibitor selectivity across PDE families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic targeting of 3’,5’-cyclic nucleotide phosphodiesterases: Inhibition and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining Tiropramide's Effect on Intracellular cAMP Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiropramide (B1683179) is a potent antispasmodic agent recognized for its efficacy in mitigating smooth muscle spasms, particularly in the gastrointestinal tract.[1][2] Its mechanism of action involves the modulation of intracellular signaling pathways that govern muscle contraction and relaxation. A key aspect of Tiropramide's functionality is its ability to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger in numerous physiological processes, including smooth muscle relaxation.[1][3]
The elevation of intracellular cAMP by Tiropramide is primarily attributed to its inhibitory effect on phosphodiesterases (PDEs), the enzymes responsible for the degradation of cAMP.[1] By inhibiting PDE, Tiropramide effectively allows for the accumulation of cAMP within the cell. This increase in cAMP concentration leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets that promote smooth muscle relaxation. This multifaceted mechanism, which also involves the modulation of calcium ion influx, contributes to its therapeutic effects.[1]
These application notes provide detailed protocols for utilizing common cell-based assays to quantify the effects of Tiropramide on intracellular cAMP levels. The included methodologies are designed to be adaptable for various research and drug development settings, enabling the precise determination of Tiropramide's potency and efficacy in modulating this crucial signaling pathway.
Data Presentation
| Compound | Target | Assay Type | Cell Line/System | Potency (IC50/EC50) | Reference |
| Tiropramide | Phosphodiesterase (PDE) | cAMP Accumulation Assay | e.g., Smooth Muscle Cells | Data Not Available | - |
| Papaverine | PDE10A | Biochemical Assay | N/A | IC50: 17 nM | |
| Theophylline | Non-selective PDE | Biochemical Assay | Human Lung Extracts | Weak Inhibition at Therapeutic Concentrations | [4] |
| Roflumilast | PDE4B | Biochemical Assay | N/A | IC50: 0.84 nM |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for three common cell-based cAMP assays. Researchers should optimize cell number, incubation times, and reagent concentrations for their specific cell type and experimental conditions.
Protocol 1: Bioluminescent cAMP Assay (e.g., cAMP-Glo™ Assay)
This protocol is based on the principle of competition for a limited amount of ATP. The production of cAMP activates PKA, which consumes ATP. The remaining ATP is detected by a luciferase reaction, where the light output is inversely proportional to the cAMP concentration.
Materials:
-
Cells of interest (e.g., human airway smooth muscle cells)
-
Cell culture medium
-
Tiropramide
-
Forskolin (or other adenylyl cyclase activator)
-
3-isobutyl-1-methylxanthine (IBMX, optional PDE inhibitor)
-
Phosphate-Buffered Saline (PBS)
-
cAMP-Glo™ Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well assay plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a white, opaque-walled multi-well plate at a predetermined optimal density.
-
Incubate overnight at 37°C in a CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of Tiropramide in an appropriate buffer (e.g., PBS with 0.1% BSA).
-
(Optional) Pre-treat cells with a general PDE inhibitor like IBMX (100-500 µM) for 15-30 minutes to amplify the signal from adenylyl cyclase activators.
-
Aspirate the culture medium from the wells and wash once with PBS.
-
Add the Tiropramide dilutions to the respective wells. Include a vehicle control.
-
Incubate for 15-30 minutes at room temperature.
-
-
Adenylyl Cyclase Stimulation:
-
Prepare a solution of Forskolin (e.g., 10 µM final concentration) or another appropriate adenylyl cyclase agonist.
-
Add the agonist to all wells except for the negative control.
-
Incubate for 15-30 minutes at room temperature.
-
-
cAMP Detection:
-
Prepare the cAMP-Glo™ Lysis Buffer and Detection Solution according to the manufacturer's instructions.
-
Add the Lysis Buffer to each well and incubate for 10-15 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
Add the cAMP-Glo™ Detection Solution containing PKA.
-
Incubate for 20 minutes at room temperature.
-
-
Luminescence Measurement:
-
Add the Kinase-Glo® Reagent to each well to stop the PKA reaction and initiate the luciferase reaction.
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the luminescence readings to cAMP concentrations.
-
Plot the cAMP concentration against the log of the Tiropramide concentration and fit a dose-response curve to determine the EC50 value.
-
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF®) cAMP Assay
This protocol is a competitive immunoassay. Endogenously produced cAMP competes with a labeled cAMP analog for binding to an anti-cAMP antibody. The proximity of the donor and acceptor fluorophores on the antibody and the labeled cAMP results in a FRET signal that is inversely proportional to the intracellular cAMP concentration.
Materials:
-
Cells of interest
-
Cell culture medium
-
Tiropramide
-
Forskolin
-
IBMX (optional)
-
HTRF® cAMP Assay Kit (e.g., from Cisbio) or similar
-
White, low-volume 384-well assay plates
-
HTRF®-compatible plate reader
Procedure:
-
Cell Preparation:
-
Harvest and resuspend cells in stimulation buffer at the desired density.
-
-
Compound and Cell Plating:
-
Dispense a small volume (e.g., 5 µL) of the cell suspension into the wells of a 384-well plate.
-
Add an equal volume of the Tiropramide serial dilutions. Include vehicle and control wells.
-
-
Adenylyl Cyclase Stimulation:
-
Add the stimulating agent (e.g., Forskolin) to the appropriate wells.
-
Incubate the plate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Prepare the HTRF® detection reagents (anti-cAMP antibody labeled with the donor fluorophore and cAMP labeled with the acceptor fluorophore) in the lysis buffer as per the manufacturer's protocol.
-
Add the detection reagents to each well.
-
-
Signal Measurement:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF®-compatible reader, measuring the emission at both the acceptor and donor wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence signals.
-
Plot the HTRF® ratio against the log of the Tiropramide concentration and fit a dose-response curve to determine the EC50 or IC50 value.
-
Protocol 3: FRET-Based Live-Cell Imaging Assay
This protocol utilizes a genetically encoded biosensor that changes its conformation upon binding to cAMP, leading to a change in Förster Resonance Energy Transfer (FRET) between two fluorescent proteins. This allows for real-time monitoring of cAMP dynamics in living cells.
Materials:
-
Cells of interest stably or transiently expressing a FRET-based cAMP biosensor (e.g., cADDis)
-
Cell culture medium
-
Tiropramide
-
Forskolin
-
IBMX (optional)
-
Imaging medium (e.g., HBSS)
-
Fluorescence microscope or plate reader with FRET capabilities
Procedure:
-
Cell Preparation:
-
Plate the cells expressing the cAMP biosensor in a suitable imaging dish or multi-well plate.
-
Allow the cells to adhere and grow to the desired confluency.
-
-
Imaging Setup:
-
Replace the culture medium with imaging medium.
-
Place the plate on the stage of the fluorescence microscope or plate reader.
-
Set up the imaging parameters for capturing both donor and acceptor fluorescence channels.
-
-
Baseline Measurement:
-
Acquire baseline images or readings for a few minutes to establish a stable signal.
-
-
Compound Addition and Real-Time Monitoring:
-
Carefully add the Tiropramide solution to the well while continuously acquiring images or readings.
-
After a stable response is observed, add the adenylyl cyclase activator (e.g., Forskolin) to elicit a maximal response.
-
-
Data Analysis:
-
Calculate the FRET ratio (acceptor emission / donor emission) for each time point.
-
Normalize the FRET ratio to the baseline.
-
Plot the change in FRET ratio over time to visualize the kinetics of the cAMP response.
-
For dose-response experiments, determine the peak or steady-state FRET ratio for each Tiropramide concentration and plot against the log of the concentration to calculate the EC50.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the effects of Tiropramide on intracellular cAMP signaling. By employing these established cell-based assays, it is possible to elucidate the dose-dependent activity of Tiropramide and to further characterize its pharmacological profile as a phosphodiesterase inhibitor. The selection of a specific assay will depend on the available instrumentation, throughput requirements, and the desired endpoint (e.g., endpoint vs. kinetic measurements). Careful optimization of the experimental conditions for the chosen cell type is crucial for obtaining robust and reproducible data.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Tiropramide Hydrochloride Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Tiropramide (B1683179) hydrochloride in in vitro studies. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Tiropramide hydrochloride in vitro?
A1: this compound is a smooth muscle antispasmodic agent.[1] Its primary mechanism of action involves the inhibition of phosphodiesterase (PDE), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[2] This inhibition leads to an increase in intracellular cAMP levels. Elevated cAMP promotes the binding of calcium ions to the sarcoplasmic reticulum, thereby reducing the availability of free intracellular calcium required for muscle contraction and ultimately leading to smooth muscle relaxation.[2]
Q2: What is a suitable solvent for preparing a stock solution of this compound for in vitro experiments?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous culture medium to the final desired concentration. This approach minimizes the risk of precipitation that can occur when dissolving the compound directly in a complex medium.[3]
Q3: What is the recommended final concentration of DMSO in the cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept at a non-toxic level, typically below 0.5%.[4] It is essential to include a vehicle control (culture medium with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent.
Q4: What is the stability of this compound in solution?
A4: this compound is susceptible to degradation under acidic, basic, and oxidative stress conditions. However, it is stable under neutral, thermal, and photolytic conditions.[5] It is recommended to prepare fresh working solutions from a frozen stock for each experiment and to store stock solutions in the dark at -20°C for long-term storage or at 0-4°C for short-term storage (days to weeks).[1]
Q5: At what concentrations does this compound typically show efficacy in in vitro smooth muscle preparations?
A5: this compound has been shown to relax various smooth muscles in vitro at concentrations ranging from 10⁻⁶ M to 10⁻⁴ M (1 µM to 100 µM).[6] Some studies have reported an increase in cAMP concentrations at doses as low as 0.1 µM.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | 1. Poor solubility of the compound in aqueous solutions. 2. High final concentration of the compound. 3. Interaction with components of the culture medium. | 1. Prepare a high-concentration stock solution in 100% DMSO. 2. Perform serial dilutions in the culture medium to reach the final desired concentration. 3. Ensure the final DMSO concentration is below 0.5%. 4. Add the diluted compound to the medium dropwise while gently swirling. |
| High background or inconsistent results in cAMP assays. | 1. Cell lysis issues. 2. Inadequate inhibition of phosphodiesterases. 3. Problems with the assay kit components. | 1. Ensure complete cell lysis by following the manufacturer's protocol for the cAMP assay kit. 2. Include a phosphodiesterase inhibitor, such as theophylline (B1681296) (e.g., 1 mM), in your assay buffer to prevent cAMP degradation.[2] 3. Check the expiration dates and storage conditions of all assay reagents. |
| No observable effect on smooth muscle contraction. | 1. Insufficient concentration of this compound. 2. Degraded compound. 3. Issues with the tissue preparation or cell line. | 1. Perform a dose-response curve to determine the optimal concentration for your specific model (typically in the 1 µM to 100 µM range).[6] 2. Prepare fresh dilutions from a properly stored stock solution for each experiment. 3. Ensure the viability and responsiveness of your smooth muscle tissue or cells using a known stimulant. |
| Observed cytotoxicity. | 1. High concentration of this compound. 2. High concentration of the solvent (DMSO). 3. Extended incubation time. | 1. Determine the cytotoxic threshold of this compound for your specific cell line using a viability assay (e.g., MTT or Trypan Blue exclusion). 2. Maintain the final DMSO concentration below 0.5%. 3. Optimize the incubation time to achieve the desired effect without compromising cell viability. |
Data Presentation
Table 1: Effective In Vitro Concentrations of this compound
| Parameter | Concentration Range | Experimental Model | Reference |
| Smooth Muscle Relaxation | 1 µM - 100 µM | Isolated smooth muscle preparations | [6] |
| Antispasmodic Effect | 5 µM - 60 µM | Various isolated smooth muscle tissues | [7] |
| Increase in cAMP Levels | Starting from 0.1 µM | Rabbit isolated colon | [2] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Storage Temperature | Duration |
| Powder | - | -20°C | Long-term (months to years) |
| Stock Solution | DMSO | -20°C | Long-term (months) |
| Stock Solution | DMSO | 0 - 4°C | Short-term (days to weeks) |
| Working Dilutions | Cell Culture Medium | Use immediately | - |
Experimental Protocols
Protocol 1: In Vitro Smooth Muscle Contraction Assay
This protocol provides a general framework for assessing the relaxant effect of this compound on isolated smooth muscle tissue.
1. Tissue Preparation:
- Euthanize the animal (e.g., rabbit, guinea pig) according to approved institutional guidelines.
- Dissect the desired smooth muscle tissue (e.g., colon, bladder) and place it in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
- Prepare smooth muscle strips of appropriate size (e.g., 1.5 cm in length).
2. Experimental Setup:
- Mount the tissue strips in an organ bath containing physiological salt solution maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
- Connect one end of the tissue to a fixed support and the other end to an isometric force transducer to record contractions.
- Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with solution changes every 15-20 minutes.
3. Contraction Induction and Treatment:
- Induce a stable contraction using a contractile agent (e.g., carbachol, high KCl solution).
- Once a stable plateau is reached, add this compound cumulatively in increasing concentrations (e.g., 10⁻⁸ M to 10⁻⁴ M).
- Record the relaxation response at each concentration.
4. Data Analysis:
- Express the relaxation as a percentage of the pre-induced contraction.
- Plot the concentration-response curve and calculate the IC₅₀ value (the concentration of this compound that causes 50% relaxation).
Protocol 2: Measurement of Intracellular cAMP Levels
This protocol outlines the steps to measure changes in intracellular cAMP levels in response to this compound.
1. Cell Culture and Seeding:
- Culture smooth muscle cells (primary or cell line) in an appropriate medium.
- Seed the cells in a multi-well plate at a suitable density and allow them to adhere overnight.
2. Cell Treatment:
- Wash the cells with a serum-free medium or a suitable buffer.
- Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 1 mM theophylline) for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.
- Treat the cells with different concentrations of this compound for a specified time (e.g., 15-30 minutes). Include a vehicle control (DMSO).
3. Cell Lysis and cAMP Measurement:
- Lyse the cells according to the protocol of a commercially available cAMP assay kit (e.g., ELISA, HTRF).
- Measure the intracellular cAMP concentration following the manufacturer's instructions.
4. Data Analysis:
- Normalize the cAMP levels to the protein concentration in each sample.
- Express the results as a fold change over the vehicle control.
Protocol 3: Intracellular Calcium Imaging
This protocol describes how to monitor changes in intracellular calcium concentration following treatment with this compound.
1. Cell Preparation and Dye Loading:
- Seed smooth muscle cells on glass-bottom dishes or plates suitable for fluorescence microscopy.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation with the dye for 30-60 minutes at 37°C.
- Wash the cells to remove excess dye.
2. Baseline and Treatment:
- Acquire a baseline fluorescence signal from the cells.
- Stimulate the cells with a contractile agent to induce an increase in intracellular calcium.
- Add this compound and record the changes in fluorescence intensity over time.
3. Data Analysis:
- Quantify the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.
- For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation wavelengths.
- Express the results as a change in fluorescence ratio or intensity relative to the baseline.
Mandatory Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. Mechanism of smooth muscle relaxation by tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatographic separation of this compound and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological properties of tiropramide, an antispasmodic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterisation of the smooth muscle antispasmodic agent tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor solubility of Tiropramide hydrochloride in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor solubility of Tiropramide (B1683179) hydrochloride in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of Tiropramide hydrochloride relevant to its solubility?
A1: Understanding the fundamental physicochemical properties of this compound is the first step in troubleshooting solubility issues. Key parameters are summarized in the table below.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₂ClN₃O₃ | [1][2][3][4] |
| Molecular Weight | 504.1 g/mol | [1][2][3][4] |
| Appearance | White to Almost white powder/crystal | [5] |
| Water Solubility | 620 mg/L | [3] |
| pKa (Dissociation Constant) | 3.1 | [3] |
| log P (octanol-water) | 3.13 | [3] |
| Melting Point | 180.0 to 184.0 °C | [5] |
| Solubility in other solvents | Slightly soluble in DMSO and Methanol | [5] |
Q2: I am observing low solubility of this compound in my neutral phosphate (B84403) buffer (pH 7.2). Is this expected?
A2: Yes, this is expected. This compound is a weakly basic drug with a pKa of 3.1.[3] In aqueous solutions, its solubility is highly pH-dependent. At pH values significantly above its pKa, such as in a neutral or basic buffer, the equilibrium will shift towards the less soluble, unionized (free base) form of the molecule, leading to decreased solubility. Conversely, in acidic environments (pH < pKa), the molecule will be predominantly in its ionized, more water-soluble hydrochloride salt form.
Q3: My solution of this compound appears cloudy or forms a precipitate over time. What could be the cause?
A3: Cloudiness or precipitation upon standing can be due to several factors:
-
pH Shift: A change in the pH of your solution, perhaps due to the introduction of other components or absorption of atmospheric CO₂, could decrease the solubility of this compound.
-
Temperature Effects: Changes in temperature can affect solubility. Ensure your solution is maintained at a constant, appropriate temperature.
-
Degradation: this compound is susceptible to degradation under certain conditions, particularly acidic and basic hydrolysis, as well as oxidative stress.[6] Degradation products may be less soluble and precipitate out of solution.
-
Common Ion Effect: If your buffer contains a high concentration of chloride ions, it could potentially decrease the solubility of the hydrochloride salt.
Q4: What are the degradation characteristics of this compound that I should be aware of?
A4: Forced degradation studies have shown that this compound is:
-
Susceptible to:
-
Acidic hydrolysis
-
Basic hydrolysis
-
Oxidative stress[6]
-
-
Stable under:
-
Neutral conditions
-
Thermal stress
-
Photolytic conditions[6]
-
It is crucial to protect solutions from strong acids, bases, and oxidizing agents to prevent degradation and the formation of potentially insoluble byproducts.
Troubleshooting Guides
Issue 1: Poor initial dissolution in an aqueous buffer.
If you are struggling to dissolve this compound in your desired aqueous buffer, consider the following troubleshooting steps, presented in a logical workflow.
Diagram: Troubleshooting Workflow for Poor Dissolution
Caption: A stepwise guide to troubleshooting poor initial dissolution.
Issue 2: Precipitation after initial successful dissolution.
If this compound dissolves initially but then precipitates, follow this guide.
Diagram: Troubleshooting Precipitation Workflow
References
- 1. scbt.com [scbt.com]
- 2. medkoo.com [medkoo.com]
- 3. parchem.com [parchem.com]
- 4. This compound | C28H42ClN3O3 | CID 134448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 53567-47-8 [m.chemicalbook.com]
- 6. Chromatographic separation of this compound and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Tiropramide Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating variability in experimental results involving Tiropramide (B1683179). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to ensure more consistent and reliable outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Tiropramide that I should be targeting in my experiments?
A1: Tiropramide primarily acts as a phosphodiesterase (PDE) inhibitor. This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The elevated cAMP then activates a signaling cascade that results in the relaxation of smooth muscle.[1][2][3] While this is the main pathway, Tiropramide has also been shown to inhibit calcium influx into smooth muscle cells, which also contributes to its relaxant effects.[4][5]
Q2: I am observing a high degree of variability in my dose-response curves for Tiropramide. What are the common causes?
A2: Variability in dose-response curves can stem from several factors. These include inconsistencies in the preparation of Tiropramide solutions, such as issues with solubility and stability, particularly at different pH levels.[6][7][8] Biological variability between tissue preparations is also a significant factor. Additionally, ensure that your experimental setup, such as the organ bath, is properly calibrated and maintained at a consistent temperature and pH.[9][10]
Q3: What is the reported potency (IC50) of Tiropramide, and why might my results differ?
A3: The IC50 of Tiropramide can vary depending on the experimental conditions, including the specific tissue used and the method of inducing contraction. For example, in isolated rat detrusor muscle, the IC50 for inhibiting Ca2+-induced contractions was 3.3 x 10⁻⁶ M, while for K+-induced contractions, it was 1.9 x 10⁻⁵ M to 2.1 x 10⁻⁵ M.[4] Differences in your results could be due to variations in experimental protocol, the health and preparation of the tissue, and the specific endpoint being measured.
Q4: How should I prepare and store Tiropramide hydrochloride for in vitro experiments to ensure consistency?
A4: this compound is soluble in DMSO and should be stored in a dry, dark place at 0 - 4°C for short-term use (days to weeks) or -20°C for long-term storage (months to years).[11] For aqueous solutions, be aware that Tiropramide is susceptible to degradation under acidic and basic conditions.[6][12] It is recommended to prepare fresh solutions for each experiment from a frozen stock to minimize variability due to degradation.
Troubleshooting Guides
Issue 1: Inconsistent Smooth Muscle Relaxation in Isolated Organ Bath Experiments
-
Question: My isolated smooth muscle preparations show inconsistent relaxation responses to Tiropramide. What should I check?
-
Answer:
-
Tissue Viability and Preparation: Ensure that the isolated tissue is handled carefully during preparation to avoid damage. Maintain the tissue in a physiological salt solution at all times.[13] Inconsistent dissection can lead to variable responses.
-
Organ Bath Conditions: Verify that the organ bath temperature is stable (typically 37°C) and that the physiological salt solution is continuously aerated with the correct gas mixture (e.g., 95% O₂ / 5% CO₂) to maintain pH and oxygenation.[10][13] Fluctuations in these parameters can significantly impact muscle contractility.
-
Tension and Equilibration: Apply a consistent resting tension to the tissue and allow for an adequate equilibration period before adding any drugs.[14] Insufficient equilibration can lead to unstable baselines and variable drug responses.
-
Drug Concentration and Addition: Double-check your calculations for drug dilutions. Ensure that the drug solution is adequately mixed in the organ bath upon addition.[10]
-
Issue 2: High Variability in cAMP Measurement Assays
-
Question: I am measuring cAMP levels in response to Tiropramide, but my results are highly variable between replicates and experiments. How can I improve this?
-
Answer:
-
Cell Culture Conditions: If using cell culture, maintain consistent cell density and passage number. Over-confluent or high-passage-number cells may exhibit altered signaling responses.[15] Using cryopreserved cell banks can also help reduce variability.[15]
-
Phosphodiesterase (PDE) Activity: Remember that endogenous PDEs will degrade cAMP. Including a broad-spectrum PDE inhibitor, such as IBMX, in your assay buffer can help to stabilize the cAMP signal, but be aware of its potential off-target effects.[16]
-
Assay Protocol and Reagents: Ensure thorough mixing of all reagents and consistent incubation times. The choice of cAMP assay kit can also impact results; some kits may have higher sensitivity or a broader dynamic range.[17]
-
Lysis and Extraction: Inefficient cell lysis or cAMP extraction will lead to underestimation and variability. Optimize the lysis step for your specific cell type.
-
Issue 3: Difficulty in Measuring Changes in Intracellular Calcium
-
Question: I am trying to measure Tiropramide's effect on intracellular calcium, but I am not getting a clear or consistent signal. What could be the problem?
-
Answer:
-
Dye Loading and De-esterification: Ensure that the cells are properly loaded with the calcium indicator dye (e.g., Fura-2 AM) and that there is sufficient time for de-esterification within the cells. Incomplete de-esterification will result in a weak or absent signal.[18]
-
Cell Health: Unhealthy or dying cells will have dysregulated calcium homeostasis, leading to high background signals and inconsistent responses. Ensure your cells are healthy before starting the experiment.
-
Instrumentation and Settings: Check that your fluorescence microscope or plate reader is set to the correct excitation and emission wavelengths for the specific calcium indicator you are using.
-
Agonist Concentration: If you are measuring inhibition of agonist-induced calcium release, ensure that the concentration of the agonist you are using is appropriate to elicit a consistent and submaximal response.
-
Data Presentation
Table 1: Reported IC50 Values for Tiropramide in Smooth Muscle Preparations
| Tissue | Stimulus | IC50 (M) | Reference |
| Isolated Rat Detrusor | Ca²⁺ (3 mM) | 3.3 x 10⁻⁶ | [4] |
| Isolated Rat Detrusor | K⁺ (60 mM) - Pre-treatment | 2.1 x 10⁻⁵ | [4] |
| Isolated Rat Detrusor | K⁺ (60 mM) - During contracture | 1.9 x 10⁻⁵ | [4] |
Table 2: Pharmacokinetic Parameters of Tiropramide in Humans (Single Dose)
| Administration Route | Dose | Tmax (hours) | t1/2 (hours) | Reference |
| Intravenous | 50 mg | - | 2.5 | [19] |
| Intramuscular | 50 mg | Rapid | Similar to IV | [19] |
| Oral | 100 mg | 1 - 1.7 | ~4.3 - 5 | [19] |
| Rectal | 200 mg | 2.2 | ~4.8 | [19] |
Experimental Protocols
Protocol 1: Isolated Smooth Muscle Contraction Assay using an Organ Bath
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical protocols.
-
Carefully dissect the desired smooth muscle tissue (e.g., ileum, aorta, bladder).
-
Place the tissue immediately into cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Prepare tissue segments of appropriate size and mount them in the organ bath chambers.
-
-
Organ Bath Setup and Equilibration:
-
Fill the organ baths with physiological salt solution and maintain at 37°C.
-
Continuously bubble the solution with 95% O₂ / 5% CO₂.
-
Apply an initial optimal resting tension to the tissue (this needs to be determined empirically for each tissue type).
-
Allow the tissue to equilibrate for at least 60-90 minutes, with regular washing every 15-20 minutes, until a stable baseline is achieved.
-
-
Contraction and Relaxation Measurement:
-
Induce a submaximal contraction using a contractile agent (e.g., carbachol, phenylephrine, KCl).
-
Once the contraction has reached a stable plateau, add cumulative concentrations of Tiropramide to the bath.
-
Record the relaxation response at each concentration until a maximal effect is observed.
-
Wash the tissue thoroughly between dose-response curves.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the initial contraction.
-
Plot the percentage of relaxation against the log concentration of Tiropramide to generate a dose-response curve.
-
Calculate the IC50 value from the dose-response curve.
-
Protocol 2: Measurement of Intracellular cAMP Levels
-
Cell Culture and Plating:
-
Culture smooth muscle cells in appropriate media and conditions.
-
Seed the cells into a multi-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Cell Treatment:
-
Wash the cells with a serum-free medium or an appropriate buffer.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Add different concentrations of Tiropramide and incubate for the desired time.
-
-
cAMP Measurement:
-
Lyse the cells according to the protocol of your chosen cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based kits).
-
Perform the cAMP measurement following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Determine the concentration of cAMP in your samples from the standard curve.
-
Normalize the cAMP concentration to the protein content of each well if significant cell number variation is expected.
-
Mandatory Visualizations
Caption: Tiropramide's dual mechanism for smooth muscle relaxation.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. Mechanism of smooth muscle relaxation by tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Possible mechanisms of action of the antispasmodic agent tiropramide in the isolated detrusor from rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological properties of tiropramide, an antispasmodic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromatographic separation of this compound and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population Pharmacokinetic Analysis of Tiropramide in Healthy Korean Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How does pH affect drug delivery? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]
- 11. medkoo.com [medkoo.com]
- 12. researchgate.net [researchgate.net]
- 13. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. radnoti.com [radnoti.com]
- 15. promegaconnections.com [promegaconnections.com]
- 16. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacokinetics of tiropramide after single doses in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Tiropramide Hydrochloride in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Tiropramide (B1683179) hydrochloride in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is Tiropramide hydrochloride solution unstable?
A1: this compound is susceptible to degradation under acidic, basic, and oxidative conditions in a solution state.[1][2] Researchers should exercise caution when formulating solutions with acidic or basic pH or when there is a potential for oxidative stress.
Q2: Which conditions are optimal for maintaining the stability of this compound in solution?
A2: this compound has been found to be stable in neutral, thermal, and photolytic conditions, both in solution and in its solid state.[1][2] For optimal stability, it is recommended to prepare solutions in a neutral pH buffer and protect them from harsh light and extreme temperatures.
Q3: How many degradation products of this compound have been identified?
A3: A total of five degradation products (DPs) have been identified under various stress conditions.[1] Four of these were observed in hydrolytic conditions (acidic and basic), and one was formed under oxidative stress.[2]
Q4: What is the primary route of degradation for this compound in solution?
A4: The primary degradation route appears to be hydrolysis of the amide bond, which is susceptible to both acid and base catalysis.[3] Oxidation is another significant degradation pathway.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and analysis of this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Degradation of this compound due to inappropriate pH of the solution. | Ensure the pH of the solution is maintained in the neutral range (pH 6-8). Use a suitable buffer system if necessary. |
| Oxidation of the sample. | Prepare solutions fresh and consider purging with an inert gas (e.g., nitrogen or argon) to minimize contact with oxygen. The use of antioxidants can also be explored, but their compatibility must be verified. | |
| Photodegradation from exposure to light. | Protect the solution from light by using amber vials or by covering the container with aluminum foil. | |
| Loss of potency or concentration over time | Hydrolytic degradation. | Avoid acidic or basic conditions. Prepare solutions in a neutral buffer and store at recommended temperatures. For long-term storage, consider lyophilization. |
| Thermal degradation. | Store solutions at controlled room temperature or refrigerated, as indicated by stability data. Avoid repeated freeze-thaw cycles. | |
| Precipitation in the solution | Poor solubility at the prepared concentration and pH. | Verify the solubility of this compound in the chosen solvent system and pH. Adjust the concentration or the formulation as needed. |
| Formation of insoluble degradation products. | Analyze the precipitate to identify its nature. This could indicate significant degradation. Review and optimize the solution preparation and storage conditions. |
Summary of Forced Degradation Studies
The following table summarizes the results of forced degradation studies performed on this compound, indicating the conditions under which degradation occurs.
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation Observed |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | Yes |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 80°C | Yes |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temperature | Yes |
| Thermal | - | 48 hours | 105°C | No |
| Photolytic | UV light | 7 days | Room Temperature | No |
| Neutral Hydrolysis | Water | 48 hours | 80°C | No |
Experimental Protocols
Protocol 1: Stability Testing of this compound Solution
This protocol outlines a general procedure for assessing the stability of a this compound solution under various stress conditions.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or a buffered aqueous solution) to obtain a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acidic: Mix the stock solution with an equal volume of 0.2 M HCl and incubate at 80°C.
-
Basic: Mix the stock solution with an equal volume of 0.2 M NaOH and incubate at 80°C.
-
Oxidative: Mix the stock solution with an equal volume of 6% H₂O₂ and keep at room temperature.
-
Thermal: Incubate the stock solution at 105°C.
-
Photolytic: Expose the stock solution to UV light.
-
Neutral: Mix the stock solution with an equal volume of purified water and incubate at 80°C.
-
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method.
Protocol 2: HPLC Method for Analysis of this compound and its Degradation Products
This method is suitable for separating this compound from its degradation products.
-
Column: Agilent C18 (250 × 4.6 mm; 5 μm) or equivalent.[1]
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) at pH 3.6.[1]
-
Mobile Phase B: Methanol.[1]
-
Gradient Elution:
Time (min) % Mobile Phase B 0 40 15 80 20 80 22 40 | 25 | 40 |
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 230 nm.[2]
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Visualizations
Degradation Pathway of this compound
The following diagram illustrates the known degradation pathways of this compound under hydrolytic and oxidative stress.
Caption: Tiropramide HCl degradation pathways.
Experimental Workflow for Stability Study
This workflow outlines the key steps in conducting a forced degradation study of this compound.
Caption: Workflow for stability studies.
Troubleshooting Decision Tree
This decision tree helps in identifying the cause of unexpected results during stability studies.
Caption: Troubleshooting stability issues.
References
- 1. Chromatographic separation of this compound and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Best practices for long-term storage of Tiropramide hydrochloride
Technical Support Center: Tiropramide (B1683179) Hydrochloride
This guide provides best practices for the long-term storage and handling of Tiropramide hydrochloride for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For long-term storage, spanning months to years, this compound powder should be stored at -20°C.[1] It is also crucial to keep it in a dry and dark environment to prevent degradation.[1]
Q2: How should I store this compound for short-term use?
For short-term storage, lasting days to weeks, the solid compound can be kept at 0-4°C or 2-8°C.[1][2]
Q3: What is the recommended way to store stock solutions of this compound?
Stock solutions should be stored at -20°C for long-term use (months) and at 0-4°C for short-term use (days to weeks).[1] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: My shipment of this compound arrived at ambient temperature. Is it still viable?
Yes. The compound is considered stable for several weeks at ambient temperature during standard shipping and customs processing.[1] Upon receipt, it should be transferred to the recommended storage conditions as soon as possible.
Q5: What is the expected shelf life of this compound?
When stored correctly under the recommended conditions, this compound has a shelf life of over three years.[1]
Q6: In which solvents can I dissolve this compound?
This compound is soluble in DMSO.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of compound activity. | Improper storage leading to degradation. | Verify that the compound has been stored at the correct temperature and protected from light. For solutions, check if they have undergone multiple freeze-thaw cycles. Consider using a fresh vial of the compound. |
| Visible changes in the powder's appearance (e.g., discoloration). | Exposure to light, moisture, or incompatible substances. | Do not use the compound if its physical appearance has changed. Discard the vial and use a new one that has been stored properly. Ensure storage containers are sealed tightly. |
| Precipitation observed in a thawed stock solution. | The solution may be supersaturated, or the solvent may have evaporated. | Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, prepare a fresh stock solution. Ensure vials are sealed tightly to prevent solvent evaporation. |
Data Presentation
Recommended Storage Conditions
| Form | Duration | Temperature | Additional Notes |
| Solid Powder | Long-Term (months to years) | -20°C | Store in a dry, dark place.[1] |
| Solid Powder | Short-Term (days to weeks) | 0 - 4°C | Store in a dry, dark place.[1] |
| Stock Solution | Long-Term (months) | -20°C | Aliquot to avoid freeze-thaw cycles.[1] |
| Stock Solution | Short-Term (days to weeks) | 0 - 4°C | Protect from light.[1] |
Stability Profile of this compound
| Condition | Stability | Notes |
| Neutral (Solution & Solid) | Stable | The compound shows no significant degradation under neutral pH conditions.[3][4][5] |
| Acidic Hydrolysis (Solution) | Susceptible to Degradation | Degradation occurs in acidic environments.[3][4][5] |
| Basic Hydrolysis (Solution) | Susceptible to Degradation | Degradation occurs in basic environments.[3][4][5] |
| Oxidative Stress (Solution) | Susceptible to Degradation | The compound is sensitive to oxidative conditions.[3][4][5] Avoid contact with oxidizing agents.[6] |
| Thermal Stress | Stable | The compound is stable when exposed to heat.[3][4][5] |
| Photolytic Stress | Stable | The compound is not sensitive to light exposure.[3][4][5] However, storing in the dark is a general best practice.[1] |
Visualizations
Experimental Workflow: Stability Testing
Caption: Workflow for forced degradation studies of this compound.
Logical Relationship: Storage Best Practices
Caption: Key factors for maintaining this compound stability.
Experimental Protocols
Protocol: Assessment of this compound Stability by HPLC
This protocol outlines a general method for assessing the stability of this compound and separating it from its degradation products, based on published methodologies.[3][4]
1. Objective: To determine the stability of this compound under various stress conditions by quantifying the parent compound and detecting the formation of degradation products using High-Performance Liquid Chromatography (HPLC).
2. Materials:
-
This compound
-
HPLC-grade Methanol (B129727) (Solvent B)
-
Formic acid (to adjust pH)
-
HPLC-grade water (Solvent A)
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)
-
HPLC system with UV or PDA detector
-
pH meter
3. Preparation of Mobile Phase:
-
Solvent A: Prepare a 10 mM ammonium formate solution in HPLC-grade water. Adjust the pH to 3.6 using formic acid. Filter and degas the solution.
-
Solvent B: HPLC-grade Methanol.
4. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or DMSO, diluted with mobile phase) to obtain a known concentration (e.g., 1 mg/mL).
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
Forced Degradation Samples:
-
Acidic: Incubate the drug solution with an acid (e.g., 0.1N HCl).
-
Basic: Incubate the drug solution with a base (e.g., 0.1N NaOH).
-
Oxidative: Incubate the drug solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Note: Incubation times and temperatures should be optimized to achieve partial degradation. After incubation, neutralize the acid/base samples and dilute all samples to the working concentration.
-
5. HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm or 254 nm[7]
-
Injection Volume: 10-20 µL
-
Gradient Elution Program:
Time (min) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Note: This is an exemplary gradient and should be optimized for the specific column and system used.
-
6. Data Analysis:
-
Inject the standard solution to determine the retention time and peak area of the intact this compound.
-
Inject the stressed samples.
-
Compare the chromatograms of the stressed samples to the standard. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to that in the unstressed standard.
-
The separation of degradation products can be further analyzed using LC-MS/MS for structural characterization.[3]
References
- 1. medkoo.com [medkoo.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Chromatographic separation of this compound and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Chromatographic separation of this compound and its degradation products along with their structural charac… [ouci.dntb.gov.ua]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Tiropramide Hydrochloride Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Tiropramide (B1683179) hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of Tiropramide hydrochloride, presented in a question-and-answer format.
Synthesis Stage: Acylation of L-Tyrosine
-
Question: My yield of O,N-dibenzoyl-L-tyrosine is lower than expected. What are the potential causes and solutions?
-
Answer: Low yields in the initial acylation step can stem from several factors. Firstly, incomplete reaction is a common issue. Ensure that the molar ratio of benzoyl chloride to L-tyrosine is optimized; some protocols suggest a ratio of 1:1 to 1.5:1.[1] Secondly, the reaction is sensitive to temperature. Maintaining the recommended temperature, typically between 10°C and 30°C, is crucial for optimal results.[2] Side reactions, such as the hydrolysis of benzoyl chloride, can also reduce the yield. This can be minimized by controlling the addition rate of benzoyl chloride and ensuring a homogenous reaction mixture through efficient stirring. Lastly, the choice and concentration of the inorganic base (e.g., sodium carbonate, potassium carbonate) are critical. Ensure the base is fully dissolved and the pH is maintained in the optimal range for the reaction.[1][2]
-
-
Question: I am observing significant amounts of unreacted L-tyrosine in my crude product. How can I improve the conversion rate?
-
Answer: The presence of unreacted L-tyrosine suggests that the acylation reaction has not gone to completion. To enhance the conversion rate, consider the following:
-
Increase the molar excess of benzoyl chloride: A slight excess of benzoyl chloride can help drive the reaction to completion.
-
Optimize reaction time: While some protocols suggest a reaction time of 30 minutes to an hour, monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal duration.[2]
-
Improve mixing: Inadequate stirring can lead to localized areas of low reagent concentration, hindering the reaction. Ensure vigorous and consistent agitation throughout the reaction.
-
-
Synthesis Stage: Amide Formation
-
Question: The formation of N-benzoyl-L-tyrosyl di-n-propylamine is slow and the yield is poor. What can I do to improve this step?
-
Answer: Challenges in this amidation step can often be attributed to the reactivity of the starting materials and the reaction conditions. To improve the reaction rate and yield:
-
Activation of the carboxylic acid: Ensure the effective activation of the carboxylic acid group of O,N-dibenzoyl-L-tyrosine. The use of reagents like ethyl chloroformate in the presence of a tertiary amine such as triethylamine (B128534) is a common method.[3]
-
Solvent choice: The reaction is typically carried out in a suitable organic solvent like toluene (B28343) or chlorobenzene.[2] Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Temperature: The reaction often requires heating to reflux to proceed at a reasonable rate.[2] Monitor the temperature closely to avoid potential side reactions.
-
Molar ratio of reactants: The molar ratio of O,N-dibenzoyl-L-tyrosine to dipropylamine (B117675) can influence the yield. Ratios of 1:3 to 1:4 have been reported to be effective.[1]
-
-
Synthesis Stage: Etherification
-
Question: I am struggling with the etherification of N-benzoyl-L-tyrosyl di-n-propylamine with 2-diethylaminoethyl chloride hydrochloride. What are the critical parameters for this reaction?
-
Answer: The final etherification step is crucial for obtaining Tiropramide. Key parameters to control for a successful reaction include:
-
Base selection: A strong base, such as sodium methoxide, is typically used to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile.[3]
-
Solvent: Anhydrous solvents like toluene are commonly used for this reaction.[1][3] The presence of water can lead to side reactions and reduce the yield.
-
Catalyst: The addition of a catalyst, such as ethylenediamine (B42938) tetraacetic acid (EDTA), has been shown to improve the reaction efficiency.[1]
-
Temperature: The reaction is often carried out at elevated temperatures, so careful temperature control is necessary to balance reaction rate and minimize degradation.
-
-
Purification Stage
-
Question: My final product, this compound, has a low purity. What are the likely impurities and how can I remove them?
-
Answer: Impurities in the final product can originate from starting materials, side reactions, or degradation. Common impurities may include unreacted intermediates and byproducts from the various reaction steps. Tiropramide is also susceptible to degradation under acidic, basic, and oxidative conditions.[2]
-
Purification techniques:
-
Recrystallization: This is a common method for purifying the final product. The crude this compound can be recrystallized from a suitable solvent system, such as ethyl acetate (B1210297), after introducing hydrochloric acid gas to a pH of 2.[1]
-
Chromatography: For challenging separations, column chromatography can be employed. A selective HPLC method using a C18 column with a mobile phase of ammonium (B1175870) formate (B1220265) and methanol (B129727) has been developed to separate Tiropramide from its degradation products.[2]
-
-
-
-
Question: I am having difficulty crystallizing this compound. What should I do?
-
Answer: Crystallization can be influenced by several factors. If you are facing difficulties:
-
Solvent selection: Ensure you are using an appropriate solvent system. The product is often precipitated from an organic solvent like ethyl acetate after treatment with HCl gas.[1]
-
Inducing crystallization: If crystals do not form spontaneously upon cooling, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.
-
Concentration: The solution may be too dilute. Carefully evaporating some of the solvent to increase the concentration of the product may induce crystallization.
-
-
Frequently Asked Questions (FAQs)
-
What is the overall synthesis strategy for this compound?
-
The synthesis of this compound is a multi-step process that typically begins with the acylation of L-tyrosine with benzoyl chloride to form O,N-dibenzoyl-L-tyrosine. This intermediate then undergoes amidation with di-n-propylamine to yield N-benzoyl-L-tyrosyl di-n-propylamine. The final step involves the etherification of the phenolic hydroxyl group with 2-diethylaminoethyl chloride hydrochloride to produce Tiropramide, which is then converted to its hydrochloride salt.[3][4]
-
-
What are the key intermediates in the synthesis of this compound?
-
The key intermediates are O,N-dibenzoyl-L-tyrosine and N-benzoyl-L-tyrosyl di-n-propylamine.
-
-
What analytical techniques are recommended for monitoring the reaction progress and purity of this compound?
-
Thin Layer Chromatography (TLC) is a useful technique for monitoring the progress of each reaction step. For final product purity analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[5] An assay by titration can also be used to determine the purity of the final hydrochloride salt.[5]
-
Data Presentation
Table 1: Summary of Reaction Conditions for O,N-dibenzoyl-L-tyrosine Synthesis
| Parameter | Embodiment 1[2] | Embodiment 2[2] | Embodiment 3[2] |
| Starting Material (L-tyrosine) | 100g | 100g | 100g |
| Acylating Agent (Benzoyl chloride) | 100g | 100g | 110g |
| Base | 110g Sodium Carbonate | 143g Potassium Carbonate | 150g Sodium Carbonate |
| Solvent | 2000ml Purified Water | 2000ml Purified Water | 2000ml Purified Water |
| Initial Temperature | 10°C | 10°C | 20°C |
| Reaction Temperature | 25°C | 25°C | 30°C |
| Reaction Time | 30 min stirring | 30 min stirring | 30 min stirring |
| Crystallization Solvent | 600ml Methanol | 600ml Methanol | 600ml Methanol |
| Yield of O,N-dibenzoyl-L-tyrosine | 210g (99% content) | 203g (99% content) | 206g (99% content) |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound (Based on a Novel Method) [1][2]
Step 1: Synthesis of O,N-dibenzoyl-L-tyrosine
-
In a suitable reaction vessel, add purified water and sodium carbonate. Control the temperature to approximately 10°C.
-
Add L-tyrosine to the solution.
-
Slowly add benzoyl chloride while maintaining the temperature at around 25°C.
-
Stir the mixture vigorously for 30 minutes.
-
Add methanol to induce crystallization and continue stirring for 1 hour.
-
Cool the mixture to 5°C and add concentrated hydrochloric acid dropwise.
-
Stir for an additional hour.
-
Collect the solid product by centrifugation or filtration.
-
Wash the solid with purified water.
-
Dry the solid under vacuum at 80°C for 10 hours to obtain O,N-dibenzoyl-L-tyrosine.
Step 2: Synthesis of N-benzoyl-L-tyrosyl di-n-propylamine
-
In a reaction flask, add toluene, O,N-dibenzoyl-L-tyrosine, and di-n-propylamine.
-
Heat the mixture to reflux and remove water azeotropically.
-
After the reaction is complete (typically monitored by TLC), cool the mixture.
-
Add dilute hydrochloric acid and stir for 30 minutes.
-
Separate the aqueous layer.
-
Wash the organic layer with a brine solution.
-
Remove the toluene under reduced pressure to obtain N-benzoyl-L-tyrosyl di-n-propylamine.
Step 3: Synthesis of this compound
-
Prepare an aqueous solution of an inorganic base (e.g., sodium hydroxide) and add ethylenediamine tetraacetic acid (EDTA) as a catalyst.
-
Add N-benzoyl-L-tyrosyl di-n-propylamine and 2-diethylaminoethyl chloride hydrochloride to the solution.
-
Heat the reaction mixture and monitor its progress.
-
Upon completion, extract the product into an organic solvent.
-
Cool the organic phase to 0°C and introduce hydrochloric acid gas until the pH reaches 2.
-
Stir for 1 hour to allow for crystallization.
-
Collect the solid by filtration, wash with a cold organic solvent (e.g., ethyl acetate), and dry under vacuum to yield this compound.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for this compound synthesis.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Chromatographic separation of this compound and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Home Page [chem.ualberta.ca]
- 5. Late-Stage C–H Acylation of Tyrosine-Containing Oligopeptides with Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Tiropramide in Cellular Models
Welcome to the Technical Support Center for Tiropramide Research. This resource is designed for researchers, scientists, and drug development professionals utilizing Tiropramide in cellular models. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you anticipate, identify, and minimize off-target effects, ensuring the accuracy and reproducibility of your experimental results.
Understanding Tiropramide's Mechanism of Action and Potential Off-Targets
Tiropramide is an antispasmodic agent that primarily induces smooth muscle relaxation. Its mechanism is multifaceted, involving:
-
Inhibition of Phosphodiesterase (PDE): Tiropramide increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels by inhibiting its degradation by PDEs. This leads to the activation of Protein Kinase A (PKA), which ultimately results in smooth muscle relaxation.[1]
-
Muscarinic Receptor Antagonism: It possesses anticholinergic properties, blocking acetylcholine-induced smooth muscle contraction by acting as an antagonist at muscarinic receptors.[1]
-
Modulation of Calcium Ion (Ca²⁺) Flux: Tiropramide has been shown to inhibit the influx of calcium ions, a critical step in muscle contraction.[1]
These mechanisms, while effective for its therapeutic purpose, also present potential for off-target effects in a cellular context. The primary off-target concerns arise from Tiropramide's potential interaction with:
-
Various PDE Subtypes: The phosphodiesterase superfamily has multiple isoforms with diverse tissue distribution and physiological roles. Non-selective inhibition can lead to unintended effects in different cell types.
-
Different Muscarinic Receptor Subtypes: There are five subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5) with varied expression and signaling pathways. Lack of selectivity can trigger unintended cellular responses.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our cell line after treatment with Tiropramide. What could be the cause?
A1: Unexpected cytotoxicity can stem from several factors:
-
High Tiropramide Concentration: Concentrations significantly exceeding the EC50 for the desired on-target effect increase the likelihood of engaging lower-affinity off-targets, which can trigger apoptotic or necrotic pathways.
-
Off-Target PDE Inhibition: Inhibition of PDE isoforms critical for the survival of your specific cell line can lead to cell death. For example, sustained, high levels of cAMP can be cytotoxic in some cell types.
-
Muscarinic Receptor-Mediated Effects: If your cell line expresses muscarinic receptors, their blockade by Tiropramide could interfere with essential signaling pathways, leading to apoptosis.
-
Cell Line Sensitivity: Different cell lines have varying expression profiles of PDEs and muscarinic receptors, making some more susceptible to off-target effects.
Q2: Our experimental results with Tiropramide are inconsistent. What are the common sources of variability?
A2: Inconsistency in results can often be traced back to experimental conditions:
-
Cell Passage Number and Health: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered expression of target and off-target proteins. Ensure cells are healthy and in the logarithmic growth phase before treatment.
-
Compound Stability and Handling: Prepare fresh dilutions of Tiropramide for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Serum Interactions: Components in the serum of your cell culture medium could potentially interact with Tiropramide, altering its effective concentration.
Q3: How can we confirm that the observed cellular response is due to the on-target effect of Tiropramide (i.e., PDE inhibition leading to increased cAMP)?
A3: To confirm the on-target mechanism, you can perform the following experiments:
-
Use a Structurally Different PDE Inhibitor: If a different PDE inhibitor with a distinct chemical structure elicits the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue Experiment: After treating with Tiropramide, introduce a membrane-permeable cAMP antagonist. If this reverses the observed phenotype, it indicates the effect is cAMP-dependent.
-
Measure Intracellular cAMP Levels: Directly measure cAMP levels in response to Tiropramide treatment. A dose-dependent increase in cAMP would support the on-target mechanism.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during experiments with Tiropramide.
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected Cell Death or Reduced Viability | 1. Tiropramide concentration is too high. 2. Off-target engagement of critical proteins. 3. Cell line is particularly sensitive. | 1. Perform a dose-response curve to determine the optimal concentration that elicits the on-target effect without significant cytotoxicity. 2. Use a lower concentration of Tiropramide. If the on-target effect is lost, consider using a more selective PDE inhibitor or muscarinic antagonist as a control. 3. Test Tiropramide on a different, less sensitive cell line if possible. |
| Phenotype Inconsistent with Expected On-Target Effect | 1. Off-target inhibition of other PDE subtypes. 2. Off-target antagonism of different muscarinic receptor subtypes. 3. Activation of an unexpected signaling pathway. | 1. If possible, use selective inhibitors for other PDE subtypes to see if they replicate the unexpected phenotype. 2. Use selective antagonists for other muscarinic receptor subtypes to see if they block the unexpected effect of Tiropramide. 3. Perform a pathway analysis (e.g., Western blot for key signaling proteins) to identify the activated pathway. |
| High Basal cAMP Levels in Control Cells | 1. Components in the cell culture medium are stimulating adenylyl cyclase. 2. Cells are stressed. | 1. Serum-starve the cells for a few hours before the experiment. 2. Ensure optimal cell culture conditions and handle cells gently. |
| No or Low Increase in cAMP Levels After Tiropramide Treatment | 1. Ineffective concentration of Tiropramide. 2. Rapid degradation of cAMP by highly active PDEs in the cell line. 3. Insufficient assay sensitivity. | 1. Increase the concentration of Tiropramide. 2. Co-treat with a broad-spectrum PDE inhibitor like IBMX as a positive control. 3. Optimize your cAMP assay protocol for higher sensitivity. |
Data Presentation: Tiropramide Activity Profile
Disclaimer: Specific IC50 and Ki values for Tiropramide against a comprehensive panel of PDE and muscarinic receptor subtypes are not widely available in the public domain. The following tables provide a template and include representative data from literature to guide researchers in generating their own selectivity profiles.
Table 1: Hypothetical Selectivity Profile of Tiropramide against Phosphodiesterase (PDE) Subtypes
| PDE Subtype | IC50 (nM) | On-Target/Off-Target | Potential Implication of Off-Target Inhibition |
| PDE4 | Value to be determined | On-Target (presumed) | - |
| PDE1 | Value to be determined | Off-Target | Modulation of Ca²⁺/calmodulin-dependent signaling |
| PDE2 | Value to be determined | Off-Target | Alteration of both cAMP and cGMP signaling |
| PDE3 | Value to be determined | Off-Target | Cardiovascular effects, platelet aggregation |
| PDE5 | Value to be determined | Off-Target | cGMP-specific signaling changes |
Table 2: Hypothetical Selectivity Profile of Tiropramide against Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) | On-Target/Off-Target | Potential Implication of Off-Target Antagonism |
| M3 | Value to be determined | On-Target (presumed) | - |
| M1 | Value to be determined | Off-Target | Effects on CNS and gastric acid secretion |
| M2 | Value to be determined | Off-Target | Cardiac effects (bradycardia) |
| M4 | Value to be determined | Off-Target | CNS effects |
| M5 | Value to be determined | Off-Target | CNS effects |
Experimental Protocols
1. Protocol: Dose-Response Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration range of Tiropramide that is cytotoxic to a specific cell line.
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of Tiropramide in the appropriate cell culture medium. A common starting range is from 1 nM to 100 µM. Include a vehicle control (e.g., DMSO at the same final concentration as the highest Tiropramide dose).
-
Treatment: Replace the medium with fresh medium containing the different concentrations of Tiropramide or the vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the LC50 value.
-
2. Protocol: Measurement of Intracellular cAMP Levels (HTRF Assay)
-
Objective: To quantify the change in intracellular cAMP levels in response to Tiropramide treatment.
-
Methodology:
-
Cell Preparation: Harvest and resuspend cells in stimulation buffer to the desired density.
-
Cell Dispensing: Dispense the cell suspension into a 384-well low volume plate.
-
Compound Addition: Add different concentrations of Tiropramide or control compounds to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Detection Reagent Addition: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to the wells.
-
Incubation: Incubate for 1 hour at room temperature.
-
Plate Reading: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio and determine the cAMP concentration based on a standard curve.
-
Visualizations
Caption: On-target signaling pathway of Tiropramide via PDE inhibition.
Caption: A logical workflow for troubleshooting unexpected results with Tiropramide.
Caption: Logical relationship between on-target and potential off-target effects of Tiropramide.
References
How to prevent degradation of Tiropramide during sample preparation
Technical Support Center: Tiropramide (B1683179) Sample Preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Tiropramide during sample preparation for bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Tiropramide degradation during sample preparation?
A1: Based on forced degradation studies, Tiropramide is susceptible to degradation under specific conditions. The primary causes are:
-
Hydrolysis: The amide bonds in the Tiropramide molecule are vulnerable to both acid- and base-catalyzed hydrolysis.[1][2] Exposure to strong acidic or basic conditions during sample extraction or processing can cleave these bonds, leading to inaccurate quantification.
-
Oxidation: Tiropramide can be degraded by oxidative stress.[1] The presence of oxidizing agents or exposure to atmospheric oxygen, potentially catalyzed by metal ions, can modify the molecule, forming N-oxides and other oxidation products.[1]
-
Enzymatic Degradation: Biological samples, particularly plasma and tissue homogenates, contain various enzymes like esterases and amidases that can metabolize amide-containing drugs.[3][4]
Notably, Tiropramide has been found to be relatively stable under neutral pH, thermal stress, and photolytic (light) conditions in both solution and solid states.[1]
Q2: At what pH is Tiropramide most stable?
A2: Tiropramide is most stable in neutral or near-neutral pH conditions.[1] Significant degradation occurs in both acidic and basic environments.[1] For analytical purposes, maintaining the sample and extraction solvents at a pH close to neutral (e.g., pH 6.0-7.5) is recommended. A study developing an HPLC method used a mobile phase with a pH of 3.6, suggesting that brief exposure to mildly acidic conditions for chromatography may be acceptable, but prolonged storage or extraction under these conditions should be avoided.[1]
Q3: Can freeze-thaw cycles affect Tiropramide stability in plasma?
A3: While specific data on Tiropramide's freeze-thaw stability is not detailed in the provided results, it is a critical parameter to evaluate during bioanalytical method validation as recommended by regulatory guidance.[3] For many small molecules, repeated freezing and thawing can compromise sample integrity by causing pH shifts in microenvironments or releasing enzymes from cellular components. It is best practice to minimize freeze-thaw cycles. If samples must be re-analyzed, use a fresh aliquot that has not been previously thawed.
Troubleshooting Guide
Issue 1: Low or Inconsistent Recovery of Tiropramide
You are experiencing lower-than-expected or variable concentrations of Tiropramide after extracting it from a biological matrix (e.g., plasma, serum).
| Potential Cause | Troubleshooting Action | Rationale |
| pH-Induced Hydrolysis | Measure and adjust the pH of your sample and all extraction/reconstitution solutions to a neutral range (pH 6.0-7.5) using a suitable buffer (e.g., phosphate (B84403) buffer). | Tiropramide is unstable in acidic and basic conditions, which can cause hydrolytic degradation of its amide structure.[1][2] |
| Oxidative Degradation | 1. Work quickly and keep samples on ice. 2. De-gas solvents. 3. Consider adding an antioxidant (e.g., ascorbic acid, BHT) to your sample or collection tubes, but validate for potential analytical interference. | Oxidation is a key degradation pathway.[1] Minimizing exposure to oxygen and heat reduces the rate of oxidative reactions.[5] |
| Enzymatic Degradation | 1. Process samples immediately after collection or thaw them just before use and keep them at 4°C. 2. Add an enzyme inhibitor (e.g., sodium fluoride (B91410) for esterases) to the collection tubes. (Requires validation). | Plasma and tissue enzymes can metabolize Tiropramide.[3][6] Lowering the temperature slows enzymatic activity, and inhibitors can block it directly. |
| Suboptimal Extraction | Review your extraction protocol (e.g., LLE or SPE). Ensure the chosen solvent is appropriate for Tiropramide's polarity and that phase separation is complete. A published method successfully used solid-liquid extraction.[7] | Inefficient extraction leads to poor recovery. Tiropramide recovery from plasma has been reported to be around 75%.[7] |
Experimental Protocols & Methodologies
Protocol 1: Recommended Sample Handling and Storage
This protocol outlines best practices for handling biological samples to ensure Tiropramide stability prior to analysis.
-
Blood Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin). To minimize enzymatic activity, consider using tubes containing a preservative like sodium fluoride.
-
Plasma Separation: Centrifuge the blood samples as soon as possible (e.g., within 30 minutes of collection) at 1000-5000 x g for 10-20 minutes at 4°C.[8]
-
Sample Aliquoting: Immediately after centrifugation, transfer the plasma into clearly labeled polypropylene (B1209903) tubes. Create multiple aliquots to avoid repeated freeze-thaw cycles.
-
Storage: Store the plasma samples frozen at -70°C or -80°C until analysis.[8]
Protocol 2: Example of a Bioanalytical Extraction Method
This procedure is a generalized example based on common techniques for small molecules like Tiropramide.
-
Sample Thawing: Thaw plasma aliquots on ice or at room temperature just prior to extraction.
-
Internal Standard Addition: Add an appropriate internal standard (IS) to each plasma sample, calibrator, and quality control sample.
-
Protein Precipitation (PPT) / Liquid-Liquid Extraction (LLE):
-
Add a protein precipitating solvent (e.g., acetonitrile) or an extraction solvent (e.g., n-hexane, methyl tert-butyl ether) to the plasma sample.[9]
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins and separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the supernatant (organic layer) to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C).
-
Reconstitution: Reconstitute the dried extract in the mobile phase used for the LC-MS or HPLC analysis.
-
Analysis: Inject the reconstituted sample into the analytical instrument. A published HPLC method used a C18 column with a mobile phase of 10 mM ammonium (B1175870) formate (B1220265) (pH 3.6) and methanol.[1]
Visual Guides
Figure 1: Recommended workflow for Tiropramide sample preparation highlighting critical stability checkpoints.
Figure 2: Simplified diagram showing the main chemical degradation pathways for Tiropramide.
References
- 1. Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prodrugs of peptides. 13. Stabilization of peptide amides against alpha-chymotrypsin by the prodrug approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of tiropramide in human plasma by gas chromatography coupled to mass spectrometry for application to a bioequivalence test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tiropramide Dosage for Gut Motility Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Tiropramide (B1683179) for animal studies on gut motility. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on effective dosages.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the experimental process.
Q1: What is the primary mechanism of action of Tiropramide in regulating gut motility?
A1: Tiropramide exerts its effects on gut motility through a multi-faceted approach. Primarily, it is a smooth muscle relaxant.[1] Its mechanism involves:
-
Inhibition of Calcium Influx: Tiropramide blocks the entry of calcium ions into smooth muscle cells, which is a critical step for muscle contraction.[1]
-
Increased Cyclic AMP (cAMP) Levels: It inhibits the enzyme phosphodiesterase (PDE), leading to an accumulation of cAMP within the cells.[1][2] Elevated cAMP activates protein kinase A (PKA), which in turn inactivates myosin light-chain kinase (MLCK), ultimately promoting muscle relaxation.[1]
-
Modulation of the Autonomic Nervous System: Tiropramide has anticholinergic properties, meaning it can block the action of acetylcholine, a neurotransmitter that stimulates smooth muscle contractions.[1]
Q2: We are observing high variability in our gut motility measurements between animals in the same treatment group. What could be the cause?
A2: High variability is a common challenge in gut motility studies. Several factors can contribute to this:
-
Animal Stress: Stress from handling, injection, or novel environments can significantly impact gastrointestinal transit. It is crucial to acclimatize animals to the experimental procedures and environment to minimize stress-induced alterations in motility.
-
Fasting Time: The duration of fasting before the experiment can affect gastric emptying and intestinal transit. Ensure a consistent and appropriate fasting period for all animals. For mice, a 3-hour fasting period may be sufficient to control for variability while reducing stress compared to longer fasting times.[3]
-
Circadian Rhythm: Gut motility follows a circadian rhythm. Conducting experiments at the same time of day for all animals can help reduce variability.
-
Technique Consistency: Ensure that all procedures, such as oral gavage or injections, are performed consistently by a trained individual. The volume and speed of administration can influence the results.
Q3: Our results with orally administered Tiropramide are less consistent than with intravenous administration. Why might this be?
A3: Differences in consistency between oral and intravenous (IV) administration are often due to pharmacokinetic factors. After oral administration, Tiropramide undergoes first-pass metabolism in the liver, which can lead to more intense biotransformation and lower bioavailability compared to IV administration.[4] This can result in more variable plasma concentrations between individuals. For more consistent and predictable systemic exposure, especially in initial dose-finding studies, IV or intraperitoneal (i.p.) administration may be preferable.
Q4: What are the potential adverse effects of Tiropramide at higher doses in animal studies?
A4: While generally considered to have a good safety profile, high doses of Tiropramide, particularly when administered intravenously, can have depressive effects on the cardiovascular system.[5] These effects are less pronounced with oral administration.[5] It is advisable to monitor cardiovascular parameters if using high parenteral doses.
Q5: How should Tiropramide be prepared for administration to animals?
A5: The formulation of Tiropramide will depend on the route of administration. For oral gavage, Tiropramide hydrochloride can be dissolved in a suitable vehicle such as sterile water or saline. For intravenous or intraperitoneal injections, it is essential to use a sterile, pyrogen-free solution. The concentration should be calculated to allow for the desired dose to be administered in an appropriate volume for the animal's size.
Tiropramide Dosage and Effects in Animal Models
The following table summarizes effective dosages of Tiropramide from various in vivo animal studies on gut motility.
| Animal Model | Species | Administration Route | Dosage Range | Observed Effect |
| Normal Intestinal Transit | Mouse | Oral | 50-90 mg/kg | Inhibition of the progression of intestinal contents.[5] |
| Morphine-induced Gastric Emptying Delay | Mouse | i.p. or i.v. | 4-40 mg/kg | Antagonized the retarding effect of morphine on gastric emptying.[5] |
| Castor oil-induced Diarrhea | Rat | Oral | 50-90 mg/kg | Reduced the diarrheal response.[5] |
| Spontaneous Colonic Motility | Anesthetized Rabbit | i.v. | 4-40 mg/kg | Reduced spontaneous contractions of the colon.[5] |
| General Antispasmodic Activity | Various | i.p. or i.v. | 4-40 mg/kg | Exhibited antispasmodic activity on various models of smooth muscle contraction.[5] |
| General Antispasmodic Activity | Various | Oral | 50-90 mg/kg | Showed antispasmodic effects, though generally requiring higher doses than parenteral routes.[5] |
Detailed Experimental Protocols
Charcoal Meal Test for Intestinal Transit in Mice
This protocol is a standard method for assessing the effect of a substance on in vivo intestinal motility.
Materials:
-
This compound
-
Vehicle (e.g., sterile water or 0.9% saline)
-
Charcoal meal suspension (e.g., 5-10% activated charcoal in 5-10% gum acacia or methylcellulose)
-
Oral gavage needles (appropriate size for mice)
-
Syringes
-
Dissection tools
-
Ruler
Procedure:
-
Animal Preparation:
-
Use adult mice (e.g., CD-1 or C57BL/6), weighing 20-30g.
-
House the animals in a controlled environment with a 12-hour light/dark cycle.
-
Fast the mice for a predetermined period (e.g., 3-18 hours) before the experiment, with free access to water.[3][6] A shorter fasting time may reduce animal stress.[3]
-
-
Drug Administration:
-
Prepare the desired dose of Tiropramide in the chosen vehicle.
-
Administer Tiropramide or the vehicle (for the control group) via the desired route (e.g., oral gavage, i.p., or i.v. injection). Recommended oral gavage volume is up to 10 ml/kg.[7]
-
-
Charcoal Meal Administration:
-
After a specific pretreatment time (e.g., 30-60 minutes) following drug administration, administer the charcoal meal suspension orally (typically 0.2-0.5 mL per mouse).
-
-
Measurement of Intestinal Transit:
-
After a set time following charcoal administration (e.g., 20-30 minutes), humanely euthanize the mice by an approved method (e.g., cervical dislocation or CO2 inhalation).
-
Immediately perform a laparotomy and carefully dissect the entire small intestine, from the pyloric sphincter to the ileocecal junction.
-
Lay the intestine flat on a clean surface without stretching.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal front from the pyloric sphincter.
-
-
Data Analysis:
-
Calculate the intestinal transit as a percentage of the total length of the small intestine:
-
Intestinal Transit (%) = (Distance traveled by charcoal / Total length of small intestine) x 100
-
-
Compare the intestinal transit percentages between the control and Tiropramide-treated groups using appropriate statistical tests.
-
Visualizing Experimental and Molecular Pathways
The following diagrams illustrate the experimental workflow and the molecular signaling pathway of Tiropramide.
Caption: Experimental workflow for the charcoal meal test in mice.
Caption: Signaling pathway of Tiropramide in smooth muscle cells.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Mechanism of smooth muscle relaxation by tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. Tiropramide and metabolites in blood and plasma after intravenous or peroral administration of 14C-tiropramide to the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antispasmodic activity of tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ouv.vt.edu [ouv.vt.edu]
Refinement of analytical methods for Tiropramide hydrochloride detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of Tiropramide (B1683179) hydrochloride. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for the quantification of Tiropramide hydrochloride?
A1: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for the analysis of this compound. HPLC is particularly well-suited for separating Tiropramide from its degradation products, making it ideal for stability-indicating assays.[1][2] GC coupled with a mass spectrometer (GC-MS) or a nitrogen-phosphorus detector (GC-NPD) offers high sensitivity and selectivity for quantification in biological matrices like human plasma.[3][4]
Q2: What are the common degradation pathways for this compound under stress conditions?
A2: this compound is susceptible to degradation under acidic, basic, and oxidative stress conditions.[1] It is relatively stable under neutral, thermal, and photolytic conditions.[1] Forced degradation studies have identified several degradation products, which can be separated and identified using techniques like LC-MS/MS.[1]
Q3: What is a suitable starting point for developing an HPLC method for this compound?
A3: A good starting point for an HPLC method is to use a C18 column with a gradient elution. One validated method utilizes an Agilent C18 column (250 × 4.6 mm; 5 μm) with a mobile phase consisting of 10 mM ammonium (B1175870) formate (B1220265) at pH 3.6 (solvent A) and methanol (B129727) (solvent B) at a flow rate of 1.00 ml/min.[1]
Q4: Are there any specific sample preparation techniques recommended for analyzing Tiropramide in plasma?
A4: Yes, for plasma samples, solid-liquid extraction or liquid-liquid extraction are common sample preparation techniques.[3][5] One method describes solid-liquid extraction using a Sep-pak C18 cartridge, eluting with methanol after washing with 30% methanol.[4][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
HPLC Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | 1. Active sites on the column interacting with the basic Tiropramide molecule.2. Column degradation. | 1. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase.2. Replace the column. |
| Poor Resolution Between Tiropramide and Degradation Products | 1. Inappropriate mobile phase composition or gradient.2. Incorrect column chemistry. | 1. Optimize the mobile phase pH and gradient profile. A shallow gradient may be necessary.2. Screen different column chemistries (e.g., C8, Phenyl-Hexyl). |
| Variable Retention Times | 1. Fluctuations in mobile phase composition or flow rate.2. Temperature variations. | 1. Ensure proper mobile phase mixing and degassing. Check the pump for leaks or worn seals.[7][8]2. Use a column oven to maintain a consistent temperature.[7] |
| Ghost Peaks | 1. Contamination in the mobile phase or injector.2. Carryover from previous injections. | 1. Use high-purity solvents and flush the system.[9]2. Implement a robust needle wash protocol in the autosampler method. |
GC-MS Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | 1. Active sites in the GC inlet liner or column.2. Inadequate derivatization (if used). | 1. Use a deactivated inlet liner and a low-bleed GC column suitable for basic compounds. Consider using analyte protectants.[10]2. Optimize derivatization reaction conditions (time, temperature, reagent concentration). |
| Low Sensitivity/Poor Recovery | 1. Adsorption of Tiropramide in the GC system.2. Inefficient extraction from the sample matrix. | 1. Deactivate the entire GC flow path. Check for leaks in the system.[10]2. Optimize the pH and solvent for the liquid-liquid or solid-phase extraction. |
| Matrix Interference | 1. Co-elution of endogenous compounds from the sample matrix.2. Ion suppression in the MS source. | 1. Improve sample cleanup procedures. Adjust the GC temperature program to enhance separation.2. Use a more selective MS scan mode, such as Multiple Reaction Monitoring (MRM), if available. |
Experimental Protocols
Stability-Indicating HPLC Method
This protocol is based on a validated method for the separation of this compound from its degradation products.[1]
1. Chromatographic Conditions:
-
Column: Agilent C18 (250 × 4.6 mm; 5 μm)
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.6)
-
Mobile Phase B: Methanol
-
Gradient: (Time, %B) - (0, 30), (20, 80), (25, 80), (26, 30), (30, 30)
-
Flow Rate: 1.00 mL/min
-
Detection: UV at 230 nm
2. Sample Preparation:
-
Prepare a stock solution of this compound in methanol.
-
For forced degradation studies, subject the stock solution to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions.[11][12] Neutralize the acidic and basic samples before injection.
GC-MS Method for Quantification in Plasma
This protocol is adapted from a method for the bioequivalence testing of Tiropramide.[3]
1. GC-MS Conditions:
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane)
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: Optimize for separation of Tiropramide and the internal standard.
-
MS Detector: Mass Selective Detector in Selected Ion Monitoring (SIM) mode.
2. Sample Preparation:
-
Spike plasma samples with an internal standard.
-
Perform a solid-liquid extraction using a suitable sorbent.
-
Evaporate the eluent and reconstitute the residue in a suitable solvent for injection.
Quantitative Data Summary
HPLC Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 2.0 - 500 ng/mL | [13] |
| Correlation Coefficient (r²) | > 0.99 | [13] |
| Intra-day Precision (CV%) | < 13.57% | [14] |
| Inter-day Precision (CV%) | < 9.23% | [14] |
| Accuracy | 98.00% to 113.50% | [14] |
GC-MS Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 5 - 500 ng/mL | [3] |
| Correlation Coefficient (r²) | 0.998 | [3] |
| Intra-day Precision (CV%) | 0.24% - 7.69% | [3] |
| Inter-day Precision (CV%) | 0.24% - 7.69% | [3] |
| Accuracy | 87.9% - 114.1% | [3] |
| Recovery | ~75.1% | [3] |
Visualizations
References
- 1. Chromatographic separation of this compound and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of tiropramide in human plasma by gas chromatography coupled to mass spectrometry for application to a bioequivalence test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Tiropramide in Human Blood by Gas Chromatography with Nitrogen-Phosphorus Detector -Archives of Pharmacal Research | Korea Science [koreascience.kr]
- 5. Determination of tiropramide in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. jetir.org [jetir.org]
- 9. lcms.cz [lcms.cz]
- 10. gcms.cz [gcms.cz]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. mdpi.com [mdpi.com]
- 14. Population Pharmacokinetic Analysis of Tiropramide in Healthy Korean Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Tiropramide and Papaverine in Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Tiropramide (B1683179) and Papaverine (B1678415) in inducing smooth muscle relaxation, supported by available experimental data. Both agents are recognized for their spasmolytic properties, yet they exhibit distinct mechanistic profiles that influence their potency and clinical applications.
Executive Summary
Tiropramide, a tyrosine derivative, and Papaverine, an opium alkaloid, both exert their primary smooth muscle relaxant effects through the inhibition of phosphodiesterase (PDE) enzymes. This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates a cascade of events culminating in smooth muscle relaxation. However, their efficacy and specificity differ. In vitro and in vivo studies suggest that Tiropramide is generally more potent than Papaverine in relaxing smooth muscle, particularly in contractions induced by pathological stimuli.[1][2] This enhanced potency may be attributed to its multi-faceted mechanism which, in addition to PDE inhibition, involves the modulation of calcium ion influx and its sequestration within the sarcoplasmic reticulum. Papaverine, in contrast, is a non-selective PDE inhibitor and also exhibits calcium channel blocking properties.
Data Presentation: Comparative Efficacy
Direct comparative studies providing head-to-head IC50 or EC50 values for Tiropramide and Papaverine under identical experimental conditions are limited in the publicly available literature. However, data from various in vitro studies provide insights into their respective potencies.
| Drug | Tissue | Agonist/Stimulant | Potency Metric | Value | Reference |
| Tiropramide | Various isolated smooth muscles | Electrical or chemical stimuli | Effective Concentration | 5-60 µmol/L | [1] |
| Papaverine | Human corpus cavernosum | Noradrenaline | pD'2 | 4.77 ± 0.20 | [3] |
| Papaverine | Rat vas deferens | Potassium | IC50 | 14.3 µM |
Note: The data presented above are from different studies with varying experimental setups (e.g., tissue type, agonist used). Therefore, a direct comparison of the absolute values should be made with caution. The pD'2 value represents the negative logarithm of the molar concentration of an antagonist that produces 50% of the maximum possible effect.
Experimental Protocols
The following is a generalized protocol for an in vitro organ bath experiment designed to compare the efficacy of smooth muscle relaxants like Tiropramide and Papaverine.
Objective: To determine and compare the concentration-response curves and potency (EC50/IC50) of Tiropramide and Papaverine in relaxing pre-contracted isolated smooth muscle tissue.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, rat aorta, rabbit colon)
-
Physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Contractile agonists (e.g., Acetylcholine, Histamine, Potassium Chloride, Barium Chloride)
-
Tiropramide and Papaverine stock solutions
-
Standard laboratory glassware and equipment
Methodology:
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved ethical guidelines.
-
Dissect the desired smooth muscle tissue and place it immediately in cold, aerated physiological salt solution.
-
Prepare tissue strips of appropriate dimensions (e.g., 2-3 cm in length for guinea pig ileum).
-
Suspend the tissue strips in the organ baths containing the physiological salt solution. One end is attached to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration:
-
Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1 gram).
-
Wash the tissues with fresh physiological salt solution every 15-20 minutes during equilibration.
-
-
Induction of Contraction:
-
Induce a stable, submaximal contraction using a suitable agonist. The choice of agonist will depend on the tissue type and the receptors being studied. For a generalized spasmolytic effect, a depolarizing agent like KCl can be used.
-
Once the contraction has reached a stable plateau, proceed to the next step.
-
-
Cumulative Concentration-Response Curve:
-
Add the test compound (Tiropramide or Papaverine) to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., from 1 nM to 100 µM).
-
Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.
-
Record the relaxation at each concentration as a percentage of the initial induced contraction.
-
-
Data Analysis:
-
Plot the percentage of relaxation against the logarithm of the drug concentration to generate a concentration-response curve.
-
Calculate the EC50 (the molar concentration of the drug that produces 50% of the maximal relaxation) or IC50 (the molar concentration of the drug that causes 50% inhibition of the pre-contraction) from the curve using non-linear regression analysis.
-
Signaling Pathways
The smooth muscle relaxant effects of Tiropramide and Papaverine are primarily mediated through the cAMP signaling pathway, although with some differences in their mechanisms.
Tiropramide Signaling Pathway
References
- 1. Pharmacological characterisation of the smooth muscle antispasmodic agent tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antispasmodic activity of tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relaxation mechanisms of antispasmodics papaverine and thiphenamil on the human corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiropramide Demonstrates Potent Antispasmodic Effects Across Multiple Animal Models
A comprehensive review of preclinical data highlights Tiropramide's efficacy in mitigating smooth muscle spasms in both gastrointestinal and urinary tracts, often outperforming established antispasmodic agents. These findings are supported by a multifaceted mechanism of action involving the modulation of intracellular calcium and cyclic AMP levels.
Researchers in the field of gastroenterology and urology now have access to a robust body of evidence validating the antispasmodic properties of Tiropramide (B1683179). Preclinical studies conducted in a variety of animal models consistently demonstrate its ability to alleviate induced and spontaneous smooth muscle contractions. This comparison guide provides a detailed overview of the experimental data, protocols, and underlying signaling pathways, offering valuable insights for drug development professionals and scientists.
Comparative Efficacy of Tiropramide
Tiropramide has been rigorously tested against other antispasmodic agents, showing favorable outcomes in several key models of smooth muscle hyperactivity.
Gastrointestinal Spasm Models
In studies investigating gastrointestinal motility, Tiropramide has shown significant efficacy. One key model involves the retardation of gastric emptying in mice, induced by cholecystokinin (B1591339) octapeptide (CCK-8) or morphine. In these experiments, Tiropramide demonstrated potent activity in normalizing gastric transit.[1] Another widely used model is castor oil-induced diarrhea in rats, where Tiropramide effectively reduced the diarrheal episodes.[1] Furthermore, in a model of morphine-provoked spasm of the sphincter of Oddi in guinea pigs, Tiropramide again exhibited significant antispasmodic effects.[1]
Across these gastrointestinal models, Tiropramide was generally found to be more potent than reference drugs like papaverine.[1][2]
Urinary Tract Spasm Models
Tiropramide's efficacy extends to the urinary system. In anesthetized rats with induced contractions of the urinary bladder, Tiropramide demonstrated notable antispasmodic activity.[1] When compared to flavoxate, another commonly used urinary antispasmodic, Tiropramide was found to be more potent.[1] Further in vitro studies on isolated rat detrusor muscle provided quantitative evidence of its inhibitory effects on bladder contractions.
Quantitative Comparison of Antispasmodic Activity
The following table summarizes the available quantitative data from various in vivo and in vitro studies, comparing the potency of Tiropramide with other antispasmodics.
| Animal Model | Tissue/Organ | Spasmogen | Tiropramide (Effective Dose/IC50) | Comparator Drug (Effective Dose/IC50) | Reference |
| Mouse | Stomach | CCK-8 or Morphine | 4-40 mg/kg i.p. or i.v.; 50-90 mg/kg oral | More potent than Papaverine | [1] |
| Rat | Intestine | Castor Oil | 4-40 mg/kg i.p. or i.v.; 50-90 mg/kg oral | More potent than Papaverine | [1] |
| Guinea Pig | Sphincter of Oddi | Morphine | 4-40 mg/kg i.p. or i.v.; 50-90 mg/kg oral | More potent than Papaverine | [1] |
| Rat | Urinary Bladder | Not specified | 4-40 mg/kg i.p. or i.v.; 50-90 mg/kg oral | More potent than Flavoxate | [1] |
| Rat | Isolated Detrusor | Ca2+ (3 mM) | IC50: 3.3 x 10-6 M | - | [3] |
| Rat | Isolated Detrusor | K+ (60 mM) | IC50: 1.9 x 10-5 M (post-treatment) | - | [3] |
| Rat | Isolated Detrusor | K+ (60 mM) | IC50: 2.1 x 10-5 M (pretreatment) | - | [3] |
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.
In Vivo Models
1. CCK-8 or Morphine-Induced Gastric Emptying Retardation in Mice:
-
Animals: Male mice are fasted overnight with free access to water.
-
Procedure: A non-nutrient, colored meal is administered orally. Immediately after, CCK-8 or morphine is injected to induce delayed gastric emptying.
-
Drug Administration: Tiropramide or a comparator drug is administered intraperitoneally (i.p.), intravenously (i.v.), or orally at various doses prior to the meal.
-
Measurement: After a set period, the animals are euthanized, and the amount of colored meal remaining in the stomach is quantified to determine the rate of gastric emptying.[1]
2. Castor Oil-Induced Diarrhea in Rats:
-
Animals: Male rats are fasted for a period before the experiment.
-
Procedure: Diarrhea is induced by the oral administration of castor oil.
-
Drug Administration: Tiropramide or a reference antispasmodic is administered orally or parenterally before the castor oil challenge.
-
Measurement: The animals are observed for the onset, frequency, and severity of diarrhea over a defined period. The total weight of fecal output can also be measured.[1]
3. Morphine-Provoked Spasm of the Sphincter of Oddi in Guinea Pigs:
-
Animals: Male guinea pigs are used for this model.
-
Procedure: Spasm of the sphincter of Oddi is induced by the administration of morphine.
-
Drug Administration: Tiropramide or a comparator is administered to assess its ability to prevent or reverse the spasm.
-
Measurement: The degree of spasm and relaxation is typically measured by changes in biliary pressure or flow.[1]
In Vitro Model
1. Isolated Rat Detrusor Muscle Contraction:
-
Tissue Preparation: The urinary bladder is excised from rats, and strips of the detrusor muscle are prepared and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.
-
Procedure: Muscle contractions are induced by adding spasmogens such as calcium chloride (Ca2+) or potassium chloride (K+) to the organ bath.
-
Drug Administration: Tiropramide is added to the bath in increasing concentrations to determine its inhibitory effect on the induced contractions.
-
Measurement: The tension of the muscle strips is recorded using a force transducer, and the concentration-response curve for Tiropramide is generated to calculate the IC50 value.[3]
Mechanism of Action: A Dual Approach to Smooth Muscle Relaxation
The antispasmodic effects of Tiropramide are attributed to a dual mechanism of action that targets key signaling pathways within smooth muscle cells.
Primarily, Tiropramide inhibits the influx of extracellular calcium (Ca2+) into smooth muscle cells.[3][4] This is a critical step, as intracellular calcium is a key trigger for the contractile machinery of the muscle. By blocking calcium entry, Tiropramide effectively reduces the availability of this ion for initiating and sustaining contractions.
Secondly, Tiropramide increases the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[3][5] It achieves this by inhibiting the enzyme phosphodiesterase (PDE), which is responsible for the breakdown of cAMP.[5] Elevated cAMP levels lead to the activation of protein kinase A, which in turn phosphorylates various proteins that promote smooth muscle relaxation. This multifaceted mechanism, involving both the reduction of a pro-contractile signal (Ca2+) and the enhancement of a pro-relaxant signal (cAMP), likely contributes to the potent and broad-spectrum antispasmodic activity of Tiropramide observed in preclinical studies.
Experimental Workflow
The general workflow for validating the antispasmodic effects of Tiropramide in an in vivo animal model is depicted below.
References
- 1. Antispasmodic activity of tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterisation of the smooth muscle antispasmodic agent tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Possible mechanisms of action of the antispasmodic agent tiropramide in the isolated detrusor from rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tiropramide Hydrochloride? [synapse.patsnap.com]
- 5. Mechanism of smooth muscle relaxation by tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tiropramide and Other Phosphodiesterase Inhibitors in Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Tiropramide (B1683179) with other phosphodiesterase (PDE) inhibitors, focusing on their mechanisms of action, in vitro potency, and clinical efficacy in the context of smooth muscle relaxation, particularly in the gastrointestinal tract.
Introduction: Mechanisms of Spasmolysis
Gastrointestinal smooth muscle contractility is a complex process primarily regulated by intracellular calcium concentrations and the phosphorylation state of myosin light chains. Spasmolytic agents achieve muscle relaxation through various mechanisms, including the modulation of calcium influx and the regulation of intracellular second messengers like cyclic adenosine (B11128) monophosphate (cAMP).
Tiropramide is a spasmolytic agent with a multifaceted mechanism of action. It not only inhibits phosphodiesterase (PDE), leading to an increase in intracellular cAMP, but also modulates calcium ion influx, contributing to its smooth muscle relaxant effects[1][2]. This dual action distinguishes it from more selective PDE inhibitors.
Phosphodiesterase (PDE) inhibitors , as a class, prevent the degradation of cyclic nucleotides (cAMP and cGMP), leading to the activation of downstream signaling pathways that promote smooth muscle relaxation. PDE4 is a key isoenzyme in inflammatory and smooth muscle cells, making its inhibitors, such as Roflumilast and Rolipram (B1679513) , relevant for comparison in the context of gastrointestinal disorders[3][4]. Papaverine , a non-selective PDE inhibitor, is also included for a broader comparative perspective[5].
Comparative Analysis of In Vitro Potency
In contrast, the IC50 values for selective PDE4 inhibitors are well-documented.
| Compound | Target PDE Isoform(s) | IC50 (nM) | Reference(s) |
| Tiropramide | Phosphodiesterase (unspecified isoforms) | Not explicitly reported | [2] |
| Roflumilast | PDE4A1, PDE4A4, PDE4B1, PDE4B2 | 0.7, 0.9, 0.7, 0.2 | [6] |
| PDE4 (in human neutrophils) | 0.8 | [7] | |
| Rolipram | PDE4A | 3 | [8][9][10] |
| PDE4B | 130 | [8][9][10][11] | |
| PDE4D | 240 | [8][9][10][11] | |
| Papaverine | PDE10A | 17-19 | [12] |
| PDE3A | 284 |
Lower IC50 values indicate higher potency.
Signaling Pathways in Smooth Muscle Relaxation
The signaling pathways for Tiropramide and selective PDE4 inhibitors leading to smooth muscle relaxation are illustrated below.
Caption: Dual mechanism of Tiropramide in smooth muscle relaxation.
Caption: Signaling pathway of selective PDE4 inhibitors.
Head-to-Head Clinical Efficacy and Safety
Direct head-to-head clinical trials comparing Tiropramide with selective PDE4 inhibitors for gastrointestinal disorders are lacking. However, data from individual studies provide insights into their clinical profiles.
Tiropramide in Irritable Bowel Syndrome (IBS)
A multicenter, randomized, double-blind, non-inferiority trial compared Tiropramide (100 mg t.i.d.) with Octylonium bromide (20 mg t.i.d.) in 287 IBS patients for 4 weeks.
| Outcome Measure | Tiropramide (n=143) | Octylonium (n=144) | p-value | Reference |
| Change in Abdominal Pain (VAS, mm) | -23.49 ± 17.51 | -23.13 ± 17.61 | 0.901 | [13] |
| Adverse Events | Similar incidence between groups | Similar incidence between groups | N/A | [13] |
The study concluded that Tiropramide is as effective and safe as Octylonium in managing abdominal pain in IBS patients[13][14][15][16][17]. Another study suggested a faster onset of action for Tiropramide in relieving abdominal pain compared to Octylonium[18].
PDE4 Inhibitors in Gastrointestinal Applications
Selective PDE4 inhibitors like Roflumilast are primarily approved for inflammatory conditions such as COPD[19][20][21]. Their use in gastrointestinal disorders is still under investigation. A significant consideration for PDE4 inhibitors is their side-effect profile.
Gastrointestinal Adverse Events with Roflumilast:
| Adverse Event | Roflumilast (500 µg) | Placebo | Reference(s) |
| Diarrhea | ~9.5% | Lower incidence | [19][21][22] |
| Nausea | ~4.7% | Lower incidence | [19][21][22] |
| Weight Loss | ~7.5% | Lower incidence | [19][21][22] |
These gastrointestinal side effects are a known class effect of PDE4 inhibitors and may limit their utility in treating primary gastrointestinal motility disorders[22].
Experimental Protocols
In Vitro PDE Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the IC50 value of a test compound against a specific PDE isoform.
Caption: Experimental workflow for a PDE inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound (e.g., Tiropramide, Roflumilast) in a suitable solvent (e.g., DMSO).
-
Dilute the purified recombinant PDE enzyme (e.g., PDE4B) in assay buffer.
-
Prepare a solution of the cyclic nucleotide substrate (cAMP or cGMP) in assay buffer.
-
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a microplate.
-
Initiate the reaction by adding the PDE enzyme and substrate to the wells.
-
Include controls for 100% enzyme activity (no inhibitor) and background (no enzyme).
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Signal Detection:
-
Stop the reaction using a stop reagent.
-
Add a detection reagent that generates a signal (e.g., luminescence, fluorescence) proportional to the amount of remaining cyclic nucleotide.
-
-
Data Analysis:
-
Measure the signal using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Isolated Smooth Muscle Contraction Assay
This ex vivo protocol is used to assess the relaxant effect of compounds on smooth muscle tissue.
Methodology:
-
Tissue Preparation:
-
Isolate a segment of smooth muscle tissue (e.g., guinea pig ileum, rat colon) and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
-
Contraction Induction:
-
Induce a stable contraction of the muscle strip using a contractile agent (e.g., carbachol, potassium chloride).
-
-
Compound Administration:
-
Once a stable contraction is achieved, add cumulative concentrations of the test compound (e.g., Tiropramide) to the organ bath.
-
-
Measurement of Relaxation:
-
Record the changes in muscle tension using an isometric force transducer.
-
Express the relaxation as a percentage of the initial induced contraction.
-
-
Data Analysis:
-
Plot the percentage of relaxation against the log of the compound concentration to determine the EC50 (effective concentration for 50% relaxation).
-
Intracellular Calcium Measurement
This protocol describes the measurement of intracellular calcium levels in isolated smooth muscle cells.
Methodology:
-
Cell Preparation and Dye Loading:
-
Isolate single smooth muscle cells from the desired tissue.
-
Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM) by incubation.
-
-
Calcium Imaging:
-
Place the dye-loaded cells on the stage of a fluorescence microscope equipped with a calcium imaging system.
-
Perfuse the cells with a physiological salt solution.
-
-
Stimulation and Data Acquisition:
-
Stimulate the cells with a contractile agent to induce an increase in intracellular calcium.
-
Administer the test compound and record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Convert the fluorescence intensity changes into intracellular calcium concentrations or ratios.
-
Analyze the effect of the test compound on the amplitude and kinetics of the calcium signal.
-
Conclusion
Tiropramide distinguishes itself from selective PDE4 inhibitors like Roflumilast and Rolipram through its dual mechanism of action, which involves both PDE inhibition and modulation of calcium influx. This may offer a broader spectrum of spasmolytic activity. While the PDE inhibitory potency of Tiropramide is not quantitatively defined with a specific IC50 value, its clinical efficacy and favorable gastrointestinal side-effect profile in the treatment of IBS have been demonstrated.
Selective PDE4 inhibitors, on the other hand, are highly potent inhibitors of their target enzyme but are associated with a higher incidence of gastrointestinal adverse events, which may limit their application in functional bowel disorders. The choice between these agents in a therapeutic context would depend on the specific clinical indication, the desired balance between efficacy and tolerability, and the underlying pathophysiology of the condition being treated. Further head-to-head studies are warranted to directly compare the clinical and pharmacological profiles of Tiropramide with selective PDE inhibitors in the management of gastrointestinal motility disorders.
References
- 1. What is the mechanism of Tiropramide Hydrochloride? [synapse.patsnap.com]
- 2. Mechanism of smooth muscle relaxation by tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update on the therapeutic potential of PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rolipram | Cell Signaling Technology [cellsignal.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy and Safety of Tiropramide in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Efficacy and Safety of Tiropramide in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium | Semantic Scholar [semanticscholar.org]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. [Controlled clinical study on the efficacy of this compound in the treatment of irritable colon: comparison with octylonium bromide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Incidence of Adverse Effects and Discontinuation Rate between Patients Receiving 250 Micrograms and 500 Micrograms of Roflumilast: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Roflumilast - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Roflumilast: clinical benefit in patients suffering from COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What are the side effects of Roflumilast? [synapse.patsnap.com]
A Comparative Guide to HPLC and LC-MS/MS Methods for Tiropramide Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of Tiropramide (B1683179), an antispasmodic agent. The following sections present a cross-validation of these two powerful analytical techniques, offering insights into their respective performance characteristics, supported by experimental data from published literature. This objective comparison is intended to assist researchers in selecting the most appropriate method for their specific bioanalytical needs in pharmacokinetic, bioequivalence, and toxicokinetic studies.
Methodology Comparison
The selection of an analytical method for drug quantification is a critical decision in pharmaceutical development. While both HPLC and LC-MS/MS are widely used for the analysis of small molecules like Tiropramide, they differ significantly in their principles of detection, sensitivity, and selectivity. HPLC with ultraviolet (UV) detection is a robust and cost-effective technique, whereas LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for bioanalysis.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A validated column-switching semi-micro HPLC method has been reported for the determination of Tiropramide in human plasma.[1]
-
Sample Preparation: Specific details on the sample preparation for the HPLC method were not extensively provided in the reviewed literature. However, typical sample preparation for HPLC analysis in plasma involves protein precipitation followed by centrifugation and filtration.
-
Chromatographic Conditions:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
A rapid, sensitive, and selective LC-MS/MS method has been developed for the determination of Tiropramide in human plasma.[2]
-
Sample Preparation: Liquid-liquid extraction was employed to extract Tiropramide and the internal standard (cisapride) from human plasma.[2]
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Luna C8[2]
-
Mobile Phase: Acetonitrile and 10mM ammonium (B1175870) formate (B1220265) (pH 4.5) (50:50, v/v)[2]
-
Ionization Mode: Electrospray Ionization (ESI), Positive[2][3]
-
Detection: Multiple-Reaction-Monitoring (MRM) mode[2]
-
Performance Characteristics: A Tabulated Comparison
The following tables summarize the key performance characteristics of the HPLC and LC-MS/MS methods for Tiropramide analysis, based on data from published studies.
| Parameter | HPLC Method | LC-MS/MS Method | Reference(s) |
| Linearity Range | 2 to 500 ng/mL (r² = 0.99) | 2.0 to 200 ng/mL (r = 0.998) | [1][2] |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated, but linearity starts at 2 ng/mL | 2.0 ng/mL (using 100 µL plasma) | [1][2] |
| Intra-assay Precision (CV%) | < 13.57% | 2.8 to 7.8% | [1][2] |
| Inter-assay Precision (CV%) | < 9.23% | 6.7 to 8.9% | [1][2] |
| Intra-assay Accuracy | 100.70% to 113.50% | Not explicitly stated in the same format | [1] |
| Inter-assay Accuracy | 98.00% to 111.42% | Not explicitly stated in the same format | [1] |
| Recovery | Not explicitly stated | 50.2 to 53.1% | [2] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the HPLC and LC-MS/MS analysis of Tiropramide.
Tiropramide's Signaling Pathway
Tiropramide hydrochloride is an antispasmodic agent whose smooth muscle relaxant activity is associated with an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and the inhibition of Ca2+ influx into tissues.[4]
Conclusion
The cross-validation of HPLC and LC-MS/MS methods for Tiropramide analysis reveals distinct advantages for each technique. The HPLC method, while having a slightly wider linear range in the cited study, demonstrates acceptable precision and accuracy for many applications.[1] It serves as a reliable and cost-effective option for routine analysis.
Conversely, the LC-MS/MS method offers superior sensitivity, as indicated by its low LLOQ, and high selectivity due to the nature of mass spectrometric detection.[2] The lower coefficients of variation in the precision data for the LC-MS/MS method suggest a higher degree of reproducibility.[2] For studies requiring the highest level of sensitivity and specificity, particularly in complex biological matrices and for pharmacokinetic studies with low drug concentrations, the LC-MS/MS method is the preferred choice.
Ultimately, the decision between HPLC and LC-MS/MS will depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, available instrumentation, and budget constraints. This guide provides the necessary data to make an informed decision for the bioanalysis of Tiropramide.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of Tiropramide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Tiropramide (B1683179) hydrochloride, a smooth muscle relaxant. Its performance is objectively compared with other antispasmodic agents, supported by experimental data to inform research and drug development efforts.
Mechanism of Action
Tiropramide hydrochloride exerts its spasmolytic effect through a dual mechanism that differentiates it from many other smooth muscle relaxants. It primarily works by:
-
Inhibition of Ca2+ Influx : Tiropramide has been shown to inhibit the influx of extracellular calcium into smooth muscle cells, a critical step for initiating and maintaining muscle contraction.[1]
-
Increasing Intracellular cAMP : The drug also increases the concentration of cyclic adenosine (B11128) monophosphate (cAMP) within the smooth muscle cells, possibly through the inhibition of phosphodiesterase (PDE), the enzyme that degrades cAMP.[2] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates various proteins that promote muscle relaxation.[2]
This dual action on both calcium signaling and the cAMP pathway contributes to its potent antispasmodic properties.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
In Vitro Efficacy
Tiropramide has demonstrated broad-spectrum antispasmodic activity across a variety of isolated smooth muscle preparations. It effectively relaxes smooth muscles contracted by various stimuli, including electrical stimulation and chemical agonists like acetylcholine (B1216132) and barium chloride.
Note: Direct comparisons of absolute potency (IC50/EC50 values) across different studies should be interpreted with caution due to variations in experimental conditions (e.g., tissue preparation, stimulus used, species).
| Compound | Preparation | Stimulus | Potency (IC50/EC50) | Reference |
| Tiropramide HCl | Isolated rat detrusor | Ca2+-induced contraction | IC50: 3.3 x 10-6 M | |
| Various isolated smooth muscles | Electrical/Chemical | Effective at 5-60 µmol/L | ||
| Otilonium Bromide | Rat colonic strips | Electrical field stimulation | EC50: 7.3 µM | |
| Rat colonic strips | Carbachol | EC50: 13.0 µM | ||
| Human colonic smooth muscle cells | KCl | EC50: 3.6 µM | ||
| Papaverine (B1678415) | Rat ileal smooth muscle | Spontaneous/KCl-induced | Effective at 50-150 µM | [3] |
| Mebeverine HCl | - | - | Data not available |
In Vivo Efficacy
In animal models, this compound effectively inhibits gastrointestinal motility and demonstrates antispasmodic effects. It has been shown to be more potent than reference drugs like papaverine in certain models of "pathological" contractions or spasms.
| Compound | Animal Model | Endpoint | Effective Dose | Reference |
| Tiropramide HCl | Mouse | Gastric emptying, Intestinal transit | 4-40 mg/kg (i.p./i.v.) | [4] |
| Mouse | Gastric emptying, Intestinal transit | 50-90 mg/kg (oral) | [4] | |
| Otilonium Bromide | - | - | Preclinical ED50 data not available | |
| Mebeverine HCl | - | - | Preclinical ED50 data not available | |
| Papaverine | - | - | Less potent than Tiropramide | [4] |
Clinical Comparison: Tiropramide vs. Otilonium Bromide in Irritable Bowel Syndrome (IBS)
A multicenter, randomized, double-blind, non-inferiority trial compared the efficacy and safety of Tiropramide (100 mg t.i.d.) with Otilonium bromide (20 mg t.i.d.) for 4 weeks in patients with IBS.
| Outcome Measure | Tiropramide Group | Otilonium Group | Conclusion | Reference |
| Change in VAS score for abdominal pain | -23.49 ± 17.51 mm | -23.13 ± 17.61 mm | Tiropramide is not inferior to Otilonium bromide. | |
| Normalization of bowel habits (another study) | 88% of patients | 47% of patients | Tiropramide was significantly more effective. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the in vitro and in vivo efficacy of antispasmodic agents.
In Vitro Smooth Muscle Contraction Assay
This assay evaluates the ability of a compound to inhibit contractions of isolated smooth muscle strips.
Caption: Experimental workflow for in vitro smooth muscle contraction assay.
Key Steps:
-
Tissue Preparation : Smooth muscle tissue, such as a segment of the guinea pig ileum or rat colon, is dissected and placed in a cold, oxygenated physiological salt solution.
-
Mounting : The muscle strip is mounted vertically in an organ bath chamber filled with a physiological salt solution (e.g., Krebs or Tyrode's solution) maintained at 37°C and bubbled with a gas mixture (95% O2, 5% CO2).
-
Transducer Attachment : One end of the muscle strip is fixed, while the other is connected to an isometric force transducer to record changes in muscle tension.
-
Equilibration : The tissue is allowed to equilibrate for a period under a slight resting tension.
-
Induction of Contraction : A contractile agent (spasmogen) such as acetylcholine, histamine, or potassium chloride is added to the organ bath to induce a stable contraction.
-
Drug Application : Once a stable contraction is achieved, this compound or a comparator drug is added to the bath in a cumulative or non-cumulative manner at increasing concentrations.
-
Data Recording and Analysis : The relaxation of the muscle is recorded, and the percentage inhibition of the induced contraction is calculated for each drug concentration. This data is then used to plot a concentration-response curve and determine the IC50 value (the concentration of the drug that causes 50% inhibition of the maximal contraction).
In Vivo Intestinal Transit Assay (Charcoal Meal Model)
This model assesses the effect of a compound on the transit time of a non-absorbable marker through the gastrointestinal tract in rodents.
Key Steps:
-
Animal Acclimatization and Fasting : Mice or rats are acclimatized to the experimental conditions and are typically fasted for a period (e.g., 6-18 hours) before the experiment, with free access to water.
-
Drug Administration : Animals are divided into groups and administered this compound, a comparator drug, or a vehicle control, typically via oral gavage or intraperitoneal injection.
-
Charcoal Meal Administration : After a set period following drug administration (e.g., 30-60 minutes), a charcoal meal (a suspension of charcoal in a vehicle like gum acacia) is administered orally to all animals.
-
Euthanasia and Dissection : At a predetermined time after the charcoal meal administration (e.g., 20-30 minutes), the animals are euthanized. The small intestine, from the pylorus to the cecum, is carefully dissected.
-
Measurement : The total length of the small intestine is measured, as is the distance traveled by the charcoal meal from the pylorus.
-
Data Analysis : The intestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed. A decrease in this percentage compared to the control group indicates an inhibitory effect on gastrointestinal motility. The dose required to produce a 50% inhibition (ED50) can be calculated from a dose-response study.
Conclusion
This compound is a potent smooth muscle relaxant with a dual mechanism of action involving the inhibition of calcium influx and the enhancement of intracellular cAMP levels. In vitro studies demonstrate its broad-spectrum antispasmodic activity. In vivo, it effectively reduces gastrointestinal motility and has shown non-inferiority and, in some aspects, superiority to other antispasmodics like Otilonium bromide in clinical settings for IBS. The provided experimental protocols offer a framework for further comparative studies to elucidate the relative efficacy and potency of this compound against other current and novel antispasmodic agents.
References
- 1. Otilonium Bromide treatment prevents nitrergic functional and morphological changes caused by chronic stress in the distal colon of a rat IBS model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PHARMACOLOGICAL PROPERTIES OF MEBEVERINE, A SMOOTH-MUSCLE RELAXANT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Papaverine-induced inhibition of electrical and mechanical activity and calcium movements of rat ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antispasmodic activity of tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiropramide Demonstrates Non-Inferiority to Established Antispasmodics in Managing Irritable Bowel Syndrome Symptoms
A comprehensive review of clinical trial data reveals that Tiropramide is a viable therapeutic alternative to established antispasmodic agents for the symptomatic relief of irritable bowel syndrome (IBS). A key non-inferiority trial demonstrates comparable efficacy and safety to octylonium bromide, while indirect comparisons with data from placebo-controlled trials of other commonly used antispasmodics such as mebeverine (B1676125), phloroglucinol (B13840), and hyoscine butylbromide further support its clinical utility.
This guide provides an objective comparison of Tiropramide's performance against these alternatives, supported by experimental data from key clinical studies. The information is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the comparative efficacy and mechanisms of action of these antispasmodic agents.
Comparative Efficacy of Antispasmodics in IBS
A multicenter, randomized, double-blind, non-inferiority trial provides the most direct comparative data for Tiropramide. The study assessed the efficacy and safety of Tiropramide compared to octylonium bromide in patients with IBS.[1][2]
Table 1: Comparison of Tiropramide and Octylonium Bromide in a Non-Inferiority Trial [1][2]
| Outcome Measure | Tiropramide (100 mg t.i.d.) | Octylonium Bromide (20 mg t.i.d.) | Statistical Significance (Difference) |
| Primary Endpoint | |||
| Mean change in abdominal pain VAS score from baseline at week 4 | -23.49 ± 17.51 mm | -23.13 ± 17.61 mm | P = 0.901 (non-inferior) |
| Secondary Endpoints | |||
| Change in abdominal pain VAS score from baseline at week 2 | Significant reduction (p<0.05) | Significant reduction (p<0.05) | No significant difference |
| Improvement in abdominal discomfort (VAS) at weeks 2 and 4 | Significant improvement | Significant improvement | No significant difference |
| Patient-reported symptom improvement (diaries) | Improved | Improved | No significant difference |
| Improvement in IBS-Quality of Life (IBS-QoL) | Significant improvement | Significant improvement | No significant difference |
VAS: Visual Analogue Scale; t.i.d.: three times a day.
For an indirect comparison with other established antispasmodics, data from placebo-controlled trials are summarized below.
Table 2: Efficacy of Mebeverine, Phloroglucinol, and Hyoscine Butylbromide from Placebo-Controlled Trials
| Antispasmodic | Key Efficacy Findings vs. Placebo | Reference |
| Mebeverine | A systematic review of 22 studies showed that six randomized trials reported a significant decrease in abdominal pain (p-values <0.05 to <0.001).[3] Some studies also showed significant improvements in abnormal bowel habits and abdominal distension.[3] However, a meta-analysis of eight randomized trials did not find a statistically significant improvement in global IBS symptoms or relief of abdominal pain compared to placebo.[1] | [1][3] |
| Phloroglucinol | In a trial on patients with diarrhea-predominant IBS, the proportion of responders for overall symptom improvement over a 3-week period was significantly higher in the phloroglucinol group (61.6%) compared to the placebo group (30.6%) (P = 0.013).[4][5] | [4][5] |
| Hyoscine Butylbromide | A review of ten placebo-controlled studies concluded that hyoscine butylbromide was beneficial in treating abdominal pain caused by cramping.[6][7] A study on patients with recurrent crampy abdominal pain showed a statistically significant decrease in pain intensity on a Visual Analogue Scale compared to placebo (P < 0.0001).[8] | [6][7][8] |
Safety and Tolerability Profile
The non-inferiority trial of Tiropramide and octylonium bromide revealed a similar safety profile between the two drugs, with no severe adverse events reported for either treatment.[1][2]
Table 3: Adverse Events in the Tiropramide vs. Octylonium Bromide Trial [1]
| Adverse Event | Tiropramide Group (n=143) | Octylonium Bromide Group (n=144) |
| Any Adverse Event | Similar incidence | Similar incidence |
| Severe Adverse Events | 0 | 0 |
Data from placebo-controlled trials for other antispasmodics also indicate a generally favorable safety profile.
Table 4: Safety and Tolerability of Other Antispasmodics from Clinical Trials
| Antispasmodic | Common Adverse Events | Reference |
| Mebeverine | Adverse events were rare and mainly associated with IBS symptoms.[3] A meta-analysis reported that in two studies, 24% of the mebeverine group and 22.5% of the placebo group reported adverse events.[1] | [1][3] |
| Phloroglucinol | No serious adverse events were reported in a placebo-controlled trial.[4][5] | [4][5] |
| Hyoscine Butylbromide | Generally well tolerated with few adverse events reported.[6][7] Anticholinergic-related side effects were not significantly increased compared to placebo.[6] | [6][7] |
Experimental Protocols
Tiropramide vs. Octylonium Bromide Non-Inferiority Trial Methodology [1][2]
-
Study Design: A multicenter, randomized, double-blind, active-controlled, non-inferiority trial.
-
Participants: 287 patients with Irritable Bowel Syndrome diagnosed according to Rome III criteria.
-
Intervention:
-
Tiropramide group (n=143): 100 mg Tiropramide three times a day for 4 weeks.
-
Octylonium Bromide group (n=144): 20 mg Octylonium Bromide three times a day for 4 weeks.
-
-
Primary Endpoint: The mean change in abdominal pain from baseline as assessed by a Visual Analogue Scale (VAS) score after 4 weeks of treatment.
-
Secondary Endpoints: Changes in abdominal pain from baseline at week 2, changes in abdominal discomfort at weeks 2 and 4 (using VAS scores), patient-reported symptom improvement (including stool frequency and consistency) using symptom diaries, and changes in the IBS-Quality of Life (IBS-QoL), depression, and anxiety scores at week 4.
Below is a graphical representation of the experimental workflow.
Signaling Pathways and Mechanisms of Action
Antispasmodic drugs exert their effects through various mechanisms that ultimately lead to the relaxation of smooth muscle in the gastrointestinal tract.
Tiropramide acts as a direct smooth muscle relaxant. Its mechanism involves increasing intracellular cyclic AMP (cAMP) levels, which in turn promotes the binding of calcium ions to the sarcoplasmic reticulum. This sequestration of intracellular calcium prevents the activation of contractile proteins, leading to muscle relaxation.
Other antispasmodics work through different pathways. For instance, hyoscine butylbromide is an anticholinergic agent that blocks muscarinic receptors on smooth muscle cells, thereby inhibiting the contractile signals from acetylcholine. Mebeverine is a musculotropic antispasmodic that acts directly on the smooth muscle, while phloroglucinol also has a direct myotropic effect.
References
- 1. A systematic review of efficacy and tolerability of mebeverine in irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEBEVERINE VERSUS PLACEBO IN ADOLESCENTS WITH IRRITABLE BOWEL SYNDROME OR FUNCTIONAL ABDOMINAL PAIN AND THE INFLUENCE OF LABELING: A 2X2 RANDOMIZED CONTROLLED TRIAL. - Digestive Disease Week [ddw.digitellinc.com]
- 3. mdpi.com [mdpi.com]
- 4. The Effect of Phloroglucinol in Patients With Diarrhea-predominant Irritable Bowel Syndrome: A Randomized, Double-blind, Placebo-controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Replicating published findings on Tiropramide's mechanism of action
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Tiropramide's mechanism of action with other smooth muscle relaxants. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways to facilitate the replication of published findings.
Tiropramide (B1683179) is a smooth muscle antispasmodic agent primarily used for the treatment of gastrointestinal disorders.[1] Its mechanism of action is multifaceted, involving the modulation of intracellular calcium levels and cyclic nucleotide signaling pathways.[1] This guide will delve into the experimental data supporting its mechanism and compare it with other commonly used antispasmodics, namely Octylonium bromide, Papaverine, and Flavoxate.
Comparative Analysis of Mechanistic Data
The efficacy of Tiropramide and its alternatives as smooth muscle relaxants is rooted in their ability to interfere with the signaling cascades that lead to muscle contraction. This is primarily achieved through two main pathways: inhibition of phosphodiesterase (PDE) enzymes and modulation of intracellular calcium concentration.
Phosphodiesterase Inhibition
Table 1: Comparison of Phosphodiesterase Inhibition
| Compound | Mechanism of PDE Inhibition | IC50 Values | References |
| Tiropramide | Inhibition of cAMP catabolism | Not widely reported | [2] |
| Papaverine | Non-selective PDE inhibitor | Varies by PDE isoform | [3] |
| Flavoxate | PDE inhibitor | Not widely reported |
Note: IC50 values are highly dependent on the specific PDE isoform and experimental conditions.
Modulation of Intracellular Calcium
A critical step in smooth muscle contraction is the influx of extracellular calcium and the release of calcium from intracellular stores. Tiropramide has been demonstrated to inhibit Ca2+-induced contractions in smooth muscle.
In a study on isolated rat detrusor muscle, Tiropramide inhibited Ca2+ (3 mM)-induced contractions with an IC50 value of 3.3 x 10-6 M .[4]
Octylonium bromide , another antispasmodic, exerts its effect primarily through the blockade of L-type and T-type calcium channels.[5][6] In human circular smooth muscle cells, Octylonium bromide inhibited L-type Ca2+ current by 25% at 0.9 µM and 90% at 9 µM .[5]
Papaverine also exhibits calcium channel blocking activity, contributing to its smooth muscle relaxant effects.[3]
Table 2: Comparison of Effects on Intracellular Calcium
| Compound | Mechanism of Calcium Modulation | Quantitative Data | References |
| Tiropramide | Inhibition of Ca2+ influx | IC50 = 3.3 µM for Ca2+-induced contraction (rat detrusor) | [4] |
| Octylonium bromide | Blockade of L-type and T-type Ca2+ channels | 25% inhibition of L-type Ca2+ current at 0.9 µM; 90% at 9 µM (human jejunal circular smooth muscle) | [5] |
| Papaverine | Calcium channel blockade | Varies by tissue and experimental conditions | [3] |
| Flavoxate | Calcium channel blockade | Varies by tissue and experimental conditions |
Clinical Efficacy Comparison: Tiropramide vs. Octylonium Bromide
In a clinical trial involving patients with irritable bowel syndrome (IBS), Tiropramide was compared to Octylonium bromide. After 30 days of treatment, 88% of patients treated with Tiropramide (300 mg/day) reported normal bowel habits, compared to 47% of patients treated with Octylonium bromide (120 mg/day) .[7] This suggests a significant clinical difference in their effects on bowel function in IBS patients.
Experimental Protocols
To facilitate the replication of these findings, detailed experimental protocols for key assays are provided below.
Phosphodiesterase (PDE) Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of a compound against a specific PDE isoform.
Materials:
-
Recombinant human PDE enzyme
-
Test compound (e.g., Tiropramide)
-
[³H]-cAMP or [³H]-cGMP (radiolabeled substrate)
-
5'-Nucleotidase (from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex 1x8)
-
Scintillation cocktail
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EDTA)
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well microplate, add the assay buffer, test compound solution (or vehicle control), and the recombinant PDE enzyme solution.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate to each well.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by heat inactivation (e.g., placing the plate in a boiling water bath for 2 minutes).
-
Cool the plate to room temperature.
-
Add 5'-Nucleotidase to each well to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.
-
Incubate at 30°C for 15 minutes.
-
Transfer the reaction mixture to tubes containing the anion-exchange resin slurry. The resin will bind the unreacted cyclic nucleotide, while the resulting nucleoside remains in the supernatant.
-
Centrifuge the tubes to pellet the resin.
-
Transfer an aliquot of the supernatant to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the percentage of PDE inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Intracellular Calcium Measurement in Smooth Muscle Cells
This protocol describes a method for measuring changes in intracellular calcium concentration in cultured smooth muscle cells using a fluorescent calcium indicator.
Materials:
-
Cultured smooth muscle cells
-
Fura-2 AM (or other suitable calcium-sensitive fluorescent dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Test compound (e.g., Tiropramide)
-
Agonist to induce calcium influx (e.g., KCl, carbachol)
-
Fluorescence microscope or plate reader with ratiometric imaging capabilities
Procedure:
-
Cell Culture: Culture smooth muscle cells in a suitable medium and seed them onto glass-bottom dishes or 96-well black-walled plates. Allow cells to adhere and grow to an appropriate confluency.
-
Dye Loading:
-
Prepare a loading solution containing Fura-2 AM and Pluronic F-127 in HBSS.
-
Wash the cells with HBSS.
-
Incubate the cells with the loading solution at 37°C for 30-60 minutes in the dark.
-
Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Mount the cell dish on the microscope stage or place the plate in the plate reader.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
Add the test compound at the desired concentration and incubate for a specified period.
-
Stimulate the cells with an agonist to induce an increase in intracellular calcium.
-
Continuously record the fluorescence ratio to measure the change in intracellular calcium concentration in response to the agonist in the presence and absence of the test compound.
-
Data Analysis:
-
Calculate the change in the F340/F380 ratio from baseline to the peak response.
-
Compare the agonist-induced calcium response in the presence of different concentrations of the test compound to the control (agonist alone).
-
Determine the inhibitory effect of the test compound on the calcium response and calculate the IC50 value if applicable.
Signaling Pathway Visualizations
To further elucidate the mechanisms of action, the following diagrams illustrate the key signaling pathways involved.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Mechanism of smooth muscle relaxation by tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Possible mechanisms of action of the antispasmodic agent tiropramide in the isolated detrusor from rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Otilonium bromide inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. T-type Ca2+ channel modulation by otilonium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Controlled clinical study on the efficacy of tiropramide hydrochloride in the treatment of irritable colon: comparison with octylonium bromide] - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiropramide Hydrochloride in the Management of Irritable Bowel Syndrome: A Comparative Clinical Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tiropramide (B1683179) Hydrochloride with other therapeutic alternatives for the treatment of Irritable Bowel Syndrome (IBS). The information is compiled from available clinical trial data, focusing on efficacy, safety, and mechanism of action to support research and development in gastroenterology.
Comparative Efficacy of Tiropramide Hydrochloride
This compound, an antispasmodic agent, has demonstrated efficacy in alleviating key symptoms of IBS, such as abdominal pain and discomfort.[1][2] Clinical studies have positioned it as a viable option compared to other smooth muscle relaxants.
A significant multicenter, randomized, double-blind, non-inferiority trial provides a direct comparison between tiropramide and octylonium bromide, another established antispasmodic used in IBS management.[2][3][4] The study concluded that tiropramide is as effective as octylonium in managing abdominal pain in individuals with IBS, presenting a similar safety profile.[3][4]
Notably, some evidence suggests that tiropramide may offer a faster onset of action in relieving abdominal discomfort compared to octylonium.[2][5] Furthermore, in a placebo-controlled trial, tiropramide was found to be significantly more effective in normalizing intestinal transit time and providing symptomatic relief.[6]
Quantitative Analysis of Clinical Trial Data
The following tables summarize the key quantitative outcomes from comparative clinical trials involving this compound.
Table 1: Change in Abdominal Pain Scores (Visual Analogue Scale - VAS)
| Treatment Group | Baseline VAS (mm) (Mean ± SD) | Week 2 Change from Baseline (mm) (Mean ± SD) | Week 4 Change from Baseline (mm) (Mean ± SD) |
| Tiropramide 100 mg t.i.d. | 55.4 ± 15.6 | -17.8 ± 19.3 | -25.9 ± 22.0 |
| Octylonium 20 mg t.i.d. | 56.1 ± 14.7 | -17.6 ± 18.5 | -25.7 ± 20.3 |
Data from a multicenter, randomized, double-blind, non-inferiority trial.[2]
Table 2: Patient-Reported Symptom Improvement
| Treatment Group | Week 2 Improvement (%) | Week 4 Improvement (%) |
| Tiropramide | 78.2% | Not Reported |
| Placebo | 40.5% | Not Reported |
Data from a double-blind, placebo-controlled, randomized trial.[2]
Table 3: Adverse Events Profile
| Adverse Event | Tiropramide Group (n=143) n (%) | Octylonium Group (n=144) n (%) |
| Any Adverse Event | 13 (9.1) | 12 (8.3) |
| Dry Mouth | 2 (1.4) | 1 (0.7) |
| Nausea | 1 (0.7) | 2 (1.4) |
| Dyspepsia | 1 (0.7) | 1 (0.7) |
The incidence of adverse events was similar between the two groups, with no severe adverse events reported for either drug.[2][3]
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to assess the efficacy and safety of this compound.
Multicenter, Randomized, Double-Blind, Non-Inferiority Trial (Tiropramide vs. Octylonium)
-
Study Design: A multicenter, randomized, double-blind, non-inferiority trial was conducted with 287 patients diagnosed with IBS according to the Rome III criteria.[2][4]
-
Patient Population: Patients aged 18-75 years with abdominal pain or discomfort for at least 3 days per month in the last 3 months.
-
Intervention: Patients were randomly assigned to receive either this compound (100 mg, three times a day) or octylonium bromide (20 mg, three times a day) for 4 weeks.[2][4]
-
Primary Endpoint: The primary outcome was the mean change in abdominal pain from baseline, assessed using a 100-mm Visual Analogue Scale (VAS) at week 4.[4]
-
Secondary Endpoints: Secondary outcomes included changes in abdominal pain and discomfort at week 2, patient-reported symptom improvement, stool frequency and consistency (using the Bristol Stool Form Scale), and IBS-Quality of Life (IBS-QoL).[2][4]
Placebo-Controlled Trial
-
Study Design: A double-blind, placebo-controlled, randomized trial was conducted to evaluate the effect of tiropramide on intestinal transit time.[6]
-
Patient Population: 40 patients with IBS, subgrouped into those with accelerated (20 patients) and delayed (20 patients) transit times.[6]
-
Intervention: Patients received either this compound (100 mg, three times a day) or a placebo for 4 weeks.[6]
-
Outcome Measures: The primary outcome was the normalization of intestinal transit time, evaluated using radio-opaque markers, and symptomatic relief.[6]
Mechanism of Action and Signaling Pathways
This compound exerts its antispasmodic effect primarily by relaxing the smooth muscles of the gastrointestinal tract.[1][7] Its mechanism of action involves multiple pathways:
-
Inhibition of Phosphodiesterase (PDE): Tiropramide inhibits the phosphodiesterase enzyme, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP promotes smooth muscle relaxation.[7]
-
Calcium Channel Blockade: It also inhibits the influx of calcium ions into the smooth muscle cells.[8] Calcium ions are essential for muscle contraction, and by blocking their entry, tiropramide prevents the phosphorylation of the myosin light chain, leading to muscle relaxation.[8]
-
Anticholinergic Properties: The drug exhibits some anticholinergic properties, blocking the action of acetylcholine (B1216132) on muscarinic receptors in smooth muscles, which further contributes to its spasmolytic effect.[8]
Below are diagrams illustrating the proposed signaling pathway for tiropramide's action and a typical experimental workflow for a clinical trial.
Caption: Proposed signaling pathway of this compound in smooth muscle cells.
Caption: Generalized workflow for a randomized controlled trial of Tiropramide in IBS.
References
- 1. Tiropramide: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 2. Efficacy and Safety of Tiropramide in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. [Controlled clinical study on the efficacy of this compound in the treatment of irritable colon: comparison with octylonium bromide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effect of tiropramide chlorhydrate on intestinal transit time in patients with irritable colon syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
Safety Operating Guide
Navigating the Safe Disposal of Tiropramide Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Tiropramide (B1683179) hydrochloride, ensuring the protection of personnel and the environment.
Regulatory Framework
The disposal of pharmaceutical waste, including Tiropramide hydrochloride, is governed by a multi-tiered regulatory framework. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies overseeing this process.[1][2][3] It is crucial to note that state and local regulations may impose more stringent requirements.[1]
This compound is not classified as a controlled substance by the DEA.[4] Therefore, its disposal is primarily dictated by EPA regulations under the Resource Conservation and Recovery Act (RCRA), which outlines the management of hazardous and non-hazardous waste.[1]
Disposal Procedures for this compound
Based on available safety data, the recommended disposal method for this compound involves chemical incineration. The following procedural steps should be followed:
-
Consult Local Authorities : Before proceeding with any disposal method, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department and local or regional waste management authorities to ensure compliance with all applicable regulations.[5]
-
Material Identification : Confirm that the waste material is indeed this compound and note its physical state (e.g., solid, in solution).
-
Segregation of Waste : Do not mix this compound waste with other chemical waste streams unless specifically approved by a qualified chemist or your EHS department.
-
Chemical Incineration : The primary recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[5] This should be performed by a licensed and qualified hazardous waste disposal contractor.
-
Alternative for Non-Hazardous Pharmaceuticals : If deemed non-hazardous by regulatory standards, and in accordance with local regulations, disposal in a permitted solid waste landfill may be an option.[6] However, incineration is generally the preferred method for pharmaceutical waste to ensure complete destruction.[2][3]
-
Avoid Improper Disposal : Do not dispose of this compound by flushing it down the drain or discarding it in the regular trash.[2][7] Improper disposal can lead to environmental contamination of water supplies and soil.[1][7]
Quantitative Data
| Data Point | Value | Source |
| DEA Controlled Substance Status | Not a controlled substance | [4] |
| Recommended Disposal Method | Chemical Incineration | |
| Prohibited Disposal Methods | Flushing, Sewering, Regular Trash | [7] |
Experimental Protocols
Detailed experimental protocols for the disposal or environmental degradation of this compound are not publicly available. However, forced degradation studies have been conducted to understand its stability under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).[8] Such studies are crucial in pharmaceutical development to establish degradation profiles and storage conditions.[8] The knowledge from these studies can also inform the potential environmental fate and persistence of the compound.
Disposal Workflow for this compound
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. chemimpex.com [chemimpex.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. epa.gov [epa.gov]
- 8. Chromatographic separation of this compound and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
